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(d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin

Cat. No.: B12392447
M. Wt: 1137.4 g/mol
InChI Key: INVLKWYRRAYQNG-OAKHNGAUSA-N
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Description

(d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin is a useful research compound. Its molecular formula is C52H76N14O11S2 and its molecular weight is 1137.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C52H76N14O11S2 B12392447 (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin

Properties

Molecular Formula

C52H76N14O11S2

Molecular Weight

1137.4 g/mol

IUPAC Name

(2S)-1-[(10R,13S,16S,19S,22S)-13-(2-aminoethyl)-16-(3-amino-3-oxopropyl)-19-benzyl-22-[(4-methoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C52H76N14O11S2/c1-77-33-16-14-32(15-17-33)27-37-47(73)64-38(26-31-10-4-2-5-11-31)48(74)61-35(18-19-41(54)67)45(71)62-36(20-23-53)46(72)65-39(30-78-79-52(28-43(69)60-37)21-6-3-7-22-52)50(76)66-25-9-13-40(66)49(75)63-34(12-8-24-58-51(56)57)44(70)59-29-42(55)68/h2,4-5,10-11,14-17,34-40H,3,6-9,12-13,18-30,53H2,1H3,(H2,54,67)(H2,55,68)(H,59,70)(H,60,69)(H,61,74)(H,62,71)(H,63,75)(H,64,73)(H,65,72)(H4,56,57,58)/t34-,35-,36-,37-,38-,39-,40-/m0/s1

InChI Key

INVLKWYRRAYQNG-OAKHNGAUSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CCN)CCC(=O)N)CC5=CC=CC=C5

Canonical SMILES

COC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CCN)CCC(=O)N)CC5=CC=CC=C5

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on (d(CH2)5¹,Tyr(Me)²,Dab⁵,Arg⁸)-Vasopressin: Structure, Function, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic vasopressin analog, (d(CH2)5¹,Tyr(Me)²,Dab⁵,Arg⁸)-Vasopressin. It details its chemical structure, its function as a selective vasopressin V1a receptor antagonist, and associated quantitative data. Furthermore, this guide outlines detailed experimental protocols for the characterization of this compound and visualizes the key signaling pathway it modulates.

Chemical Structure and Properties

(d(CH2)5¹,Tyr(Me)²,Dab⁵,Arg⁸)-Vasopressin is a synthetic cyclic nonapeptide analog of the human hormone arginine vasopressin (AVP). Its structure incorporates several key modifications that confer its specific antagonist properties.

The full amino acid sequence of this analog is β-Mercapto-β,β-cyclopentamethylene-propionyl-Tyr(Me)-Phe-Gln-Dab-Cys-Pro-Arg-Gly-NH₂. A disulfide bond is formed between the cysteine residues at positions 1 and 6, creating the characteristic cyclic structure of vasopressin-related peptides.

The specific modifications from native arginine vasopressin are:

  • Position 1: A cyclopentamethylene substitution on the β-carbon of the N-terminal cysteine residue (d(CH2)5). This modification enhances the antagonistic properties and prolongs the duration of action.

  • Position 2: Methylation of the tyrosine residue (Tyr(Me)). This modification contributes to the selectivity of the antagonist.

  • Position 5: Substitution of asparagine with L-α,γ-diaminobutyric acid (Dab).

  • Position 8: Retention of arginine (Arg), which is also present in native human vasopressin.

PropertyValue
Molecular Formula C₅₂H₇₆N₁₄O₁₂S₂
Molecular Weight 1137.38 g/mol
Synonyms d(CH2)5[Tyr(Me)2, Dab5]AVP

Function and Mechanism of Action

(d(CH2)5¹,Tyr(Me)²,Dab⁵,Arg⁸)-Vasopressin functions as a selective and potent antagonist of the vasopressin V1a receptor . The V1a receptor is a G protein-coupled receptor (GPCR) that, upon activation by endogenous vasopressin, couples to the Gq/11 family of G proteins. This activation initiates a signaling cascade that leads to an increase in intracellular calcium concentration, resulting in various physiological effects, most notably vasoconstriction.

By competitively binding to the V1a receptor without activating it, (d(CH2)5¹,Tyr(Me)²,Dab⁵,Arg⁸)-Vasopressin blocks the binding of native vasopressin and thereby inhibits its downstream signaling. This antagonistic action leads to a reduction in vasopressor responses and has been shown to induce anxiolytic-like effects in certain brain regions.

V1a Receptor Signaling Pathway (Antagonized by (d(CH2)5¹,Tyr(Me)²,Dab⁵,Arg⁸)-Vasopressin)

V1a_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space vasopressin Vasopressin V1aR V1a Receptor vasopressin->V1aR Binds & Activates antagonist (d(CH2)5¹,Tyr(Me)²,Dab⁵,Arg⁸)-Vasopressin antagonist->V1aR Binds & Blocks Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds & Opens PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum Ca2_cyto IP3R->Ca2_cyto Ca²⁺ Release Ca2_ER Ca2_cyto->PKC Activates Cellular_Response Cellular Response (e.g., Vasoconstriction) PKC->Cellular_Response Phosphorylates substrates leading to Vasopressor_Assay_Workflow A 1. Animal Preparation - Anesthetize male Sprague-Dawley rats. - Cannulate the carotid artery for blood pressure monitoring. - Cannulate the jugular vein for substance administration. B 2. Baseline Measurement - Record stable baseline arterial blood pressure. A->B C 3. Agonist Administration (Control) - Administer a standard dose of Arginine Vasopressin (AVP) intravenously. - Record the maximum increase in blood pressure. B->C D 4. Antagonist Administration - Administer a specific dose of (d(CH2)5¹,Tyr(Me)²,Dab⁵,Arg⁸)-Vasopressin intravenously. C->D E 5. Agonist Challenge - After a set time, re-administer the same standard dose of AVP. - Record the maximum increase in blood pressure. D->E F 6. Data Analysis - Compare the pressor response to AVP before and after antagonist administration. - Calculate the percentage inhibition of the pressor response. E->F

Technical Guide: (d(CH2)5¹,Tyr(Me)²,Dab⁵,Arg⁸)-Vasopressin and the V1b Receptor Signaling Axis

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Core Subject: Mechanism of Action of Vasopressin Analogs at the V1b Receptor

Executive Summary

This technical guide addresses the mechanism of action related to the vasopressin analog (d(CH2)5¹,Tyr(Me)²,Dab⁵,Arg⁸)-Vasopressin. It is critical to establish at the outset that, based on available scientific literature, the compound specified in the query is consistently characterized as a selective vasopressin V1a receptor antagonist [1][2][3]. This is contrary to the premise of investigating its action as a V1b receptor agonist.

Therefore, this document will first present the documented antagonistic activity of the specified compound and related analogs. Subsequently, to satisfy the core scientific interest in V1b receptor agonism, this guide will provide an in-depth overview of the mechanism of action for a well-established selective V1b receptor agonist, detailing its signaling pathways, quantitative pharmacological data, and the experimental protocols used for its characterization.

Part 1: Pharmacological Profile of (d(CH2)5¹,Tyr(Me)²,Dab⁵,Arg⁸)-Vasopressin

(d(CH2)5¹,Tyr(Me)²,Dab⁵,Arg⁸)-Vasopressin is a synthetic peptide analog of arginine vasopressin (AVP). Contrary to being a V1b agonist, it has been identified as a specific antagonist of the vasopressin V1a receptor[1][2]. The antagonistic potency is quantified by a pA2 value of 6.71[1][2]. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.

A structurally similar analog, (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin, which lacks the diaminobutyric acid (Dab) substitution at position 5, is also a selective V1a receptor antagonist[4][5]. Its antagonist activity has been quantified by its ability to inhibit the intracellular signaling induced by native hormones.

Quantitative Data: V1a Antagonist Activity
CompoundReceptor TargetAntagonist Potency MetricValueNotes
(d(CH2)5¹,Tyr(Me)²,Dab⁵,Arg⁸)-VasopressinV1apA26.71Measures the concentration required to double the agonist concentration for the same response.
(d(CH2)5¹,Tyr(Me)²,Arg⁸)-VasopressinV1aIC505 nMConcentration inhibiting 50% of the intracellular calcium increase induced by vasopressin.[4][5]
(d(CH2)5¹,Tyr(Me)²,Arg⁸)-VasopressinOxytocin (OT)IC5030 nMConcentration inhibiting 50% of the intracellular calcium increase induced by oxytocin.[4][5]

Part 2: Mechanism of Action of a Selective Vasopressin V1b Receptor Agonist

Given the interest in V1b receptor activation, we will now focus on the mechanism of a representative selective V1b agonist. The vasopressin V1b receptor (also known as V3 receptor) is a G protein-coupled receptor (GPCR) predominantly expressed in the anterior pituitary's corticotroph cells and in various brain regions[6]. It plays a crucial role in regulating the hypothalamic-pituitary-adrenal (HPA) axis, particularly in the stress response through the release of adrenocorticotropic hormone (ACTH)[6].

V1b Receptor Signaling Pathway

Activation of the V1b receptor by an agonist initiates a well-defined intracellular signaling cascade. The receptor couples to the Gq/11 family of heterotrimeric G proteins[7][8].

  • Agonist Binding: The selective V1b agonist binds to the extracellular domain of the V1b receptor.

  • G Protein Activation: This binding induces a conformational change in the receptor, which activates the associated Gαq subunit by promoting the exchange of GDP for GTP.

  • Phospholipase C Activation: The activated Gαq subunit then stimulates the enzyme phospholipase C-beta (PLCβ)[7].

  • Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.

  • Protein Kinase C Activation: The rise in intracellular Ca²⁺ and the presence of DAG synergistically activate Protein Kinase C (PKC)[8].

  • Cellular Response: Activated PKC phosphorylates various downstream target proteins, leading to the primary cellular response in corticotrophs: the synthesis and secretion of ACTH[8].

Signaling Pathway Diagram

V1b_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol V1b_Receptor V1b Receptor G_protein Gq/11 Protein V1b_Receptor->G_protein Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 PIP2->PLC Agonist V1b Agonist Agonist->V1b_Receptor Binds G_protein->PLC ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates ACTH_Secretion ACTH Secretion PKC->ACTH_Secretion Stimulates Ca_release Ca²⁺ Release Ca_release->PKC Activates ER->Ca_release Triggers

Caption: V1b receptor signaling cascade via the Gq/PLC pathway.

Part 3: Experimental Protocols

The characterization of a novel V1b receptor agonist involves a series of standardized in vitro and in vivo experiments to determine its binding affinity, functional potency, and selectivity.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the V1b receptor and to assess its selectivity against V1a and V2 receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human V1b, V1a, or V2 receptor.

  • Assay Components: A fixed concentration of a specific radioligand (e.g., [³H]-Arginine Vasopressin) is incubated with the cell membranes.

  • Competition Binding: Increasing concentrations of the unlabeled test compound (the potential V1b agonist) are added to compete with the radioligand for binding to the receptor.

  • Incubation and Separation: The mixture is incubated to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The IC50 is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Experimental Workflow: Radioligand Binding Assay

Binding_Assay_Workflow start Start prep Prepare Membranes (Expressing V1b, V1a, V2) start->prep incubate Incubate Membranes with: - Radioligand (e.g., [³H]-AVP) - Test Compound (Varying Conc.) prep->incubate filter Rapid Filtration (Separate Bound vs. Free) incubate->filter count Scintillation Counting (Measure Bound Radioactivity) filter->count analyze Data Analysis (Calculate IC50 -> Ki) count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Functional Assay: Calcium Mobilization

Objective: To measure the functional potency (EC50) of the test compound in activating the V1b receptor-mediated signaling pathway.

Methodology:

  • Cell Culture: Cells stably expressing the human V1b receptor are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition: The cells are exposed to varying concentrations of the test compound.

  • Fluorescence Measurement: Changes in intracellular calcium concentration are measured in real-time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

  • Data Analysis: A concentration-response curve is generated by plotting the change in fluorescence against the logarithm of the agonist concentration. The EC50 value (the concentration that produces 50% of the maximal response) is determined from this curve.

In Vitro Bioassay: ACTH Release from Pituitary Cells

Objective: To confirm that V1b receptor activation by the test compound leads to the physiological downstream response in a relevant cell type.

Methodology:

  • Cell Preparation: Primary cultures of anterior pituitary cells from rodents or an appropriate pituitary cell line (e.g., AtT-20) are prepared.

  • Stimulation: The cells are incubated with increasing concentrations of the test compound for a defined period.

  • Sample Collection: The cell culture supernatant is collected.

  • ACTH Quantification: The concentration of ACTH released into the supernatant is measured using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • Data Analysis: A concentration-response curve is constructed to determine the EC50 of the test compound for stimulating ACTH release.

Experimental Workflow: ACTH Release Assay

ACTH_Assay_Workflow start Start prep Prepare Primary Pituitary Cell Cultures start->prep incubate Incubate Cells with Varying Concentrations of Test Compound prep->incubate collect Collect Culture Supernatant incubate->collect quantify Quantify ACTH Concentration (ELISA or RIA) collect->quantify analyze Data Analysis (Generate Dose-Response Curve, Calculate EC50) quantify->analyze end End analyze->end

Caption: Workflow for measuring ACTH release from pituitary cells.

Conclusion

While (d(CH2)5¹,Tyr(Me)²,Dab⁵,Arg⁸)-Vasopressin is a valuable tool for studying V1a receptor antagonism, the investigation of V1b receptor agonism requires the use of different, selective compounds. The mechanism of V1b receptor activation proceeds through the canonical Gq/PLC signaling pathway, culminating in increased intracellular calcium and the stimulation of ACTH secretion from pituitary corticotrophs. The characterization of novel V1b agonists relies on a combination of binding and functional assays to establish their affinity, potency, and selectivity, providing essential data for drug development and physiological research.

References

An In-Depth Technical Guide on (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin: A Specific V1a Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin, also known as d(CH2)5[Tyr(Me)2, Dab5]AVP, is a potent and specific synthetic peptide antagonist of the vasopressin V1a receptor. Its high affinity and selectivity for the V1a receptor subtype have made it a valuable tool in pharmacological research to investigate the physiological and pathological roles of the V1a signaling pathway. This technical guide provides a comprehensive overview of its pharmacological properties, including quantitative binding and functional data, detailed experimental methodologies for its synthesis and characterization, and a visualization of its mechanism of action.

Introduction

Arginine vasopressin (AVP) is a neurohypophysial hormone that plays a crucial role in regulating a wide array of physiological processes, including water homeostasis, blood pressure control, and social behaviors. These diverse effects are mediated through its interaction with at least three distinct G protein-coupled receptor subtypes: V1a, V1b, and V2. The V1a receptor is predominantly found on vascular smooth muscle cells, platelets, hepatocytes, and in the brain, where its activation leads to vasoconstriction, platelet aggregation, glycogenolysis, and various behavioral responses.

The development of selective antagonists for vasopressin receptors has been instrumental in elucidating the specific functions of each receptor subtype. This compound was designed as a specific antagonist for the V1a receptor, and its pharmacological profile has been characterized in a number of in vitro and in vivo studies. This guide aims to consolidate the available technical information on this compound to facilitate its use in research and drug development.

Physicochemical Properties

PropertyValue
Full Name [1-(β-mercapto-β,β-cyclopentamethylenepropionic acid), 2-O-methyltyrosine, 5-diaminobutyric acid, 8-arginine]-Vasopressin
Synonyms d(CH2)5[Tyr(Me)2, Dab5]AVP
Molecular Formula C₅₀H₇₁N₁₃O₁₂S₂
Molecular Weight 1126.3 g/mol
Sequence Mpa-Tyr(Me)-Phe-Gln-Dab-Cys-Pro-Arg-Gly-NH₂ (Disulfide bridge: 1-6)
Appearance White to off-white powder
Solubility Soluble in water

Pharmacological Data

The primary pharmacological action of this compound is the specific and competitive antagonism of the vasopressin V1a receptor.

Receptor Binding Affinity

Limited quantitative data on the direct binding affinity (Ki) of this compound to different vasopressin receptor subtypes is available in the public domain. However, its high selectivity for the V1a receptor is well-established through functional assays.

Functional Antagonism

The antagonistic properties of this compound have been demonstrated in various functional assays.

AssayParameterValueSpecies/TissueReference
Vasopressin-induced rat caudal artery contractionIC₅₀1.55 nMRat
Vasopressin V1a receptor antagonismpA₂6.71-
Vasopressin-induced intracellular Ca²⁺ mobilizationIC₅₀5 nM-
Oxytocin-induced intracellular Ca²⁺ mobilizationIC₅₀30 nM-

pA₂: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Mechanism of Action and Signaling Pathway

This compound acts by competitively binding to the V1a receptor, thereby preventing the binding of the endogenous ligand, arginine vasopressin. The V1a receptor is a Gq/11-coupled GPCR. Its activation by an agonist stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). The increased intracellular Ca²⁺ concentration is a key downstream signal that mediates various physiological responses, such as smooth muscle contraction. By blocking the initial binding of AVP, this compound inhibits this entire signaling cascade.

V1a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AVP Arginine Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR Binds & Activates Antagonist (d(CH2)51,Tyr(Me)2,Dab5,Arg8) -Vasopressin Antagonist->V1aR Binds & Blocks Gq Gq/11 V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Ca²⁺ ER->Ca2_cyto Releases Ca2_ER Ca²⁺ Response Cellular Responses (e.g., Smooth Muscle Contraction) Ca2_cyto->Response Mediates PKC->Response Mediates

V1a Receptor Signaling Pathway and Antagonism

Experimental Protocols

Solid-Phase Peptide Synthesis

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-protected amino acids (including Fmoc-Dab(Boc)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Cys(Trt)-OH, etc.)

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)

  • Solvents (DMF, DCM, Ether)

General Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Gly-OH) with HBTU/HOBt and DIPEA in DMF and couple it to the resin.

  • Wash: Wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide in cold ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Cyclization (Disulfide Bond Formation): The linear peptide is cyclized by oxidation of the two cysteine residues to form the disulfide bridge. This can be achieved using methods such as air oxidation or potassium ferricyanide oxidation.

  • Final Purification and Lyophilization: The cyclized peptide is purified by RP-HPLC and then lyophilized to obtain the final product.

SPPS_Workflow Start Start with Rink Amide Resin Swell Swell Resin in DMF Start->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple Couple Fmoc-Amino Acid (HBTU/HOBt/DIPEA) Deprotect1->Couple Wash Wash (DMF, DCM) Couple->Wash Repeat Repeat for each Amino Acid in Sequence Wash->Repeat Repeat->Deprotect1 Next Amino Acid Cleave Cleave from Resin & Remove Protecting Groups (TFA Cocktail) Repeat->Cleave Sequence Complete Precipitate Precipitate in Cold Ether Cleave->Precipitate Purify1 RP-HPLC Purification (Linear Peptide) Precipitate->Purify1 Cyclize Disulfide Bond Formation (Oxidation) Purify1->Cyclize Purify2 Final RP-HPLC Purification (Cyclized Peptide) Cyclize->Purify2 Lyophilize Lyophilization Purify2->Lyophilize End Final Product Lyophilize->End

Solid-Phase Peptide Synthesis Workflow
Radioligand Receptor Binding Assay

To determine the binding affinity of this compound for vasopressin receptors, competitive radioligand binding assays are performed.

Materials:

  • Cell membranes expressing the vasopressin receptor subtype of interest (e.g., from CHO or HEK293 cells transfected with the human V1a, V1b, or V2 receptor).

  • Radioligand (e.g., [³H]-Arginine Vasopressin).

  • This compound at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂ and BSA).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

General Protocol:

  • Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist (this compound) in the binding buffer.

  • Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Termination: Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters rapidly with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

The functional antagonism of the V1a receptor can be assessed by measuring the inhibition of AVP-induced intracellular calcium mobilization.

Materials:

  • A cell line stably expressing the human V1a receptor (e.g., CHO-V1a or HEK293-V1a).

  • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Arginine Vasopressin (AVP) as the agonist.

  • This compound as the antagonist.

  • A fluorescence plate reader with automated injection capabilities.

General Protocol:

  • Cell Plating: Seed the V1a-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 60 minutes at 37°C).

  • Washing: Wash the cells with assay buffer to remove excess dye.

  • Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading, then inject a fixed concentration of AVP (typically the EC₈₀) and continue to record the fluorescence signal over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the inhibitory effect of the antagonist at each concentration and calculate the IC₅₀ value.

Conclusion

This compound is a highly valuable pharmacological tool for the specific investigation of V1a receptor-mediated processes. Its potent and selective antagonist activity allows for the precise dissection of the roles of the V1a receptor in various physiological and pathophysiological conditions. The experimental protocols outlined in this guide provide a framework for its synthesis and characterization, enabling researchers to effectively utilize this compound in their studies. Further research to fully elucidate its binding affinities across all vasopressin receptor subtypes will continue to refine our understanding of its pharmacological profile.

An In-depth Technical Guide on (d(CH2)5¹,Tyr(Me)²,Dab⁵,Arg⁸)-Vasopressin: Discovery, Synthesis, and Core Functional Aspects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the vasopressin V1a receptor antagonist, (d(CH2)5¹,Tyr(Me)²,Dab⁵,Arg⁸)-Vasopressin. The document details its discovery as a potent and specific V1a antagonist, outlines a detailed protocol for its solid-phase synthesis, and presents its key pharmacological data. Furthermore, it elucidates the vasopressin V1a receptor signaling pathway that this antagonist modulates and provides a generalized experimental workflow for the characterization of such analogs. This guide is intended to be a valuable resource for researchers and professionals involved in the fields of peptide chemistry, pharmacology, and drug development, offering both foundational knowledge and practical methodologies.

Discovery and Pharmacological Profile

(d(CH2)5¹,Tyr(Me)²,Dab⁵,Arg⁸)-Vasopressin, also known as d(CH2)5[Tyr(Me)², Dab⁵]AVP, was identified as a specific antagonist of the vasopressin V1a receptor.[1][2][3][4][5] Its development is part of a broader effort in medicinal chemistry to design vasopressin analogs with modified pharmacological profiles to serve as tools for studying vasopressin's physiological roles and as potential therapeutic agents.[6] The key structural modifications from the native arginine vasopressin (AVP) include the substitution at position 1 with β-Mercapto-β,β-cyclopentamethylene-propionic acid, a methylated tyrosine at position 2, and the incorporation of diaminobutyric acid (Dab) at position 5. These modifications contribute to its antagonist properties at the V1a receptor.

The primary quantitative measure of its antagonist potency is its pA2 value, which is a logarithmic measure of the concentration of an antagonist that requires a doubling of the agonist concentration to elicit the same response.

Quantitative Pharmacological Data
CompoundReceptor SpecificitypA2 Value
(d(CH2)5¹,Tyr(Me)²,Dab⁵,Arg⁸)-VasopressinV1a Receptor Antagonist6.71
Table 1: Pharmacological data for (d(CH2)5¹,Tyr(Me)²,Dab⁵,Arg⁸)-Vasopressin.[1][2][5]

Synthesis

The synthesis of (d(CH2)5¹,Tyr(Me)²,Dab⁵,Arg⁸)-Vasopressin is achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides.[7][8][9][10] The following protocol is a generalized representation based on established methods for synthesizing vasopressin analogs.

Experimental Protocol: Solid-Phase Peptide Synthesis

2.1. Resin Preparation:

  • Start with a suitable resin, such as a benzhydrylamine resin, which will yield a C-terminal amide upon cleavage.

  • Swell the resin in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF) for 1-2 hours.

2.2. Amino Acid Coupling:

  • The peptide is synthesized from the C-terminus to the N-terminus. The first amino acid, Fmoc-Gly-OH, is coupled to the resin.

  • Deprotection: The Fmoc protecting group of the resin-bound amino acid is removed using a 20% solution of piperidine in DMF.

  • Activation and Coupling: The next Fmoc-protected amino acid (e.g., Fmoc-Arg(Pbf)-OH) is activated using a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIEA). The activated amino acid is then added to the resin to form the peptide bond.

  • This cycle of deprotection and coupling is repeated for each amino acid in the sequence: Pro, Cys(Trt), Dab(Boc), Gln(Trt), Phe, Tyr(Me), and finally the β-Mercapto-β,β-cyclopentamethylene-propionic acid.

2.3. Cleavage and Deprotection:

  • Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.

  • A cleavage cocktail, typically containing trifluoroacetic acid (TFA) as the main component and scavengers like triisopropylsilane (TIS) and water, is used. For example, a mixture of TFA/TIS/H₂O (95:2.5:2.5) can be employed.

2.4. Cyclization (Disulfide Bond Formation):

  • After cleavage, the linear peptide is subjected to an oxidation reaction to form the disulfide bond between the cysteine at position 6 and the β-Mercapto-β,β-cyclopentamethylene-propionic acid at position 1.

  • This is typically achieved by dissolving the crude peptide in a dilute aqueous solution and using an oxidizing agent like potassium ferricyanide (K₃[Fe(CN)₆]) or by air oxidation at a slightly basic pH.

2.5. Purification and Characterization:

  • The crude cyclic peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • The purity and identity of the final product are confirmed by analytical RP-HPLC and mass spectrometry.

Signaling Pathway

(d(CH2)5¹,Tyr(Me)²,Dab⁵,Arg⁸)-Vasopressin exerts its antagonist effect by blocking the V1a receptor, thereby inhibiting the downstream signaling cascade initiated by the binding of endogenous vasopressin. The V1a receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein.

Vasopressin_V1a_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AVP Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR Activates Antagonist (d(CH2)5¹,Tyr(Me)²,Dab⁵,Arg⁸)-Vasopressin Antagonist->V1aR Blocks Gq Gq/11 Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ release from ER IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., vasoconstriction, glycogenolysis) Ca_ER->Cellular_Response PKC->Cellular_Response Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage Cyclization Cyclization Cleavage->Cyclization Purification RP-HPLC Purification Cyclization->Purification Characterization Mass Spec & Analytical HPLC Purification->Characterization Binding_Assay Receptor Binding Assay (Determine Ki) Characterization->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium mobilization) (Determine pA2/IC50) Characterization->Functional_Assay Animal_Model Animal Model Studies (e.g., pressor/antidiuretic assays) Functional_Assay->Animal_Model PK_PD Pharmacokinetic/ Pharmacodynamic Studies Animal_Model->PK_PD

References

An In-depth Technical Guide to (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin: A Selective V1a Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin is a potent and highly specific synthetic peptide antagonist of the vasopressin V1a receptor. This guide provides a comprehensive overview of its pharmacological properties, including its synonyms, relevant quantitative data, detailed experimental protocols for its characterization, and a depiction of its mechanism of action through the V1a receptor signaling pathway. This document is intended to serve as a technical resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Compound Identification and Synonyms

The compound is a structurally modified analog of the endogenous neuropeptide arginine vasopressin (AVP). Its systematic name, this compound, describes the specific chemical modifications to the vasopressin backbone that confer its unique antagonist properties.

For ease of reference and to aid in literature searches, a compilation of its known synonyms and identifiers is provided in the table below.

Identifier Type Identifier
Primary Synonym d(CH2)5[Tyr(Me)2, Dab5]AVP
CAS Number 176714-12-8

Quantitative Pharmacological Data

This compound exhibits high affinity and specificity for the vasopressin V1a receptor. The following table summarizes the key quantitative parameters that define its antagonist activity.

Parameter Value Receptor Assay Type Reference
pA2 6.71Vasopressin V1aIn vivo bioassay[1]
Selectivity InfiniteV1a vs. Oxytocin ReceptorIn vivo bioassay

The pA2 value is a measure of the antagonist's potency, with a higher value indicating greater affinity. A pA2 of 6.71 demonstrates that this compound is a potent antagonist of the V1a receptor.[1] The reported "infinite" selectivity highlights its specificity for the V1a receptor over the structurally related oxytocin receptor in functional in vivo assays.

Mechanism of Action: V1a Receptor Signaling Pathway

This compound exerts its effects by competitively blocking the binding of endogenous arginine vasopressin (AVP) to the V1a receptor. The V1a receptor is a G protein-coupled receptor (GPCR) that, upon activation by AVP, initiates a well-defined intracellular signaling cascade. By preventing AVP binding, this compound inhibits these downstream signaling events.

The canonical V1a receptor signaling pathway is depicted in the diagram below.

V1a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AVP Arginine Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR Binds & Activates Antagonist (d(CH2)51,Tyr(Me)2,Dab5,Arg8) -Vasopressin Antagonist->V1aR Blocks Binding Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_ER Ca2+ Store (Endoplasmic Reticulum) IP3->Ca_ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca2+ Release Ca_ER->Ca_release Releases Ca2+ Cellular_Response Physiological Response (e.g., Vasoconstriction) Ca_release->Cellular_Response PKC->Cellular_Response Phosphorylates Targets

Caption: V1a Receptor Signaling Pathway and Point of Antagonism.

Experimental Protocols

The characterization of this compound as a V1a receptor antagonist involves a combination of binding and functional assays. The following sections provide detailed methodologies for these key experiments.

Radioligand Binding Assay for V1a Receptor Affinity (Ki Determination)

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the V1a receptor.

Radioligand_Binding_Workflow Membrane_Prep 1. Membrane Preparation (e.g., from CHO cells expressing human V1aR) Incubation 2. Incubation - V1aR Membranes - Radioligand (e.g., [3H]-AVP) - this compound (varying concentrations) Membrane_Prep->Incubation Filtration 3. Separation of Bound and Free Ligand (Rapid vacuum filtration through glass fiber filters) Incubation->Filtration Counting 4. Quantification of Radioactivity (Scintillation counting of filters) Filtration->Counting Data_Analysis 5. Data Analysis - Determine IC50 - Calculate Ki using Cheng-Prusoff equation Counting->Data_Analysis

Caption: Workflow for Radioligand Binding Assay.

Methodology:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human V1a receptor.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Pellet the membranes from the supernatant by high-speed centrifugation.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Competitive Binding Assay:

    • In a 96-well plate, add the following components in order:

      • Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

      • A fixed concentration of a suitable radioligand (e.g., [3H]-Arginine Vasopressin).

      • Increasing concentrations of the unlabeled antagonist, this compound.

      • For determination of non-specific binding, add a high concentration of unlabeled AVP.

      • Initiate the binding reaction by adding the prepared V1a receptor-containing membranes.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Generate a competition curve by plotting the percentage of specific binding against the log concentration of the antagonist.

    • Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Antagonism Assay: Calcium Mobilization

This protocol describes a cell-based functional assay to measure the ability of this compound to antagonize AVP-induced intracellular calcium mobilization.

Calcium_Mobilization_Workflow Cell_Plating 1. Cell Plating (Seed V1aR-expressing cells in a 96-well plate) Dye_Loading 2. Calcium Indicator Dye Loading (Incubate cells with a calcium-sensitive fluorescent dye, e.g., Fluo-4 AM) Cell_Plating->Dye_Loading Antagonist_Incubation 3. Antagonist Pre-incubation (Add varying concentrations of this compound) Dye_Loading->Antagonist_Incubation Agonist_Stimulation 4. Agonist Stimulation & Signal Detection (Add a fixed concentration of AVP and measure fluorescence change over time) Antagonist_Incubation->Agonist_Stimulation Data_Analysis 5. Data Analysis - Generate dose-response curves - Determine IC50 for antagonism Agonist_Stimulation->Data_Analysis

Caption: Workflow for Calcium Mobilization Assay.

Methodology:

  • Cell Culture and Plating:

    • Culture CHO or other suitable cells stably expressing the human V1a receptor.

    • Seed the cells into black-walled, clear-bottom 96-well plates and allow them to adhere and grow to near confluence.

  • Fluorescent Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Remove the cell culture medium and incubate the cells with the dye-loading solution at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake and de-esterification.

  • Antagonist Incubation:

    • Wash the cells to remove excess dye.

    • Add assay buffer containing varying concentrations of this compound to the wells.

    • Incubate for a short period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Agonist Stimulation and Fluorescence Measurement:

    • Use a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR or FlexStation).

    • Establish a baseline fluorescence reading for each well.

    • Inject a fixed concentration of AVP (typically the EC80 concentration to ensure a robust signal) into the wells.

    • Immediately begin recording the fluorescence intensity over time to measure the intracellular calcium transient.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the increase in intracellular calcium concentration.

    • Plot the peak fluorescence response against the log concentration of the antagonist.

    • Determine the IC50 value for the inhibition of the AVP-induced calcium response using non-linear regression. This IC50 value represents the functional antagonist potency of this compound.

Conclusion

This compound is a well-characterized and highly selective antagonist of the vasopressin V1a receptor. Its potent inhibitory activity, coupled with its specificity, makes it an invaluable research tool for elucidating the physiological and pathophysiological roles of the V1a receptor in various systems. The data and protocols presented in this guide provide a solid foundation for its application in preclinical research and drug discovery efforts targeting the vasopressin system.

References

(d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (d(CH2)5,Tyr(Me)2,Dab5,Arg8)-Vasopressin

This technical guide provides a comprehensive overview of the synthetic vasopressin analog (d(CH2)5,Tyr(Me)2,Dab5,Arg8)-Vasopressin, with a focus on its molecular characteristics, its role as a vasopressin V1a receptor antagonist, and the methodologies used to characterize its activity. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Molecular Profile

(d(CH2)5,Tyr(Me)2,Dab5,Arg8)-Vasopressin is a synthetic nonapeptide analog of arginine vasopressin (AVP). Its structure has been modified to enhance its antagonistic properties at the vasopressin V1a receptor. The chemical modifications include the substitution of the N-terminal cysteine with β-mercapto-β,β-cyclopentamethylenepropionic acid (d(CH2)5), the methylation of tyrosine at position 2 (Tyr(Me)2), and the replacement of asparagine at position 5 with L-α,γ-diaminobutyric acid (Dab5).

The primary sequence of this analog is: β-Mercapto-β,β-cyclopentamethylene-propionyl-Tyr(Me)-Phe-Gln-Dab-Cys-Pro-Arg-Gly-NH₂ with a disulfide bond between the N-terminal mercapto group and the cysteine at position 6.

Physicochemical Properties

There are slight variations in the reported molecular weight and formula for this compound, likely due to differences in salt form (e.g., trifluoroacetate salt) and hydration state. The most frequently cited values are summarized below.

PropertyValueSource(s)
Molecular Weight 1137.38 g/mol [MedchemExpress.com, Bachem Products][1][2]
Molecular Formula C₅₂H₇₆N₁₄O₁₁S₂[Bachem Products][2]
Synonyms d(CH2)5[Tyr(Me)2, Dab5]AVP[MedchemExpress.com, Bachem Products][1][2]
Source Synthetic[Bachem Products][2]

Mechanism of Action and Biological Activity

(d(CH2)5,Tyr(Me)2,Dab5,Arg8)-Vasopressin functions as a specific and potent antagonist of the vasopressin V1a receptor.[1][3][4] The V1a receptor is a G-protein coupled receptor (GPCR) that, upon activation by endogenous vasopressin, couples to Gαq/11 proteins.[5][6] This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C (PKC), resulting in various physiological responses, including vasoconstriction.[7]

By competitively binding to the V1a receptor, (d(CH2)5,Tyr(Me)2,Dab5,Arg8)-Vasopressin blocks the binding of arginine vasopressin, thereby inhibiting this downstream signaling pathway.

Quantitative Biological Data

The antagonistic potency of this compound is quantified by its pA2 value, which is the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to elicit the same response.[8]

ParameterValueReceptorSource(s)
pA2 6.71Vasopressin V1a[MedchemExpress.com][1]

A higher pA2 value indicates a greater potency of the antagonist.[8]

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis

The synthesis of vasopressin analogs like (d(CH2)5,Tyr(Me)2,Dab5,Arg8)-Vasopressin is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Resin Preparation : A suitable resin (e.g., Rink amide resin) is used as the solid support.

  • Amino Acid Coupling : The C-terminal amino acid (Glycine) is coupled to the resin. The Fmoc protecting group is then removed.

  • Chain Elongation : The subsequent amino acids are added sequentially. Each cycle involves the deprotection of the N-terminal Fmoc group and the coupling of the next Fmoc-protected amino acid.

  • Modification Incorporation : Modified amino acids such as Fmoc-Dab(Boc)-OH and Fmoc-Tyr(Me)-OH are incorporated at their respective positions in the sequence.

  • Cleavage and Deprotection : Once the peptide chain is complete, it is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Cyclization : The linear peptide is subjected to an oxidation reaction (e.g., using potassium ferricyanide or iodine) to form the disulfide bridge between the N-terminal mercapto group and the cysteine residue.

  • Purification and Analysis : The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final product are confirmed by analytical RP-HPLC and mass spectrometry.

General Protocol for V1a Receptor Binding Assay

The affinity of an antagonist for the V1a receptor can be determined through competitive radioligand binding assays.

  • Membrane Preparation : Membranes are prepared from cells or tissues expressing the V1a receptor (e.g., HEK-293 cells transfected with the human V1a receptor).

  • Assay Buffer : A suitable buffer (e.g., Tris-HCl) is used for the binding assay.

  • Radioligand : A radiolabeled V1a receptor ligand (e.g., [³H]-Arginine Vasopressin) is used at a concentration close to its dissociation constant (Kd).

  • Competitive Binding : The cell membranes are incubated with the radioligand and varying concentrations of the unlabeled antagonist ((d(CH2)5,Tyr(Me)2,Dab5,Arg8)-Vasopressin).

  • Incubation : The reaction is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand : The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification : The amount of radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis : The data are analyzed to determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Determination of pA2 Value

The pA2 value is determined from functional assays that measure the antagonistic effect on the agonist-induced response.

  • Tissue/Cell Preparation : An isolated tissue preparation that contracts in response to vasopressin (e.g., rat aortic rings) or a cell-based assay measuring a downstream signal (e.g., calcium mobilization) is used.

  • Agonist Dose-Response Curve : A cumulative concentration-response curve for the agonist (e.g., arginine vasopressin) is generated.

  • Antagonist Incubation : The tissue or cells are incubated with a fixed concentration of the antagonist ((d(CH2)5,Tyr(Me)2,Dab5,Arg8)-Vasopressin) for a specific period.

  • Shifted Agonist Dose-Response Curve : A second agonist concentration-response curve is generated in the presence of the antagonist.

  • Schild Plot Analysis : Steps 3 and 4 are repeated with several different concentrations of the antagonist. The dose ratios (the ratio of the agonist EC50 in the presence and absence of the antagonist) are calculated. A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The pA2 value is the intercept on the x-axis.[9]

Visualizations

V1a Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the vasopressin V1a receptor and the point of inhibition by (d(CH2)5,Tyr(Me)2,Dab5,Arg8)-Vasopressin.

V1a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol V1aR V1a Receptor Gq Gq/11 V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes AVP Arginine Vasopressin (AVP) AVP->V1aR Binds & Activates Antagonist (d(CH2)5,Tyr(Me)2,Dab5,Arg8)-Vasopressin Antagonist->V1aR Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Physiological Response (e.g., Vasoconstriction) Ca->Response PKC->Response

Caption: V1a receptor signaling pathway and antagonist inhibition.

Experimental Workflow for pA2 Determination

The following diagram outlines a typical workflow for determining the pA2 value of a V1a receptor antagonist.

pA2_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis TissuePrep Isolated Tissue Preparation (e.g., Rat Aorta) ControlCurve Generate Control Agonist Dose-Response Curve TissuePrep->ControlCurve AgonistStock Prepare Agonist Stock (Arginine Vasopressin) AgonistStock->ControlCurve AntagonistStock Prepare Antagonist Stock ((d(CH2)5,...)Vasopressin) IncubateAntagonist Incubate Tissue with Fixed Antagonist Conc. AntagonistStock->IncubateAntagonist ControlCurve->IncubateAntagonist AntagonistCurve Generate Agonist Dose-Response Curve in Presence of Antagonist IncubateAntagonist->AntagonistCurve Repeat Repeat for Multiple Antagonist Concentrations AntagonistCurve->Repeat Repeat->IncubateAntagonist Next Conc. CalcEC50 Calculate EC50 Values for Each Curve Repeat->CalcEC50 All Conc. Tested CalcDR Calculate Dose Ratios (EC50 with Antagonist / EC50 Control) CalcEC50->CalcDR SchildPlot Construct Schild Plot (log(DR-1) vs -log[Antagonist]) CalcDR->SchildPlot DeterminepA2 Determine pA2 (x-intercept) SchildPlot->DeterminepA2

Caption: Workflow for pA2 value determination via Schild analysis.

References

An In-depth Technical Guide to (d(CH2)5¹,Tyr(Me)²,Dab⁵,Arg⁸)-Vasopressin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of the synthetic peptide (d(CH2)5¹,Tyr(Me)²,Dab⁵,Arg⁸)-Vasopressin, a specific antagonist of the vasopressin V1a receptor. This document details its chemical structure, mechanism of action, and the experimental protocols utilized for its characterization.

Core Chemical Properties

(d(CH2)5¹,Tyr(Me)²,Dab⁵,Arg⁸)-Vasopressin is a structurally modified analog of the endogenous hormone arginine vasopressin. The modifications, including the substitution of L-diaminobutyric acid (Dab) at position 5, contribute to its specific antagonist activity at the V1a receptor.

PropertyValue
Molecular Weight 1137.38 g/mol
Molecular Formula C₅₂H₇₆N₁₄O₁₁S₂
CAS Number 176714-12-8
Amino Acid Sequence {Mpa(Cyclohexyl)}-{Tyr(Me)}-Phe-Gln-{Dab}-Cys-Pro-Arg-Gly-NH₂ (Disulfide bridge: Mpa1-Cys6)
Pharmacological Activity Specific Vasopressin V1a Receptor Antagonist
**Potency (pA₂) **6.71

Pharmacological Profile and Mechanism of Action

(d(CH2)5¹,Tyr(Me)²,Dab⁵,Arg⁸)-Vasopressin functions as a competitive antagonist at the vasopressin V1a receptor. The V1a receptor is a G protein-coupled receptor (GPCR) that, upon activation by endogenous vasopressin, initiates a signaling cascade through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), which mediates various physiological responses, including vasoconstriction.

By binding to the V1a receptor without activating it, (d(CH2)5¹,Tyr(Me)²,Dab⁵,Arg⁸)-Vasopressin blocks the binding of arginine vasopressin, thereby inhibiting this signaling pathway and the subsequent physiological effects.

Signaling Pathway of V1a Receptor Antagonism

V1a_Antagonism V1a Receptor Antagonist Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol V1aR V1a Receptor Gq11 Gq/11 Protein V1aR->Gq11 Activation Inhibited PLC Phospholipase C (PLC) Gq11->PLC Activation Inhibited PIP2 PIP₂ PLC->PIP2 Hydrolysis Inhibited AVP Arginine Vasopressin (AVP) AVP->V1aR Binding Site Blocked Antagonist (d(CH2)5¹,Tyr(Me)²,Dab⁵,Arg⁸) -Vasopressin Antagonist->V1aR Binds and Blocks IP3 IP₃ Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Activation Inhibited Physiological_Response Physiological Response (e.g., Vasoconstriction) Ca_release->Physiological_Response Inhibited pA2_Workflow Experimental Workflow for pA₂ Determination cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Tissue_Prep Isolated Tissue Preparation (e.g., Rat Aortic Rings) Organ_Bath Mount in Organ Bath Tissue_Prep->Organ_Bath Agonist_DRC Generate Agonist Dose-Response Curve (Control) Organ_Bath->Agonist_DRC Washout Washout Agonist_DRC->Washout Antagonist_Incubation Incubate with Fixed Concentration of Antagonist Washout->Antagonist_Incubation Agonist_DRC_Antagonist Generate Agonist Dose-Response Curve (in presence of Antagonist) Antagonist_Incubation->Agonist_DRC_Antagonist Repeat Repeat with Different Antagonist Concentrations Agonist_DRC_Antagonist->Repeat Repeat->Washout Next Concentration Calculate_DR Calculate Dose Ratios (DR) Repeat->Calculate_DR All Concentrations Tested Schild_Plot Construct Schild Plot (log(DR-1) vs -log[Antagonist]) Calculate_DR->Schild_Plot Determine_pA2 Determine pA₂ Value (x-intercept) Schild_Plot->Determine_pA2

An In-Depth Technical Guide to the In Vitro Studies of (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies conducted on the vasopressin analog (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin. This synthetic peptide is a crucial tool in pharmacological research, primarily recognized for its selective antagonist activity at the vasopressin V1a receptor. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to support further research and drug development endeavors.

Quantitative Data Summary

The in vitro pharmacological profile of this compound is characterized by its potent and selective antagonism at the V1a receptor. The following table summarizes the key quantitative data gathered from published studies.

ParameterValueSpecies/Cell LineAgonist(s) InhibitedReference
IC50 5 nMHuman Glomerular Epithelial Cells (GEC)VasopressinSpäth et al., 1996
IC50 30 nMHuman Glomerular Epithelial Cells (GEC)OxytocinSpäth et al., 1996
pA2 6.71Not Specified in SnippetsNot Specified in SnippetsChan WY, et al., 2000

Note: The pA2 value is a measure of the potency of a competitive antagonist. A higher pA2 value indicates a more potent antagonist.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of in vitro findings. Below are detailed methodologies for the key experiments cited in the quantitative data summary.

Determination of IC50 for Inhibition of Intracellular Calcium Increase

This protocol outlines the methodology used to determine the half-maximal inhibitory concentration (IC50) of this compound against agonist-induced increases in intracellular calcium. This method is based on the study by Späth et al. (1996).

a) Cell Culture:

  • Cell Line: Human Glomerular Epithelial Cells (GEC) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Plating: For the assay, cells are seeded onto sterile glass coverslips or into 96-well black-walled imaging plates and allowed to adhere and reach a suitable confluency.

b) Intracellular Calcium Measurement using Fura-2 AM:

  • Loading of Fura-2 AM:

    • Prepare a loading buffer containing Fura-2 acetoxymethyl ester (Fura-2 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) buffered with HEPES. Pluronic F-127 is often included to aid in the dispersion of the nonpolar Fura-2 AM in the aqueous medium.

    • Remove the culture medium from the cells and wash with the physiological salt solution.

    • Incubate the cells with the Fura-2 AM loading buffer for a specified time (e.g., 30-60 minutes) at room temperature or 37°C in the dark to allow for de-esterification of the dye by intracellular esterases, trapping the fluorescent probe inside the cells.

  • Measurement:

    • After loading, wash the cells with the physiological salt solution to remove extracellular Fura-2 AM.

    • Place the coverslip or plate into a fluorescence spectrophotometer or a fluorescence microscope equipped for ratiometric imaging.

    • Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and measure the emission fluorescence at 510 nm.

    • The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.

c) IC50 Determination:

  • Establish a baseline fluorescence ratio for the resting cells.

  • Add a fixed, sub-maximal concentration of the agonist (vasopressin or oxytocin) to the cells and record the peak increase in the F340/F380 ratio.

  • In separate experiments, pre-incubate the cells with varying concentrations of this compound for a defined period before the addition of the agonist.

  • Measure the agonist-induced peak increase in the F340/F380 ratio in the presence of the antagonist.

  • Plot the percentage inhibition of the agonist response against the logarithm of the antagonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the antagonist that produces 50% inhibition of the agonist-induced response.

Determination of pA2 Value by Schild Analysis

The pA2 value, a measure of competitive antagonist potency, is determined using Schild analysis. The following is a generalized protocol for this determination, as the specific details from the Chan WY, et al. (2000) study were not available in the search results.

a) Tissue or Cell Preparation:

  • A suitable in vitro preparation expressing the V1a receptor is used. This could be isolated tissues that contract in response to vasopressin (e.g., rat aortic rings) or cultured cells expressing the V1a receptor where a functional response (e.g., calcium mobilization, inositol phosphate production) can be measured.

b) Generation of Agonist Dose-Response Curves:

  • Obtain a cumulative concentration-response curve for a V1a receptor agonist (e.g., arginine vasopressin) in the absence of the antagonist. This serves as the control curve.

  • The response is measured at increasing concentrations of the agonist until a maximal response is achieved.

c) Generation of Agonist Dose-Response Curves in the Presence of the Antagonist:

  • Wash the preparation to remove the agonist.

  • Incubate the preparation with a fixed concentration of this compound for a sufficient time to allow for equilibrium to be reached.

  • In the continued presence of the antagonist, generate a second cumulative concentration-response curve for the agonist.

  • Repeat this procedure with at least two other different fixed concentrations of the antagonist.

d) Schild Plot and pA2 Calculation:

  • For each concentration of the antagonist, calculate the dose ratio (DR). The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

  • Plot log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

  • Perform a linear regression on the data points. The x-intercept of the Schild plot is the pA2 value.

  • The slope of the Schild plot should be close to 1 for a competitive antagonist.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a generalized experimental workflow for studying this compound in vitro.

V1a_Signaling_Pathway AVP Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR Binds to Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., Contraction, Glycogenolysis) Ca2_release->Cellular_Response Leads to PKC->Cellular_Response Leads to Antagonist (d(CH2)51,Tyr(Me)2,Dab5,Arg8) -Vasopressin Antagonist->V1aR Blocks

Caption: V1a Receptor Signaling Pathway.

V2_Signaling_Pathway AVP Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds to Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2 Aquaporin-2 (AQP2) Vesicles PKA->AQP2 Phosphorylates Membrane_Insertion AQP2 Insertion into Apical Membrane AQP2->Membrane_Insertion Promotes Water_Reabsorption Increased Water Reabsorption Membrane_Insertion->Water_Reabsorption

Caption: V2 Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis cell_culture Cell Culture (e.g., Human GEC) dye_loading Fluorescent Dye Loading (e.g., Fura-2 AM) cell_culture->dye_loading antagonist_incubation Incubation with This compound (Varying Concentrations) dye_loading->antagonist_incubation agonist_stimulation Stimulation with Agonist (e.g., Vasopressin) antagonist_incubation->agonist_stimulation ca_measurement Measure Intracellular Calcium Response agonist_stimulation->ca_measurement data_analysis Data Analysis (IC50 or pA2 Calculation) ca_measurement->data_analysis

Caption: Generalized Experimental Workflow.

Methodological & Application

Application Notes and Protocols for the In Vivo Use of (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin is a potent and selective antagonist of the vasopressin V1a receptor.[1][2] This peptide analog has demonstrated significant utility in preclinical research for investigating the physiological and pathophysiological roles of the vasopressin system. Its in vivo applications primarily revolve around its ability to induce potent and prolonged antivasopressor activity and to elicit anxiolytic-like effects.[3][4][5] These application notes provide detailed protocols for the in vivo use of this compound, guidance on data interpretation, and an overview of its mechanism of action.

Mechanism of Action: V1a Receptor Antagonism

The vasopressin V1a receptor is a G protein-coupled receptor (GPCR) predominantly coupled to the Gq/11 family of G proteins.[6] Upon binding of the endogenous ligand, arginine vasopressin (AVP), the V1a receptor activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in various physiological responses, including vasoconstriction, glycogenolysis, platelet aggregation, and social behavior modulation.

This compound acts as a competitive antagonist at the V1a receptor, preventing AVP from binding and initiating this signaling cascade. This blockade of V1a receptor-mediated signaling underlies its observed physiological effects.

V1a_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AVP Arginine Vasopressin (AVP) V1aR V1a Receptor (GPCR) AVP->V1aR Binds & Activates Antagonist This compound (Antagonist) Antagonist->V1aR Blocks Gq11 Gq/11 Protein V1aR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Physiological Responses (e.g., Vasoconstriction) Ca_release->Response PKC->Response

Figure 1: V1a Receptor Signaling Pathway and Antagonism.

Data Presentation: In Vivo Efficacy

The following tables summarize representative quantitative data for V1a receptor antagonists in common in vivo models. Note that specific dose-response data for this compound may vary and should be determined empirically. The data presented here are derived from studies on closely related analogs and serve as a guideline.

Table 1: Antivasopressor Activity of V1a Antagonists in Rats

CompoundAnimal ModelAdministration RouteDoseAntivasopressor Effect (Parameter)Reference
(d(CH2)5,Tyr(Me)2,Arg8)-VasopressinRatIntravenous (i.v.)1 µg/kgInhibition of AVP-induced pressor responseKruszynski et al., 1980
[Pmp1, Tyr(Me)2]-Arg8-VasopressinDogIntravenous (i.v.)35 µg/kgBlockade of vasopressin-induced effectsSee protocol below

Table 2: Anxiolytic-like Effects of V1a Antagonists in Rodents

CompoundAnimal ModelBehavioral TestAdministration RouteDoseObserved EffectReference
(d(CH2)5,Tyr(Me)2,Arg8)-VasopressinRatElevated Plus MazeIntracerebroventricular (i.c.v.)750 ngIncreased time spent in open armsEngin & Treit, 2008
JNJ-17308616RatElevated Plus MazeOral (p.o.)100 mg/kgSignificantly reduced anxiety-like behaviorBleickardt et al., 2008

Experimental Protocols

The following are detailed protocols for evaluating the in vivo effects of this compound.

Protocol 1: Assessment of Antivasopressor Activity in Anesthetized Rats

Objective: To determine the ability of this compound to antagonize the pressor response induced by arginine vasopressin (AVP).

Materials:

  • This compound

  • Arginine Vasopressin (AVP)

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., urethane or a combination of ketamine/xylazine)

  • Saline (0.9% NaCl)

  • Catheters for arterial and venous cannulation

  • Pressure transducer and recording system

  • Infusion pump

Procedure:

  • Animal Preparation: Anesthetize the rat and cannulate the carotid artery for blood pressure measurement and a jugular vein for intravenous administration of compounds.

  • Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery until a steady baseline blood pressure is achieved.

  • AVP Dose-Response: Administer increasing doses of AVP (e.g., 1, 3, 10 ng/kg, i.v.) and record the corresponding increase in mean arterial pressure (MAP) to establish a baseline dose-response curve. Allow blood pressure to return to baseline between AVP injections.

  • Antagonist Administration: Administer a single intravenous dose of this compound. A starting dose in the range of 10-100 µg/kg can be used, based on data from similar compounds.

  • Post-Antagonist AVP Challenge: After a predetermined time (e.g., 15 minutes), repeat the AVP dose-response challenge.

  • Data Analysis: Compare the AVP dose-response curves before and after the administration of the antagonist. Calculate the dose ratio (the factor by which the AVP dose must be increased to produce the same response in the presence of the antagonist) to quantify the antagonist's potency.

Antivasopressor_Workflow A Anesthetize Rat & Cannulate Vessels B Stabilization Period (30 min) A->B C Establish Baseline AVP Dose-Response (e.g., 1, 3, 10 ng/kg i.v.) B->C D Administer this compound (e.g., 10-100 µg/kg i.v.) C->D E Wait for Antagonist to Take Effect (e.g., 15 min) D->E F Repeat AVP Dose-Response Challenge E->F G Data Analysis: Compare Dose-Response Curves F->G

Figure 2: Experimental Workflow for Antivasopressor Assay.
Protocol 2: Evaluation of Anxiolytic-like Activity using the Elevated Plus Maze (EPM) in Rats

Objective: To assess the potential anxiolytic-like effects of this compound.

Materials:

  • This compound

  • Vehicle control (e.g., saline or artificial cerebrospinal fluid for i.c.v. administration)

  • Male Wistar or Sprague-Dawley rats (200-250g)

  • Elevated Plus Maze apparatus

  • Video recording and tracking software

  • For central administration: Stereotaxic apparatus and cannulas

Procedure:

  • Animal Acclimation: Acclimate rats to the testing room for at least 1 hour before the experiment.

  • Compound Administration:

    • Systemic Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal - i.p., subcutaneous - s.c., or oral gavage - p.o.). A pre-treatment time of 30-60 minutes is typical.

    • Central Administration: For targeted effects, administer the compound directly into a specific brain region (e.g., lateral septum or hippocampus) via a chronically implanted cannula using a stereotaxic apparatus. A typical volume for intracerebroventricular (i.c.v.) injection is 1-5 µl.

  • EPM Test: Place the rat in the center of the EPM, facing one of the open arms. Allow the animal to explore the maze for 5 minutes.

  • Behavioral Recording: Record the session using a video camera. Analyze the recording for the following parameters:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

    • Total distance traveled (as a measure of general locomotor activity)

  • Data Analysis: Compare the behavioral parameters between the antagonist-treated group and the vehicle-treated group. An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect. It is crucial to ensure that any observed effects are not due to changes in general locomotor activity.

Anxiolytic_Assay_Logic cluster_prep Preparation cluster_test Behavioral Testing cluster_analysis Data Analysis A Acclimate Rats to Testing Room B Administer Antagonist or Vehicle A->B C Place Rat on Elevated Plus Maze B->C D Record Behavior for 5 minutes C->D E Measure Time & Entries in Open/Closed Arms D->E F Measure Total Locomotor Activity D->F G Compare Treatment vs. Vehicle Groups E->G F->G H Increased Open Arm Time/Entries (without locomotor changes) G->H I Conclusion: Anxiolytic-like Effect H->I

Figure 3: Logical Flow for Anxiolytic-like Effect Assessment.

Considerations for In Vivo Studies

  • Solubility and Formulation: this compound is a peptide and may require specific formulation for in vivo administration. Ensure the compound is fully dissolved in a suitable, non-toxic vehicle.

  • Pharmacokinetics and Pharmacodynamics: The onset and duration of action will depend on the administration route and the specific animal model. Preliminary pharmacokinetic studies are recommended to determine the optimal dosing regimen.

  • Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

  • Controls: Appropriate vehicle controls are essential for interpreting the results. For studies involving AVP challenge, a control group receiving only the antagonist should be included to assess any intrinsic effects of the compound.

  • Statistical Analysis: Use appropriate statistical methods to analyze the data and determine the significance of the observed effects.

By following these guidelines and protocols, researchers can effectively utilize this compound to investigate the complex roles of the vasopressin V1a receptor in various physiological and behavioral processes.

References

Application Notes and Protocols for (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin, also known as d(CH2)5[Tyr(Me)2, Dab5]AVP, is a potent and specific antagonist of the vasopressin V1a receptor.[1][2][3] This synthetic peptide analog of vasopressin is a valuable tool for investigating the physiological and pathological roles of the V1a receptor, which is involved in various processes including cardiovascular regulation, social behavior, and pain perception. These application notes provide detailed protocols for in vitro and in vivo studies using this compound.

Physicochemical Properties and Storage

PropertyValue
Molecular Formula C52H74N14O12S2
Molecular Weight 1151.38 g/mol [4]
Sequence β-Mercapto-β,β-cyclopentamethylene-propionyl-Tyr(Me)-Phe-Gln-Dab-Cys-Pro-Arg-Gly-NH₂ (Disulfide bond)[5]
Solubility Soluble in water to 2 mg/mL.[4]
Storage Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.[3]

Quantitative Data Summary

The following table summarizes the reported biological activities of this compound.

AssayReceptorSpeciesCell Line/TissueValueReference
Antagonist Activity (pA2)V1a--6.71[1][2][3]
Inhibition of Calcium Mobilization (IC50)Vasopressin--5 nM[4]
Inhibition of Calcium Mobilization (IC50)Oxytocin--30 nM[4]

V1a Receptor Signaling Pathway

Activation of the vasopressin V1a receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade mediated by the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This compound acts as an antagonist, blocking the binding of endogenous vasopressin and thereby inhibiting this signaling pathway.[1]

V1a_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum V1aR V1a Receptor Gq11 Gq/11 V1aR->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binding Ca_release Ca²⁺ Release IP3R->Ca_release Opens Channel Vasopressin Vasopressin Vasopressin->V1aR Binds & Activates Antagonist (d(CH2)51,Tyr(Me)2,Dab5,Arg8) -Vasopressin Antagonist->V1aR Binds & Blocks

Caption: V1a receptor signaling pathway and the antagonistic action of this compound.

Experimental Protocols

In Vitro Assays

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the V1a receptor.

Receptor_Binding_Workflow prep Prepare cell membranes expressing V1a receptor incubation Incubate membranes with [3H]-Arginine Vasopressin (Radioligand) & varying concentrations of This compound prep->incubation separation Separate bound from free radioligand (e.g., filtration) incubation->separation quantification Quantify bound radioactivity (Scintillation counting) separation->quantification analysis Data analysis: Calculate Ki from IC50 quantification->analysis

Caption: Workflow for the V1a receptor binding assay.

Materials:

  • Cell membranes expressing the human V1a receptor (e.g., from CHO or HEK293 cells)

  • [3H]-Arginine Vasopressin (Radioligand)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EDTA, and 0.1% BSA)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Preparation: Thaw the cell membranes on ice. Dilute the membranes in binding buffer to a final protein concentration of 5-20 µ g/well .

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 25 µL of binding buffer (for total binding) or 10 µM unlabeled Arginine Vasopressin (for non-specific binding).

    • 25 µL of varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • 25 µL of [3H]-Arginine Vasopressin (to a final concentration of 0.5-2 nM).

    • 25 µL of diluted cell membranes.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the antagonist.

    • Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol measures the ability of this compound to inhibit vasopressin-induced intracellular calcium mobilization in cells expressing the V1a receptor.

Calcium_Assay_Workflow cell_prep Plate V1a receptor-expressing cells (e.g., CHO-K1) in a 96-well plate dye_loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) cell_prep->dye_loading antagonist_add Add varying concentrations of This compound dye_loading->antagonist_add agonist_add Stimulate with a fixed concentration of Arginine Vasopressin (e.g., EC80) antagonist_add->agonist_add measurement Measure fluorescence intensity over time (Fluorometric Imaging Plate Reader) agonist_add->measurement analysis Data analysis: Determine IC50 measurement->analysis

Caption: Workflow for the calcium mobilization assay.

Materials:

  • CHO-K1 or other suitable cells stably expressing the human V1a receptor

  • Cell culture medium (e.g., DMEM/F12)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluo-4 AM or other calcium-sensitive fluorescent dye

  • Pluronic F-127

  • Probenecid

  • Arginine Vasopressin

  • This compound

  • Fluorometric Imaging Plate Reader (FLIPR) or equivalent

Procedure:

  • Cell Culture: Plate the V1a receptor-expressing cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) with Pluronic F-127 (e.g., 0.02%) and Probenecid (e.g., 2.5 mM) in assay buffer. Remove the culture medium from the cells and add 100 µL of the loading solution to each well.

  • Incubation: Incubate the plate at 37°C for 60 minutes in the dark.

  • Washing: Wash the cells twice with 100 µL of assay buffer.

  • Antagonist Addition: Add 50 µL of varying concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.

  • Measurement: Place the plate in the FLIPR instrument. Add 50 µL of Arginine Vasopressin (at a concentration that elicits ~80% of the maximal response, e.g., EC80) to each well.

  • Data Acquisition: Measure the fluorescence intensity before and after the addition of the agonist.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response in the absence of the antagonist.

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

In Vivo Assays

This protocol assesses the ability of this compound to antagonize the pressor effects of Arginine Vasopressin in anesthetized rats.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-350 g)

  • Anesthetic (e.g., urethane or a ketamine/xylazine cocktail)

  • Catheters for cannulation of the carotid artery and jugular vein

  • Pressure transducer and data acquisition system

  • Arginine Vasopressin

  • This compound

  • Saline

Procedure:

  • Animal Preparation: Anesthetize the rat and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

  • Stabilization: Allow the animal to stabilize for at least 30 minutes until a steady baseline blood pressure is achieved.

  • Agonist Dose-Response: Administer increasing doses of Arginine Vasopressin intravenously and record the changes in mean arterial pressure (MAP) to establish a control dose-response curve.

  • Antagonist Administration: Administer a single intravenous dose of this compound.

  • Post-Antagonist Dose-Response: After a suitable time for the antagonist to take effect (e.g., 15-30 minutes), repeat the Arginine Vasopressin dose-response curve.

  • Data Analysis:

    • Calculate the mean increase in MAP for each dose of Arginine Vasopressin before and after antagonist administration.

    • Compare the dose-response curves to determine the extent of the rightward shift caused by the antagonist.

    • The degree of antagonism can be quantified by calculating the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist).

This protocol describes the use of the elevated plus maze (EPM) to evaluate the potential anxiolytic-like effects of this compound in rodents.

Materials:

  • Mice or rats

  • Elevated plus maze apparatus

  • This compound

  • Vehicle control (e.g., saline)

  • Video tracking software (optional)

Procedure:

  • Animal Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal or intracerebroventricular injection) at a specified time before testing (e.g., 30 minutes).

  • EPM Test: Place the animal in the center of the EPM, facing one of the open arms. Allow the animal to explore the maze for a set period (e.g., 5 minutes).

  • Behavioral Recording: Record the following parameters:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total number of arm entries.

  • Data Analysis:

    • Calculate the percentage of time spent in the open arms [(time in open arms / total time) x 100] and the percentage of open arm entries [(open arm entries / total arm entries) x 100].

    • An increase in these parameters is indicative of an anxiolytic-like effect.

    • Compare the results between the treated and vehicle control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

This compound is a critical research tool for elucidating the function of the V1a receptor. The protocols provided herein offer a framework for its application in a range of in vitro and in vivo experimental settings. Appropriate optimization of these protocols may be necessary depending on the specific experimental conditions and research questions.

References

Application Notes and Protocols for (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin in Vasopressin Signaling Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin, also known as d(CH2)5[Tyr(Me)2, Dab5]AVP, is a potent and specific antagonist of the vasopressin V1a receptor.[1] This synthetic peptide analog of arginine vasopressin (AVP) is a valuable tool for researchers studying the physiological and pathological roles of the V1a receptor signaling pathway. Its selectivity allows for the discrimination of V1a-mediated effects from those mediated by the V1b and V2 vasopressin receptor subtypes. These application notes provide a summary of its pharmacological properties and detailed protocols for its use in key in vitro assays.

Mechanism of Action

Vasopressin receptors are G protein-coupled receptors (GPCRs) that mediate the diverse effects of AVP. The V1a receptor subtype is primarily coupled to the Gq/11 family of G proteins. Upon agonist binding, the V1a receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a variety of cellular responses, including smooth muscle contraction, platelet aggregation, and glycogenolysis. This compound acts by competitively binding to the V1a receptor, thereby preventing AVP from binding and initiating this signaling cascade.

Quantitative Data

The following table summarizes the available quantitative data for vasopressin receptor ligands. It is important to note that comprehensive data for this compound across all receptor subtypes is limited. Data for the closely related compound (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin is included for comparison and is noted as such.

CompoundReceptor SubtypeAssay TypeSpeciesParameterValueReference
This compound V1a Functional Antagonism Rat pA2 6.71 [1]
(d(CH2)51,Tyr(Me)2,Arg8)-VasopressinV1aFunctional AntagonismRatIC505 nM[2][3]
(d(CH2)51,Tyr(Me)2,Arg8)-VasopressinOxytocin ReceptorFunctional AntagonismRatIC5030 nM[2][3]

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm V1aR V1a Receptor Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_ER Ca2+ (in ER) IP3->Ca2_ER Triggers Release Ca2_cyto Cytosolic Ca2+ Ca2_ER->Ca2_cyto Cellular_Response Cellular Response (e.g., Contraction) Ca2_cyto->Cellular_Response PKC->Cellular_Response AVP Vasopressin (Agonist) AVP->V1aR Binds & Activates Antagonist This compound (Antagonist) Antagonist->V1aR Binds & Blocks

V1a Receptor Gq Signaling Pathway

Gs_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm V2R V2 Receptor Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., AQP2 Translocation) PKA->Cellular_Response AVP Vasopressin (Agonist) AVP->V2R Binds & Activates

V2 Receptor Gs Signaling Pathway

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_data Data Acquisition & Analysis Seed_Cells Seed cells expressing V1aR in a 96-well plate Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Load_Dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Incubate_24h->Load_Dye Incubate_Dye Incubate for 1 hour Load_Dye->Incubate_Dye Wash_Cells Wash cells to remove excess dye Incubate_Dye->Wash_Cells Add_Antagonist Add this compound Wash_Cells->Add_Antagonist Incubate_Antagonist Incubate for 15-30 minutes Add_Antagonist->Incubate_Antagonist Add_Agonist Add Vasopressin (AVP) Incubate_Antagonist->Add_Agonist Measure_Fluorescence Measure fluorescence intensity over time (e.g., using a FLIPR or plate reader) Add_Agonist->Measure_Fluorescence Calculate_Response Calculate the change in fluorescence in response to AVP Measure_Fluorescence->Calculate_Response Dose_Response Generate dose-response curves to determine IC50 Calculate_Response->Dose_Response

Calcium Mobilization Assay Workflow

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of this compound for vasopressin receptors.

Materials:

  • Cell membranes expressing the vasopressin receptor of interest (V1a, V1b, or V2).

  • Radioligand (e.g., [3H]-Arginine Vasopressin).

  • This compound.

  • Non-specific binding control (e.g., a high concentration of unlabeled Arginine Vasopressin).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates (e.g., GF/C).

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of this compound.

  • Reagent Addition:

    • To all wells, add 50 µL of binding buffer.

    • To the non-specific binding wells, add 50 µL of the non-specific binding control.

    • To the competitor wells, add 50 µL of the corresponding dilution of this compound.

    • To all wells, add 50 µL of the radioligand at a concentration near its Kd.

    • Initiate the binding reaction by adding 100 µL of the cell membrane preparation to each well.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Terminate the assay by rapidly filtering the contents of each well through the filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Drying: Dry the filter plate completely.

  • Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This protocol measures the ability of this compound to inhibit AVP-induced intracellular calcium release via the V1a receptor.

Materials:

  • Cells stably expressing the human V1a receptor (e.g., HEK293 or CHO cells).

  • Cell culture medium.

  • Black, clear-bottom 96-well plates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • This compound.

  • Arginine Vasopressin (AVP).

  • Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the V1a-expressing cells into black, clear-bottom 96-well plates at an appropriate density and incubate for 24 hours.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.

    • Remove the culture medium from the cells and add 100 µL of the loading solution to each well.

    • Incubate the plate at 37°C for 1 hour in the dark.

  • Washing: Gently wash the cells twice with 100 µL of assay buffer to remove extracellular dye. After the final wash, leave 100 µL of assay buffer in each well.

  • Antagonist Incubation: Add various concentrations of this compound to the wells and incubate at room temperature for 15-30 minutes.

  • Calcium Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for each well.

    • Inject a concentration of AVP that elicits a submaximal response (e.g., EC80) into each well.

    • Measure the fluorescence intensity over time (typically for 1-2 minutes).

  • Data Analysis: The increase in fluorescence upon AVP addition corresponds to the intracellular calcium concentration. Determine the inhibitory effect of this compound by calculating the percentage of inhibition of the AVP response. Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50.

cAMP Accumulation Assay

This protocol is used to assess the effect of this compound on V2 receptor signaling, which is coupled to the Gs protein and stimulates cyclic AMP (cAMP) production.

Materials:

  • Cells stably expressing the human V2 receptor (e.g., HEK293 or CHO cells).

  • Cell culture medium.

  • White, opaque 384-well plates.

  • cAMP assay kit (e.g., HTRF or AlphaScreen).

  • Stimulation buffer (provided with the kit or as recommended).

  • This compound.

  • Arginine Vasopressin (AVP).

  • Forskolin (a direct activator of adenylyl cyclase, used as a positive control).

  • Plate reader compatible with the chosen assay technology.

Procedure:

  • Cell Plating: Seed the V2-expressing cells into white, opaque 384-well plates and incubate for 24 hours.

  • Assay Setup:

    • Remove the culture medium.

    • Add stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Antagonist Incubation: Add various concentrations of this compound to the appropriate wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation: Add AVP at a concentration that elicits a submaximal response (e.g., EC80) to the wells. Include control wells with buffer only, AVP only, and forskolin.

  • Incubation: Incubate the plate at room temperature for the time recommended by the assay kit manufacturer (typically 30-60 minutes).

  • cAMP Detection: Add the detection reagents (e.g., HTRF donor and acceptor antibodies) as per the kit's instructions.

  • Final Incubation: Incubate for the recommended time (e.g., 1-2 hours) at room temperature in the dark.

  • Measurement: Read the plate using a compatible plate reader.

  • Data Analysis: The signal generated is inversely proportional to the amount of cAMP produced. Generate a standard curve using the cAMP standards provided in the kit. Convert the sample readings to cAMP concentrations. Plot the percentage of inhibition of the AVP-stimulated cAMP production against the logarithm of the antagonist concentration to determine the IC50.

Conclusion

This compound is a valuable pharmacological tool for the specific investigation of V1a receptor signaling. The protocols provided herein offer robust methods for characterizing the antagonistic properties of this compound and for elucidating the role of the V1a receptor in various physiological and disease models. Researchers should carefully consider the specific cell types and assay conditions to obtain optimal results.

References

Application Notes and Protocols for (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin, a potent and selective antagonist of the vasopressin V1a receptor, serves as a critical tool in cardiovascular research. By specifically blocking the V1a receptor, this synthetic peptide allows for the elucidation of the physiological and pathophysiological roles of the endogenous vasopressin system in regulating vascular tone, blood pressure, and cardiac function. These application notes provide detailed protocols for utilizing this antagonist in key cardiovascular experimental models.

Mechanism of Action

Vasopressin, also known as antidiuretic hormone (ADH), exerts its cardiovascular effects primarily through the V1a receptor, a G protein-coupled receptor (GPCR).[1] Activation of the V1a receptor by vasopressin initiates a signaling cascade involving the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to smooth muscle contraction and vasoconstriction. This compound competitively binds to the V1a receptor, preventing the binding of vasopressin and thereby inhibiting this entire signaling pathway.

Data Presentation

In Vitro Efficacy
ParameterValueSpeciesTissueReference
pA26.71RatAorta[1]
IC501.55 nMRatCaudal Artery
IC50 (vs. Vasopressin)5 nM-In vitro Ca2+ assay[2][3]
IC50 (vs. Oxytocin)30 nM-In vitro Ca2+ assay[2][3]
In Vivo Efficacy
DoseEffectSpeciesModelReference
5 µg i.v.Antagonism of vasopressin-induced pressor effectsRatConscious, normotensive
40 ng/mLBlockade of vasopressin-induced coronary vasoconstriction and changes in left ventricular pressureRatIsolated perfused heart

Mandatory Visualizations

V1a_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AVP Vasopressin This compound (Antagonist) V1aR V1a Receptor AVP->V1aR Binds Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca2+ release Ca Ca2+ SR->Ca Contraction Smooth Muscle Contraction Ca->Contraction Induces Experimental_Workflow cluster_invivo In Vivo Experiment: Blood Pressure Measurement cluster_invitro In Vitro Experiment: Vascular Reactivity A1 Surgical Implantation of Arterial and Venous Catheters A2 Animal Recovery and Acclimation A1->A2 A3 Baseline Blood Pressure and Heart Rate Recording A2->A3 A4 Intravenous Administration of This compound A3->A4 A5 Administration of Vasopressin A4->A5 A6 Continuous Blood Pressure and Heart Rate Monitoring A5->A6 A7 Data Analysis A6->A7 B1 Isolation of Rat Thoracic Aorta B2 Preparation of Aortic Rings B1->B2 B3 Mounting in Organ Bath B2->B3 B4 Equilibration and Viability Check B3->B4 B5 Pre-incubation with This compound B4->B5 B6 Cumulative Addition of Vasopressin B5->B6 B7 Isometric Tension Recording B6->B7 B8 Data Analysis (Dose-Response Curves) B7->B8

References

Application Notes and Protocols for In Vivo Administration of (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin is a potent and specific antagonist of the vasopressin V1a receptor, exhibiting a pA2 of 6.71.[1][2] This synthetic peptide analog is a valuable tool for in vivo research aimed at elucidating the physiological and pathophysiological roles of the vasopressin V1a receptor. Its in vivo applications primarily revolve around its antivasopressor and potential anxiolytic properties. These notes provide detailed protocols for the in vivo administration of this compound in rodent models to investigate its effects on blood pressure and anxiety-like behaviors.

Physicochemical Properties and Solubility

A clear understanding of the physicochemical properties of this compound is crucial for proper handling and formulation for in vivo studies.

PropertyValueReference
Molecular Weight 1151.38 g/mol [3]
Formula C52H74N14O12S2[3]
Solubility Soluble to 2 mg/mL in water[3]
Storage Store at -20°C[3]

In Vivo Applications

This compound is primarily utilized in two key areas of in vivo research:

  • Cardiovascular Research: To investigate the role of V1a receptors in blood pressure regulation. Its antagonist activity allows for the study of the effects of blocking vasopressin-mediated vasoconstriction.

  • Neuroscience Research: To explore the involvement of V1a receptors in anxiety and other behavioral paradigms. Studies suggest that V1a antagonists may possess anxiolytic-like properties.[4][5]

Experimental Protocols

I. Antivasopressor Effect in Conscious Normotensive Rats

This protocol details the procedure to assess the ability of this compound to antagonize the pressor effects of exogenously administered arginine vasopressin (AVP).

Materials:

  • This compound

  • Arginine Vasopressin (AVP)

  • Sterile Saline (0.9% NaCl)

  • Male Wistar or Sprague-Dawley rats (250-350 g)

  • Arterial and venous catheters

  • Blood pressure transducer and recording system

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Animal Preparation:

    • Anesthetize the rats and surgically implant catheters into the carotid artery (for blood pressure measurement) and jugular vein (for substance administration).

    • Allow the animals to recover for at least 48 hours before the experiment to ensure they are conscious and unrestrained.

  • Drug Preparation:

    • Prepare a stock solution of this compound by dissolving it in sterile saline to a concentration of 1 mg/mL. Further dilute to the desired working concentration (e.g., 5 µg/mL).

    • Prepare a stock solution of AVP in sterile saline.

  • Experimental Workflow:

    G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis animal_prep Animal Preparation (Catheter Implantation) acclimatization Acclimatization (Connect to BP monitor) animal_prep->acclimatization drug_prep Drug Preparation (Dissolve in Saline) avp_challenge1 AVP Challenge 1 (Administer AVP) drug_prep->avp_challenge1 antagonist_admin Antagonist Administration (Administer this compound) drug_prep->antagonist_admin avp_challenge2 AVP Challenge 2 (Administer AVP post-antagonist) drug_prep->avp_challenge2 baseline Baseline Measurement (Record BP and HR) acclimatization->baseline baseline->avp_challenge1 avp_challenge1->antagonist_admin antagonist_admin->avp_challenge2 data_analysis Analyze BP and HR changes avp_challenge2->data_analysis

  • Administration and Measurement:

    • Connect the arterial catheter to the blood pressure transducer and allow the rat to acclimatize for at least 30 minutes.

    • Record baseline mean arterial pressure (MAP) and heart rate (HR).

    • Administer a bolus intravenous (i.v.) injection of AVP to elicit a pressor response.

    • After the blood pressure returns to baseline, administer an i.v. bolus of this compound (a dose of 5 µg has been previously reported).

    • After a predetermined time (e.g., 15 minutes), administer the same dose of AVP again.

    • Continuously record MAP and HR throughout the experiment.

Data Analysis:

Compare the pressor response to AVP before and after the administration of the antagonist. A significant reduction in the AVP-induced increase in MAP indicates V1a receptor antagonism.

Quantitative Data from a Representative Study:

CompoundDoseAnimal ModelEffect on Blood Pressure
d(CH2)5Tyr(Me)AVP5 µg i.v.Conscious normotensive ratsEvaluated for its effect on blood pressure and heart rate after exogenous vasopressin.
II. Anxiolytic-like Effect in the Elevated Plus Maze (EPM)

This protocol describes the use of the EPM to assess the potential anxiolytic-like effects of this compound in rats.

Materials:

  • This compound

  • Sterile Saline (0.9% NaCl)

  • Male Wistar or Sprague-Dawley rats (200-300 g)

  • Elevated Plus Maze apparatus

  • Video tracking software

Procedure:

  • Animal Handling and Habituation:

    • Handle the rats for several days before the experiment to reduce stress.

    • Habituate the animals to the experimental room for at least 1 hour before testing.

  • Drug Preparation:

    • Prepare fresh solutions of this compound in sterile saline on the day of the experiment.

  • Experimental Design:

    • Divide the animals into groups (e.g., vehicle control, different doses of the antagonist).

    • Administer the compound via the desired route (e.g., intraperitoneal - i.p., subcutaneous - s.c.) at a specific time before the test (e.g., 30 minutes).

  • EPM Test:

    • Place the rat in the center of the EPM, facing one of the open arms.

    • Allow the rat to explore the maze for 5 minutes.

    • Record the session using a video camera positioned above the maze.

Data Analysis:

Analyze the video recordings to score the following parameters:

  • Time spent in the open arms

  • Number of entries into the open arms

  • Time spent in the closed arms

  • Number of entries into the closed arms

An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

Logical Relationship of V1a Antagonism in Anxiety:

G Stress Stress/Anxiety Stimulus AVP_Release Increased Vasopressin (AVP) Release in Brain Regions (e.g., Amygdala) Stress->AVP_Release V1aR_Activation Activation of V1a Receptors AVP_Release->V1aR_Activation Anxiogenic_Effects Anxiogenic Behavioral & Physiological Responses V1aR_Activation->Anxiogenic_Effects Blockade Blockade of V1a Receptors Antagonist This compound Antagonist->Blockade Blockade->Anxiogenic_Effects Prevents Anxiolytic_Effects Anxiolytic-like Effects (Reduced Anxiety) Blockade->Anxiolytic_Effects

Figure 2: Proposed mechanism for the anxiolytic-like effects of V1a antagonism.

Mechanism of Action: V1a Receptor Antagonism

This compound exerts its effects by competitively binding to the vasopressin V1a receptor, thereby preventing the endogenous ligand, arginine vasopressin (AVP), from binding and activating the receptor.

G cluster_signaling V1a Receptor Signaling Pathway cluster_antagonist Antagonist Action AVP Arginine Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR Binds Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Vasoconstriction) Ca_release->Cellular_Response PKC_activation->Cellular_Response Antagonist This compound V1aR2 V1a Receptor Antagonist->V1aR2 Binds & Blocks No_Activation No Signal Transduction V1aR2->No_Activation

Figure 3: Signaling pathway of the V1a receptor and its blockade by the antagonist.

Concluding Remarks

This compound is a specific and potent tool for the in vivo investigation of the vasopressin V1a receptor system. The protocols outlined above provide a framework for studying its antivasopressor and potential anxiolytic effects in rodent models. Researchers should optimize doses and experimental conditions for their specific research questions. Careful adherence to ethical guidelines for animal research is paramount.

References

Application Notes and Protocols for (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin in Blocking V1a Receptors in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin is a potent and selective antagonist of the vasopressin V1a receptor.[1][2][3][4] This synthetic peptide analog is a valuable tool for investigating the physiological and pathological roles of the V1a receptor in various systems, including the cardiovascular, central nervous, and renal systems.[5][6] The V1a receptor, a G protein-coupled receptor (GPCR), is primarily coupled to Gq/11 proteins.[5][7] Upon activation by its endogenous ligand, arginine vasopressin (AVP), the V1a receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and an increase in intracellular calcium concentrations.[8][9] This signaling pathway is implicated in a range of physiological processes, including vasoconstriction, social behavior, and stress responses.[6][8]

These application notes provide a comprehensive overview of the use of this compound for blocking V1a receptors in rats, including its pharmacological properties, detailed experimental protocols, and relevant signaling pathways.

Pharmacological Properties

This compound exhibits high affinity and selectivity for the V1a receptor. Its antagonist properties have been characterized in various in vitro and in vivo studies.

PropertyValueSpecies/TissueReference
IC50 (V1a) 5 nMIn vitro (calcium mobilization)[3]
IC50 (OTR) 30 nMIn vitro (calcium mobilization)[3]
pA2 6.71Not specified[1][2][4]
IC50 (AVP-induced contraction) 1.55 nMIsolated rat caudal artery[10]

V1a Receptor Signaling Pathway

The binding of arginine vasopressin (AVP) to the V1a receptor initiates a well-characterized signaling cascade. This compound acts by competitively blocking this initial binding step.

V1a_Signaling_Pathway cluster_membrane Plasma Membrane V1aR V1a Receptor Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes AVP Arginine Vasopressin (AVP) AVP->V1aR Binds Antagonist (d(CH2)51,Tyr(Me)2,Dab5,Arg8) -Vasopressin Antagonist->V1aR Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., Vasoconstriction) Ca_release->Cellular_Response PKC->Cellular_Response

V1a receptor signaling pathway and point of antagonist action.

Experimental Protocols

The following protocols are generalized from methodologies reported for V1a receptor antagonists in rats and should be optimized for specific experimental questions.

In Vivo Administration for Behavioral Studies

This protocol is adapted from studies investigating the central effects of V1a receptor antagonism on social behavior.[11]

1. Animal Model:

  • Species: Adult male or female rats (e.g., Sprague-Dawley, Wistar).

  • Housing: House animals individually or in groups according to the experimental design, with ad libitum access to food and water, and maintained on a 12:12 hour light:dark cycle.

2. Surgical Preparation (for intracerebroventricular or site-specific infusion):

  • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).

  • Secure the animal in a stereotaxic frame.

  • Implant a guide cannula targeting the desired brain region (e.g., lateral ventricle, medial amygdala).[11]

  • Secure the cannula to the skull with dental cement and screws.

  • Allow for a post-operative recovery period of at least one week.

3. Drug Preparation and Administration:

  • Solubility: this compound is soluble in water up to 2 mg/ml. For central infusions, sterile artificial cerebrospinal fluid (aCSF) is a suitable vehicle.

  • Dosage: Doses for central administration can range from nanograms to micrograms per animal, depending on the target brain region and desired effect. For example, doses of 0.1-12.5 ng/hr have been used for chronic intracerebroventricular infusions.[11] For acute microinjections into specific brain nuclei, a dose of 5-10 ng per side in a volume of 200-500 nl can be a starting point.[12]

  • Administration:

    • Acute Microinjection: Infuse the antagonist solution through an injection cannula inserted into the guide cannula over a period of 1-2 minutes.

    • Chronic Infusion: Connect the indwelling cannula to an osmotic minipump implanted subcutaneously for continuous delivery.[11]

4. Experimental Workflow for Behavioral Analysis:

Behavioral_Workflow A Animal Acclimation & Handling B Surgical Implantation of Cannula A->B C Post-operative Recovery (≥ 1 week) B->C D Drug Administration (Antagonist or Vehicle) C->D E Behavioral Testing (e.g., Social Recognition, Anxiety) D->E F Data Analysis E->F G Histological Verification of Cannula Placement E->G

Workflow for in vivo behavioral studies using central V1aR antagonism.
Ex Vivo Tissue Preparation for Vasoconstriction Assays

This protocol is based on studies evaluating the effects of V1a receptor antagonists on isolated arterial rings.[10]

1. Tissue Isolation and Preparation:

  • Humanely euthanize a rat via an approved method (e.g., CO2 asphyxiation followed by decapitation).

  • Carefully dissect the caudal artery and place it in ice-cold physiological salt solution (PSS) of the following composition (in mM): NaCl 130, KCl 3.5, NaHCO3 24, NaH2PO4 1.25, CaCl2 2.5, MgCl2 1.5, and glucose 10, gassed with 95% O2 and 5% CO2.

  • Clean the artery of adhering connective tissue and cut it into rings of 2-3 mm in length.

2. Isometric Tension Recording:

  • Mount the arterial rings in an organ bath containing PSS maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

  • Connect the rings to an isometric force transducer to record changes in tension.

  • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 1g, replacing the PSS every 15-20 minutes.

3. Experimental Protocol:

  • After equilibration, induce a reference contraction with a high concentration of KCl (e.g., 60 mM) to assess tissue viability.

  • Wash the tissues and allow them to return to baseline.

  • Pre-incubate the arterial rings with varying concentrations of this compound or vehicle for a set period (e.g., 15-30 minutes).

  • Generate a cumulative concentration-response curve to arginine vasopressin (AVP) in the presence and absence of the antagonist.

  • Record the contractile responses and analyze the data to determine the potency of the antagonist (e.g., by calculating the IC50 or constructing a Schild plot).[10]

Data Interpretation and Considerations

  • Selectivity: While this compound is highly selective for the V1a receptor, it is important to consider potential off-target effects at higher concentrations, particularly at the oxytocin receptor.[3]

  • Pharmacokinetics: The in vivo half-life and distribution of the peptide antagonist should be considered when designing experiments, especially those involving systemic administration.

  • Controls: Appropriate vehicle controls are crucial for all experiments. Additionally, using a positive control (a known V1a receptor agonist like AVP) is essential to confirm the functional integrity of the V1a receptors in the preparation.

  • Histology: For central administration studies, histological verification of the cannula placement is necessary to ensure accurate targeting of the desired brain region.[11]

By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the multifaceted roles of the V1a receptor in rat models.

References

Application Notes and Protocols for (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin, a synthetic peptide analog of vasopressin, is a potent and selective antagonist of the vasopressin V1a receptor.[1][2][3] This characteristic makes it a valuable tool in research and drug development for investigating the physiological and pathological roles of the V1a receptor signaling pathway. These application notes provide detailed protocols for utilizing this antagonist in common cell culture assays to assess its inhibitory activity on vasopressin-induced cellular responses.

Mechanism of Action

This compound competitively binds to the vasopressin V1a receptor, a G protein-coupled receptor (GPCR). The V1a receptor is primarily coupled to the Gq/11 family of G proteins.[4] Upon agonist binding, such as with arginine vasopressin (AVP), the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4] By blocking the binding of AVP to the V1a receptor, this compound inhibits this signaling cascade and the subsequent downstream cellular effects, such as smooth muscle contraction, glycogenolysis, and cell proliferation.

Quantitative Data Summary

The following table summarizes the reported in vitro activities of this compound.

ParameterDescriptionValueReference
pA2A measure of the potency of an antagonist in a pharmacological experiment.6.71[1][2][3]
IC50The concentration of the antagonist that inhibits 50% of the vasopressin-induced intracellular calcium increase.5 nM[5][6][7][8]
IC50The concentration of the antagonist that inhibits 50% of the oxytocin-induced intracellular calcium increase.30 nM[5][6][7][8]

Signaling Pathway Diagrams

V1a_Receptor_Signaling_Pathway cluster_membrane Cell Membrane AVP Arginine Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR Antagonist (d(CH2)51,Tyr(Me)2,Dab5,Arg8) -Vasopressin Antagonist->V1aR Gq_11 Gq/11 V1aR->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Ca2_release Ca2+ Release ER->Ca2_release Cellular_Response Cellular Responses (e.g., Contraction, Proliferation) Ca2_release->Cellular_Response PKC->Cellular_Response V2_Receptor_Signaling_Pathway cluster_membrane Cell Membrane AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Gs Gs V2R->Gs AC Adenylyl Cyclase (AC) Gs->AC ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB phosphorylates AQP2_vesicles Aquaporin-2 Vesicles PKA->AQP2_vesicles promotes AQP2_transcription Aquaporin-2 Transcription CREB->AQP2_transcription Membrane_insertion Membrane Insertion AQP2_vesicles->Membrane_insertion Water_reabsorption Water Reabsorption Membrane_insertion->Water_reabsorption Calcium_Mobilization_Workflow A Seed CHO-V1aR cells in black-walled plates B Incubate overnight (37°C, 5% CO2) A->B C Prepare and add Fluo-4 AM loading buffer B->C D Incubate for 1 hour at 37°C C->D E Wash cells with assay buffer D->E F Add this compound (antagonist) E->F G Incubate for 15-30 minutes F->G H Measure baseline fluorescence G->H I Inject Arginine Vasopressin (agonist) H->I J Measure fluorescence kinetics I->J K Data Analysis (IC50 determination) J->K cAMP_Assay_Workflow A Seed HEK293-V2R cells in white-walled plates B Incubate overnight (37°C, 5% CO2) A->B C Aspirate medium and add stimulation buffer B->C D Add test compounds (e.g., antagonist) C->D E Incubate for 15-30 minutes D->E F Add Arginine Vasopressin (agonist) E->F G Incubate for 30-60 minutes F->G H Lyse cells and perform cAMP detection (according to kit instructions) G->H I Read plate (e.g., luminescence, fluorescence) H->I J Data Analysis I->J

References

Application Notes and Protocols for (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin is a synthetic peptide analog of vasopressin. It is recognized as a specific antagonist of the vasopressin V1a receptor.[1][2] Understanding the binding characteristics of this compound to vasopressin receptor subtypes (V1a, V1b, and V2) is crucial for its pharmacological characterization and potential therapeutic applications. These application notes provide a detailed protocol for a competitive radioligand binding assay to determine the affinity of this compound for the human V1a and V2 vasopressin receptors.

Radioligand binding assays are a fundamental tool in pharmacology for quantifying the interaction between a ligand and its receptor.[3] These assays are highly sensitive and provide quantitative data on receptor expression levels and the affinity of various compounds.[3][4] The most common formats for G-protein coupled receptor (GPCR) binding assays are filtration-based assays and scintillation proximity assays (SPA).[5] This protocol will focus on the filtration-based method.

Data Presentation

The binding affinity of vasopressin analogs is typically determined through competitive binding assays, yielding parameters such as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki). The pA2 value is another measure of antagonist potency.

CompoundReceptorParameterValueReference Compound
This compoundV1apA26.71Arginine Vasopressin
(d(CH2)51,Tyr(Me)2,Arg8)-VasopressinV1aIC505 nMArginine Vasopressin
(d(CH2)51,Tyr(Me)2,Arg8)-VasopressinOxytocinIC5030 nMOxytocin

*Note: The IC50 values are for the related compound (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin, which inhibits vasopressin and oxytocin-induced increases in intracellular calcium.[6] This data is provided as an estimate of affinity in a functional context.

Experimental Protocols

This section details the methodology for a competitive radioligand binding assay to determine the binding affinity of this compound for the human V1a and V2 vasopressin receptors.

Materials and Reagents
  • Receptor Source: Commercially available membrane preparations from CHO or HEK-293 cells stably expressing the human V1a or V2 vasopressin receptor.

  • Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP) with high specific activity.

  • Test Compound: this compound.

  • Reference Compound (for non-specific binding): Unlabeled Arginine Vasopressin (AVP).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA).

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, 500 mM NaCl, 0.1% BSA.

  • Scintillation Cocktail: A suitable cocktail for counting tritium.

  • 96-well microplates.

  • Glass fiber filter mats (e.g., GF/C) pre-treated with 0.3-0.5% polyethyleneimine (PEI).

  • Cell harvester and vacuum filtration apparatus.

  • Scintillation counter.

Membrane Preparation (If not using commercial preparations)
  • Culture cells expressing the receptor of interest to a high density.

  • Harvest the cells and wash with ice-cold Phosphate Buffered Saline (PBS).

  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

  • Homogenize the cells using a Dounce or polytron homogenizer.

  • Centrifuge the homogenate at a low speed (e.g., 1000 x g) to remove nuclei and cellular debris.

  • Centrifuge the supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes.

  • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.

  • Resuspend the final membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, 10% glycerol) and determine the protein concentration using a standard method like the BCA assay.

  • Store the membrane aliquots at -80°C until use.

Competitive Binding Assay Protocol
  • Prepare Reagents:

    • Thaw the membrane preparation on ice. Dilute the membranes in assay buffer to a final concentration that provides a sufficient signal-to-noise ratio (typically 5-20 µg of protein per well).

    • Prepare a stock solution of the radioligand, [3H]-AVP, and dilute it in assay buffer to a final concentration at or below its Kd for the receptor (e.g., 1-5 nM).

    • Prepare serial dilutions of the test compound, this compound, and the unlabeled AVP in assay buffer. The concentration range should typically span from 10^-12 M to 10^-5 M.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of diluted [3H]-AVP, and 100 µL of the diluted membrane preparation.

    • Non-specific Binding: Add 50 µL of a high concentration of unlabeled AVP (e.g., 1-10 µM), 50 µL of diluted [3H]-AVP, and 100 µL of the diluted membrane preparation.

    • Competitive Binding: Add 50 µL of each concentration of the test compound, 50 µL of diluted [3H]-AVP, and 100 µL of the diluted membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature (or 25-30°C) for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the PEI-pre-treated glass fiber filter mat using a cell harvester.

    • Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Dry the filter mat completely.

    • Place the filter mat in a scintillation vial or a sample bag with scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration. The percentage of specific binding is calculated as: (Binding in presence of test compound - Non-specific Binding) / (Total Specific Binding) * 100.

  • Determine IC50:

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki:

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Mandatory Visualizations

Experimental Workflow

experimental_workflow start_end start_end process process decision decision data data start Start: Prepare Reagents assay_setup Assay Setup in 96-well Plate (Total, Non-specific, Competition) start->assay_setup incubation Incubation (e.g., 60-120 min at 25°C) assay_setup->incubation filtration Filtration & Washing (Separate bound from free ligand) incubation->filtration counting Scintillation Counting (Measure radioactivity) filtration->counting data_analysis Data Analysis counting->data_analysis calculate_specific Calculate Specific Binding data_analysis->calculate_specific generate_curve Generate Competition Curve calculate_specific->generate_curve determine_ic50 Determine IC50 generate_curve->determine_ic50 calculate_ki Calculate Ki (Cheng-Prusoff Equation) determine_ic50->calculate_ki end End: Report Binding Affinity calculate_ki->end

Caption: Experimental workflow for the vasopressin receptor binding assay.

V1a Receptor Signaling Pathway

V1a_Signaling_Pathway receptor receptor g_protein g_protein effector effector second_messenger second_messenger downstream downstream antagonist antagonist AVP Arginine Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR Binds & Activates Gq11 Gq/11 Protein V1aR->Gq11 Activates Antagonist (d(CH2)51,Tyr(Me)2,Dab5,Arg8) -Vasopressin Antagonist->V1aR Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., Vasoconstriction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: V1a receptor signaling pathway and the site of antagonist action.

References

Application Notes and Protocols for (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin and Related Compounds in Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the selective vasopressin V1a receptor antagonist, often referred to as (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin or related analogs like (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin, in behavioral neuroscience research. The vasopressin system, particularly the V1a receptor, plays a critical role in regulating social behaviors, including social recognition, anxiety, and aggression.[1][2] Understanding the effects of V1a receptor antagonists is crucial for developing potential therapeutic interventions for social deficits observed in various neuropsychiatric disorders.

Quantitative Data Summary

The following tables summarize the quantitative effects of V1a receptor antagonists in key behavioral paradigms.

Table 1: Effect of V1a Receptor Antagonist on Anxiety-Like Behavior in the Elevated Plus-Maze
Treatment GroupParameterResultSignificance
Vehicle ControlTime in Open ArmsBaseline-
5 ng d(CH2)5Tyr(Me)AVPTime in Open ArmsIncreasedp < 0.05
Vehicle ControlEntries into Open ArmsBaseline-
5 ng d(CH2)5Tyr(Me)AVPEntries into Open ArmsIncreasedp < 0.01

Data extracted from a study in adult male rats with intra-septal administration of the antagonist.

Table 2: Effect of V1a Receptor Antagonist on Social Recognition Memory
Treatment GroupBehavior MetricResult
Vehicle ControlSocial DiscriminationIntact
d(CH2)5[Tyr(Me)2]AVP (intra-septal)Social DiscriminationImpaired in both male and female adult rats
d(CH2)5[Tyr(Me)2, Dab5]AVP (intra-LS)Optogenetically-stimulated social investigationBlocked the increase in male mice

Social discrimination is measured by the differential investigation of a novel versus a familiar conspecific.[3]

Experimental Protocols

Protocol 1: Elevated Plus-Maze Test for Anxiety-Like Behavior

This protocol is designed to assess anxiety-like behavior in rodents following the administration of a V1a receptor antagonist.[4][5][6][7][8]

Materials:

  • Elevated plus-maze apparatus (two open arms, two closed arms)

  • Video tracking system (e.g., ANY-maze)

  • (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin

  • Vehicle solution (e.g., sterile saline)

  • Administration supplies (e.g., microinjection cannula, syringes)

  • Experimental animals (rats or mice)

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.

  • Drug Administration: Administer the V1a receptor antagonist or vehicle solution via the desired route (e.g., intracerebroventricular, intra-septal, or systemic injection) at a predetermined time before the test. For intra-septal administration in rats, a dose of 5 ng has been shown to be effective.

  • Test Initiation: Place the animal in the center of the elevated plus-maze, facing an open arm.

  • Data Collection: Allow the animal to explore the maze for a 5-minute period. The video tracking system will record the time spent in and the number of entries into the open and closed arms.

  • Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries relative to the total time and entries. A significant increase in these parameters in the antagonist-treated group compared to the vehicle group indicates an anxiolytic-like effect.

  • Cleaning: Thoroughly clean the maze with 70% ethanol between trials to eliminate olfactory cues.

Protocol 2: Social Discrimination Test for Social Recognition Memory

This protocol assesses the ability of a rodent to recognize a previously encountered conspecific, a measure of short-term social memory.

Materials:

  • Test arena (e.g., a clean home cage or a dedicated three-chambered apparatus)

  • Juvenile or adult stimulus animals

  • (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin or this compound

  • Vehicle solution

  • Administration supplies

  • Experimental animals (adult rats or mice)

  • Timer and video recording equipment

Procedure:

  • Habituation: Individually house the experimental animal in the test arena for a habituation period (e.g., 30 minutes).

  • Trial 1 (Social Exposure): Introduce a novel stimulus animal into the arena and allow the experimental animal to investigate it for a set period (e.g., 4-5 minutes). Record the duration of social investigation (sniffing, following, grooming).

  • Inter-Exposure Interval (IEI): Remove the stimulus animal. Administer the V1a receptor antagonist or vehicle immediately after Trial 1. The duration of the IEI can be varied to assess memory retention (e.g., 30 minutes to 24 hours).

  • Trial 2 (Social Recognition Test): Re-introduce the now-familiar stimulus animal along with a novel stimulus animal into the arena.

  • Data Collection: Record the amount of time the experimental animal spends investigating each of the two stimulus animals for a set period (e.g., 4-5 minutes).

  • Data Analysis: A social recognition index can be calculated (e.g., [time with novel - time with familiar] / [time with novel + time with familiar]). A significant reduction in the preference for the novel animal in the antagonist-treated group compared to the vehicle group indicates impaired social recognition memory.

  • Controls: Ensure stimulus animals are matched for age and sex and are unfamiliar to the experimental animals before the first trial.

Visualizations

V1a Receptor Signaling Pathway

The vasopressin V1a receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein.[7] Upon binding of vasopressin or an agonist, the receptor activates Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[9][10][11][12][13] IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This signaling cascade ultimately leads to various cellular responses that modulate neuronal activity and behavior.

Caption: V1a receptor signaling cascade.

Experimental Workflow for Behavioral Studies

The following diagram illustrates a typical workflow for investigating the behavioral effects of V1a receptor antagonists in a rodent model.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Interpretation animal_model Select Animal Model (e.g., Rat, Mouse) habituation Animal Habituation to Environment animal_model->habituation drug_prep Prepare V1a Antagonist and Vehicle Solutions drug_admin Drug Administration (e.g., Intra-septal injection) drug_prep->drug_admin habituation->drug_admin behavioral_assay Perform Behavioral Assay (e.g., Elevated Plus-Maze, Social Discrimination Test) drug_admin->behavioral_assay data_collection Record Behavioral Data (Video Tracking) behavioral_assay->data_collection data_analysis Statistical Analysis of Behavioral Data data_collection->data_analysis interpretation Interpret Results in Context of V1a Receptor Function data_analysis->interpretation conclusion Draw Conclusions and Plan Future Experiments interpretation->conclusion

Caption: General workflow for behavioral studies.

References

Application Notes and Protocols for Investigating Social Behavior with (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginine vasopressin (AVP) is a neuropeptide that plays a crucial role in regulating a wide array of social behaviors, including social recognition, communication, aggression, and pair bonding.[1][2] The effects of AVP are primarily mediated by the vasopressin V1a receptor (V1aR), a G-protein coupled receptor predominantly expressed in brain regions associated with social processing. (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin is a potent and selective antagonist of the V1aR, making it a valuable pharmacological tool for elucidating the precise role of the vasopressin system in modulating social behaviors. These application notes provide an overview of its use, relevant experimental protocols, and the underlying signaling pathways.

Mechanism of Action

This compound, also referred to as d(CH2)5Tyr(Me)AVP, functions as a competitive antagonist at the V1a receptor. By binding to V1aR, it blocks the downstream signaling cascade typically initiated by endogenous AVP. The V1a receptor is a Gq-protein coupled receptor. Upon activation by AVP, it stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling pathway is integral to the diverse physiological and behavioral effects of vasopressin.[3] By competitively inhibiting this pathway, this compound allows researchers to investigate the necessity of V1aR signaling in various social contexts.

Application Notes

This compound has been utilized in a variety of animal models to probe the function of the V1a receptor in social behaviors. Below are examples of its application with available quantitative data summarized for clarity.

Social Recognition and Memory

Animal Model: Rats Behavioral Assay: Social Recognition Test Administration: Intracerebroventricular (ICV) infusion

No specific quantitative data on social recognition using this exact antagonist was found in the provided search results. The following table illustrates how such data would be presented.

Treatment GroupDiscrimination Index (Mean ± SEM)p-value vs. Vehicle
Vehicle (Saline)0.8 ± 0.05-
This compound (1.0 ng/µL)0.5 ± 0.06< 0.05
This compound (10 ng/µL)0.3 ± 0.04< 0.01
Pair Bonding and Partner Preference

Animal Model: Prairie Voles Behavioral Assay: Partner Preference Test Administration: Intracerebroventricular (ICV) infusion

While studies have shown this antagonist can block partner preference formation, specific quantitative data from these studies were not available in a tabular format in the search results. The table below is a template for presenting such findings.

Treatment GroupTime with Partner (s) (Mean ± SEM)Time with Stranger (s) (Mean ± SEM)p-value (Partner vs. Stranger)
Vehicle (aCSF)450 ± 35200 ± 25< 0.01
This compound (1.0 ng)300 ± 40250 ± 30> 0.05
Aggression

Animal Model: Rodents (e.g., Hamsters, Mice) Behavioral Assay: Resident-Intruder Test Administration: Intracerebral microinjection into relevant brain nuclei (e.g., anterior hypothalamus)

Specific quantitative data for this antagonist in the resident-intruder test were not found. The table below exemplifies how results would be displayed.

Treatment GroupLatency to First Attack (s) (Mean ± SEM)Number of Attacks (Mean ± SEM)p-value vs. Vehicle
Vehicle (aCSF)120 ± 158 ± 1.2-
This compound (5.0 ng)280 ± 253 ± 0.8< 0.01

Experimental Protocols

Social Recognition Test

This test assesses an animal's ability to recognize a previously encountered conspecific.

Materials:

  • Test cages

  • Juvenile stimulus animals

  • Adult test animals

  • This compound solution

  • Vehicle solution (e.g., sterile saline or artificial cerebrospinal fluid)

  • Video recording and analysis software

Procedure:

  • Habituate the adult test animal to the test cage for at least 30 minutes prior to the test.

  • Administer this compound or vehicle to the test animal via the desired route (e.g., ICV) at a predetermined time before the test.

  • Trial 1 (T1): Introduce a juvenile stimulus animal into the cage for a 5-minute interaction period.

  • Record the duration of social investigation (e.g., sniffing, grooming) of the stimulus animal by the test animal.

  • Return the test animal to its home cage for an inter-trial interval (e.g., 30-120 minutes).

  • Trial 2 (T2): Re-introduce the same juvenile stimulus animal along with a novel juvenile stimulus animal into the test cage for a 5-minute interaction period.

  • Record the duration of social investigation of both the familiar and the novel stimulus animals.

  • Data Analysis: Calculate a discrimination index: (Time investigating novel animal - Time investigating familiar animal) / (Total investigation time). A lower discrimination index in the antagonist-treated group compared to the vehicle group suggests impaired social memory.

Partner Preference Test

This assay is used to measure the formation of a social bond, typically in monogamous species like prairie voles.

Materials:

  • Three-chambered apparatus (one central chamber connected to two side chambers)

  • Tethers or containers for stimulus animals

  • "Partner" and "Stranger" stimulus animals

  • This compound solution

  • Vehicle solution

  • Video recording and analysis software

Procedure:

  • House the test animal with a "partner" for a predetermined period (e.g., 24 hours) to allow for bond formation.

  • Administer this compound or vehicle to the test animal.

  • Place the "partner" animal in one of the side chambers and a "stranger" animal (unfamiliar conspecific) in the other side chamber. The stimulus animals are typically tethered or enclosed to restrict their movement.

  • Place the test animal in the central chamber and allow it to freely explore all three chambers for a set duration (e.g., 3 hours).

  • Record the amount of time the test animal spends in close proximity (huddling) with the partner and the stranger.

  • Data Analysis: Compare the time spent with the partner versus the stranger for each treatment group. A significant preference for the partner in the vehicle group that is absent in the antagonist group indicates that V1aR signaling is necessary for partner preference formation.[4][5][6][7]

Resident-Intruder Test

This test is a standard paradigm to assess aggressive and social behaviors in a semi-naturalistic context.[8][9][10][11][12]

Materials:

  • Resident animal's home cage

  • Intruder animal (typically a smaller, same-sex conspecific)

  • This compound solution

  • Vehicle solution

  • Video recording and analysis software

Procedure:

  • House the resident animal individually for a period to establish territoriality (e.g., 1-2 weeks).

  • Administer this compound or vehicle to the resident animal.

  • Introduce the intruder animal into the resident's home cage.

  • Record the interaction for a set duration (e.g., 10-15 minutes).

  • Score behaviors such as latency to the first attack, number of attacks, duration of aggressive behaviors (e.g., biting, chasing), and social investigation (e.g., sniffing).

  • Data Analysis: Compare the aggressive and social behaviors between the antagonist-treated and vehicle-treated groups. A decrease in aggression in the antagonist group would suggest a role for V1aR in mediating this behavior.

Visualizations

V1a Receptor Signaling Pathway

V1aR_Signaling AVP Arginine Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR Activates Antagonist (d(CH2)51,Tyr(Me)2,Dab5,Arg8) -Vasopressin Antagonist->V1aR Blocks Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Social_Behavior Modulation of Social Behavior Ca_release->Social_Behavior PKC->Social_Behavior

Caption: V1a Receptor Signaling Cascade.

Experimental Workflow for Social Behavior Investigation

Exp_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Rat, Vole) Drug_Prep Prepare Antagonist and Vehicle Solutions Animal_Model->Drug_Prep Drug_Admin Administer Antagonist or Vehicle Drug_Prep->Drug_Admin Behavioral_Assay Perform Social Behavior Assay Drug_Admin->Behavioral_Assay Data_Record Record Behavioral Parameters Behavioral_Assay->Data_Record Data_Analysis Analyze and Compare Treatment Groups Data_Record->Data_Analysis Conclusion Draw Conclusions on V1aR Role Data_Analysis->Conclusion

Caption: General Experimental Workflow.

References

Application Notes and Protocols for Studying Anxiety with (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginine vasopressin (AVP) is a neuropeptide recognized for its significant role in regulating social behaviors, stress responses, and anxiety.[1] The effects of AVP are mediated through three receptor subtypes: V1a, V1b, and V2.[2] The V1a receptor, in particular, has been a focal point of research into anxiety-related disorders due to its distribution in brain regions associated with fear and anxiety, such as the hippocampus, lateral septum, and amygdala.[1] Preclinical studies have consistently demonstrated that antagonism of the V1a receptor can produce anxiolytic-like effects, making it a promising target for the development of novel anxiolytic therapies.[1][3]

(d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin is a potent and specific antagonist of the vasopressin V1a receptor.[4] Its utility in preclinical anxiety research lies in its ability to selectively block the actions of endogenous vasopressin at the V1a receptor, thereby allowing for the elucidation of the receptor's role in anxiety-like behaviors. This document provides detailed application notes and experimental protocols for the use of this compound in preclinical anxiety studies, with a focus on the elevated plus-maze (EPM) behavioral model.

Mechanism of Action: V1a Receptor Signaling

This compound exerts its effects by competitively binding to the V1a receptor, a G protein-coupled receptor (GPCR), and inhibiting the downstream signaling cascade initiated by endogenous vasopressin. Upon activation by vasopressin, the V1a receptor couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately modulates neuronal excitability and neurotransmitter release, influencing anxiety-related behaviors. By blocking this cascade, this compound can attenuate the anxiogenic effects of vasopressin.

V1a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm V1aR V1a Receptor Gq11 Gq/11 V1aR->Gq11 Activates PLC Phospholipase C (PLC) IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates Gq11->PLC Activates Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Effects Modulation of Neuronal Excitability & Neurotransmitter Release PKC->Neuronal_Effects Ca_release->Neuronal_Effects AVP Vasopressin (AVP) AVP->V1aR Binds & Activates Antagonist (d(CH2)51,Tyr(Me)2,Dab5,Arg8) -Vasopressin Antagonist->V1aR Binds & Blocks

Caption: V1a Receptor Signaling Pathway.

Application: Preclinical Anxiety Models

This compound can be utilized in various animal models of anxiety to investigate the role of the V1a receptor. The most common models include:

  • Elevated Plus-Maze (EPM): This test is based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated spaces. Anxiolytic compounds increase the time spent and the number of entries into the open arms.

  • Light-Dark Box (LDB): This model also relies on the conflict between exploration and aversion to a brightly lit environment. Anxiolytic drugs increase the time spent in the light compartment.

  • Social Interaction Test: This test measures the level of social engagement between two unfamiliar animals. Anxiolytic compounds typically increase the duration of social interaction.

Quantitative Data Summary

The following table summarizes the key findings from a representative study investigating the anxiolytic-like effects of a selective V1a receptor antagonist, d(CH2)5[Tyr(Me)2]AVP, in the elevated plus-maze test following intra-hippocampal administration. While the exact compound differs slightly, the data provides a strong rationale for the use of this compound in similar experimental paradigms.

Experimental GroupTreatmentBehavioral ParameterOutcomeStatistical SignificanceReference
RatsIntra-dorsal hippocampal infusion of a V1a antagonist% Time in Open ArmsIncreasedp < 0.05Engin & Treit, 2008
RatsIntra-dorsal hippocampal infusion of a V1a antagonistNumber of Open Arm EntriesIncreasedp < 0.05Engin & Treit, 2008
RatsIntra-ventral hippocampal infusion of a V1a antagonist% Time in Open ArmsNo significant changeN/AEngin & Treit, 2008
RatsIntra-ventral hippocampal infusion of a V1a antagonistNumber of Open Arm EntriesNo significant changeN/AEngin & Treit, 2008

Experimental Protocols

Protocol 1: Intracerebroventricular (ICV) Administration of this compound in Mice

This protocol describes the surgical procedure for implanting a guide cannula for subsequent ICV injection of the V1a antagonist.

Materials:

  • This compound

  • Sterile saline (0.9%) or artificial cerebrospinal fluid (aCSF) for vehicle

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical tools (scalpel, forceps, drill, etc.)

  • Guide cannula and dummy cannula

  • Dental cement

  • Injection pump and syringe

Procedure:

  • Animal Preparation: Anesthetize the mouse using an appropriate anesthetic regimen.

  • Stereotaxic Surgery:

    • Mount the anesthetized mouse in the stereotaxic apparatus.

    • Make a midline incision on the scalp to expose the skull.

    • Identify and clean the bregma landmark.

    • Determine the stereotaxic coordinates for the lateral ventricle (e.g., AP: -0.2 mm, ML: ±1.0 mm, DV: -2.5 mm from bregma).

    • Drill a small hole at the determined coordinates.

    • Slowly lower the guide cannula to the target depth.

    • Secure the cannula to the skull using dental cement.

    • Insert a dummy cannula to keep the guide cannula patent.

  • Recovery: Allow the animal to recover for at least one week before the behavioral experiment.

  • ICV Injection:

    • Gently restrain the mouse and remove the dummy cannula.

    • Connect the injection cannula (which extends slightly beyond the guide cannula) to the injection pump via tubing.

    • Slowly infuse the desired volume of this compound solution or vehicle (typically 1-2 µL over 1-2 minutes).

    • Leave the injection cannula in place for an additional minute to allow for diffusion.

    • Withdraw the injector and replace the dummy cannula.

    • Proceed with behavioral testing after the appropriate pre-treatment time.

ICV_Workflow cluster_surgery Surgical Procedure cluster_post_op Post-Operative & Dosing Anesthesia Anesthetize Mouse Stereotaxic Mount in Stereotaxic Apparatus Anesthesia->Stereotaxic Incision Scalp Incision Stereotaxic->Incision Drilling Drill Burr Hole Incision->Drilling Cannulation Implant Guide Cannula Drilling->Cannulation Cementation Secure with Dental Cement Cannulation->Cementation Recovery Recovery Period (≥ 1 week) Cementation->Recovery Injection ICV Injection of (d(CH2)51,Tyr(Me)2,Dab5,Arg8) -Vasopressin or Vehicle Recovery->Injection Behavioral_Test Behavioral Testing (e.g., Elevated Plus-Maze) Injection->Behavioral_Test

Caption: ICV Cannulation and Dosing Workflow.
Protocol 2: Elevated Plus-Maze (EPM) Test

This protocol outlines the procedure for conducting the EPM test to assess anxiety-like behavior.

Apparatus:

  • A plus-shaped maze with two open arms and two enclosed arms of equal size, elevated from the floor.

  • The maze should be made of a non-porous material for easy cleaning.

  • A video camera mounted above the maze to record the sessions for later analysis.

Procedure:

  • Habituation: Habituate the animals to the testing room for at least 30 minutes before the test.

  • Drug Administration: Administer this compound or vehicle according to the desired route and pre-treatment time (e.g., 15-30 minutes for ICV injection).

  • Test Initiation: Place the animal in the center of the maze, facing one of the open arms.

  • Test Duration: Allow the animal to freely explore the maze for a 5-minute session.

  • Data Collection: Record the following parameters using the video tracking software:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled.

  • Data Analysis: Calculate the percentage of time spent in the open arms [(Time in open arms / Total time in arms) x 100] and the percentage of open arm entries [(Number of open arm entries / Total number of arm entries) x 100]. An increase in these parameters is indicative of an anxiolytic-like effect.

  • Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to eliminate olfactory cues.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the V1a receptor in anxiety. The protocols and information provided herein offer a framework for designing and conducting preclinical studies to evaluate the anxiolytic potential of compounds targeting the vasopressin system. Careful adherence to established behavioral testing paradigms and surgical procedures is crucial for obtaining reliable and reproducible data. Further research utilizing this and similar V1a antagonists will continue to enhance our understanding of the neurobiology of anxiety and may lead to the development of novel therapeutic interventions.

References

Troubleshooting & Optimization

(d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing solubility issues with (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as d(CH2)5[Tyr(Me)2, Dab5]AVP, is a specific antagonist of the vasopressin V1a receptor.[1][2] It is a synthetic peptide analog of vasopressin.

Q2: What are the primary factors influencing the solubility of this peptide?

A2: Like other peptides, its solubility is influenced by several factors including its amino acid composition (hydrophobicity), peptide length, and the pH of the solution.[3][4] Peptides with a higher proportion of hydrophobic amino acids may have limited solubility in aqueous solutions.[4]

Q3: What is the general solubility of this compound?

A3: While specific quantitative data is limited, one supplier suggests that a related analog, (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin, is soluble to 2 mg/ml in water. However, solubility can be sequence-dependent, and it is always recommended to test the solubility of a small amount of the peptide first.[3][5][6]

Q4: Are there any initial recommended solvents to try?

A4: For most peptides, the first solvent to try is sterile, distilled water.[7][8] If the peptide is basic (net positive charge), water or a slightly acidic solution is a good starting point.[7][9][10]

Troubleshooting Guide for Solubility Issues

If you are encountering difficulties in dissolving this compound, follow these troubleshooting steps.

Initial Steps
  • Visual Inspection : Before attempting to dissolve, centrifuge the vial to ensure all lyophilized powder is at the bottom.[6]

  • Test with a Small Amount : Do not use your entire peptide stock for solubility tests. Use a small aliquot to determine the optimal solvent.[6][10]

  • Room Temperature Equilibration : Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to minimize moisture uptake.[5][6]

Systematic Approach to Solubilization

If initial attempts to dissolve the peptide in water are unsuccessful, proceed with the following methods.

Method 1: Adjusting pH

The net charge of a peptide significantly impacts its solubility in aqueous solutions.[4]

  • For Basic Peptides (Net Positive Charge): If the peptide does not dissolve in water, try adding a small amount of 10% acetic acid solution.[7][9][10]

  • For Acidic Peptides (Net Negative Charge): If the peptide is acidic, a dilute solution of ammonium bicarbonate (10%) or ammonium hydroxide (<50 µl) can be used.[3][7][10]

Method 2: Physical Dissolution Aids

  • Sonication : Gentle sonication can help break up peptide aggregates and improve dissolution.[3][6][9] It is recommended to sonicate in short bursts (e.g., 3 times for 10 seconds) and cool the sample on ice in between to prevent degradation.[6]

  • Gentle Heating : For some peptides, gentle warming to around 37°C may increase solubility.[11] However, care must be taken to avoid thermal degradation.[9]

Method 3: Use of Organic Co-solvents

For hydrophobic peptides, organic solvents can be effective.

  • DMSO : Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic peptides.[3][9] Start by dissolving the peptide in a small amount of pure DMSO, and then slowly add the aqueous buffer to the desired concentration.[5][9] For most cellular assays, the final DMSO concentration should be kept low (ideally below 1%).[3]

  • DMF : Dimethylformamide (DMF) can be used as an alternative to DMSO, especially for peptides containing cysteine, as DMSO can cause oxidation.[12]

Solubility Troubleshooting Flowchart

G Start Start with Lyophilized Peptide Test_Water Attempt to dissolve a small aliquot in sterile water Start->Test_Water Is_Dissolved1 Is the peptide fully dissolved? Test_Water->Is_Dissolved1 Success Peptide Solubilized Is_Dissolved1->Success Yes Try_pH Adjust pH based on peptide charge (Acidic: dilute base; Basic: dilute acid) Is_Dissolved1->Try_pH No Is_Dissolved2 Is the peptide fully dissolved? Try_pH->Is_Dissolved2 Is_Dissolved2->Success Yes Try_Physical Use physical methods: - Sonication - Gentle Warming (to 37°C) Is_Dissolved2->Try_Physical No Is_Dissolved3 Is the peptide fully dissolved? Try_Physical->Is_Dissolved3 Is_Dissolved3->Success Yes Try_Organic Use an organic co-solvent (e.g., DMSO, DMF) Dissolve in pure solvent first, then add aqueous buffer Is_Dissolved3->Try_Organic No Is_Dissolved4 Is the peptide fully dissolved? Try_Organic->Is_Dissolved4 Is_Dissolved4->Success Yes Contact_Support Consult Technical Support Is_Dissolved4->Contact_Support No

Caption: A step-by-step workflow for troubleshooting peptide solubility.

Experimental Protocols

Protocol 1: General Peptide Solubilization Test
  • Preparation : Allow the lyophilized peptide vial to warm to room temperature. Centrifuge the vial briefly to collect all the powder at the bottom.

  • Initial Solvent : Add a small, precise volume of sterile, distilled water to a small aliquot of the peptide to achieve a high concentration (e.g., 10 mg/mL).

  • Observation : Vortex the solution gently. If the peptide dissolves completely, you can proceed to dilute it with your experimental buffer.

  • Troubleshooting : If the peptide does not dissolve, proceed with the methods outlined in the troubleshooting guide above.

Protocol 2: Solubilization Using an Organic Co-solvent (DMSO)
  • Preparation : Follow step 1 from Protocol 1.

  • Initial Dissolution : Add a minimal volume of pure DMSO to the peptide aliquot. Vortex until the peptide is fully dissolved.

  • Dilution : Slowly add your aqueous experimental buffer to the DMSO-peptide solution dropwise while gently vortexing. This gradual dilution helps prevent the peptide from precipitating out of the solution.[5]

  • Final Concentration : Ensure the final concentration of DMSO in your working solution is compatible with your experimental assay.

Quantitative Data Summary

Solvent/MethodGeneral Recommendation for PeptidesSpecific Notes for Vasopressin Analogs
Water First choice for most peptides, especially if they are charged.[7][8]A related analog is reported to be soluble up to 2 mg/ml.
Dilute Acetic Acid (10%) Recommended for basic peptides that are insoluble in water.[7][9][10]-
Dilute Ammonium Bicarbonate (10%) Recommended for acidic peptides that are insoluble in water.[3]-
DMSO Effective for hydrophobic peptides.[3][9] Final concentration in assays should be low (<1%).[3]
DMF An alternative to DMSO, particularly for cysteine-containing peptides.[12]-
Sonication Can aid in dissolving stubborn aggregates.[3][6][9]-
Gentle Warming Can increase solubility, but use with caution to avoid degradation.[9][11]Recommended up to 37°C for a similar analog.[11]

Vasopressin Signaling Pathways

This compound is a V1a receptor antagonist. Understanding the vasopressin signaling pathways is crucial for interpreting experimental results.

V1a Receptor Signaling Pathway (Target of the Antagonist)

G AVP Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR Gq Gq protein V1aR->Gq Antagonist This compound Antagonist->V1aR PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Vasoconstriction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: V1a receptor signaling pathway and the inhibitory action of the antagonist.

V2 Receptor Signaling Pathway

G AVP Vasopressin (AVP) V2R V2 Receptor AVP->V2R Gs Gs protein V2R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP converts ATP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA AQP2_vesicles Aquaporin-2 Vesicles PKA->AQP2_vesicles AQP2_insertion AQP2 Insertion into Membrane AQP2_vesicles->AQP2_insertion Water_Reabsorption Increased Water Reabsorption AQP2_insertion->Water_Reabsorption

Caption: V2 receptor signaling pathway, primarily involved in renal water reabsorption.

References

Technical Support Center: Optimizing (d(CH2)5,Tyr(Me)2,Dab5,Arg8)-Vasopressin Dosage for Mice

Author: BenchChem Technical Support Team. Date: November 2025

Note on Compound Nomenclature: The compound "(d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin" does not appear in publicly available scientific literature. The nomenclature suggests a novel vasopressin analog. It is highly probable that "d(CH2)51" is a typographical error for "d(CH2)5," a common modification representing a cyclopentamethylene bridge at position 1, which typically enhances receptor affinity and prolongs the compound's half-life. This guide is based on the assumption of this corrected structure and provides a framework for optimizing the dosage of a novel vasopressin V1a receptor antagonist in mice.[1]

Frequently Asked Questions (FAQs)

Q1: What is (d(CH2)5,Tyr(Me)2,Dab5,Arg8)-Vasopressin and what is its expected mechanism of action?

A1: This compound is a synthetic analog of Arginine Vasopressin (AVP). Based on its structure, it is designed to be a specific antagonist of the vasopressin V1a receptor.[1] The key modifications are:

  • d(CH2)5 at position 1: A cyclopentamethylene group that typically increases binding affinity and duration of action.[2]

  • Tyr(Me)2 at position 2: Methylation of Tyrosine, which can influence receptor selectivity and potency.[3]

  • Dab5 at position 5: Substitution with Diaminobutyric acid, another modification to alter receptor interaction.

  • Arg8 at position 8: Maintains the core structure of Arginine Vasopressin.

Its primary function is expected to be blocking the physiological effects mediated by the V1a receptor, such as vasoconstriction.[4][5][6][7]

Q2: What are the primary physiological systems affected by a V1a receptor antagonist in mice?

A2: A V1a receptor antagonist will primarily affect the cardiovascular and central nervous systems. Key effects to monitor in mice include:

  • Cardiovascular: Inhibition of AVP-induced increases in blood pressure (antivasopressor effect).

  • Central Nervous System (CNS): V1a receptors in the brain are involved in regulating social behaviors and anxiety.[8][9] Therefore, behavioral changes may be observed.

  • Renal System: While the V2 receptor primarily governs water reabsorption, V1a receptors are also present in the kidney and can influence renal function.[4][10]

Q3: How should I choose a starting dose for my in vivo mouse experiments?

A3: For a novel compound, a dose-finding study is essential. Start with a low dose and escalate. A recommended approach is:

  • In Vitro Data: Use the IC50 or Ki value from receptor binding or cell-based functional assays as a starting point for calculation. For instance, an analog with an IC50 of 5 nM for V1a receptors suggests high potency.

  • Literature Review: Look for dosage information on similar V1a antagonists. For example, other selective V1a antagonists have been administered to mice via intracerebroventricular (i.c.v.) injection at doses around 0.5 µg or intraperitoneally (i.p.) at 0.1 mg/kg.[2]

  • Dose Escalation Study: Begin with a dose significantly lower than what is predicted to be effective (e.g., 0.01 mg/kg) and increase the dose in subsequent cohorts (e.g., 0.1 mg/kg, 1 mg/kg, 10 mg/kg) while monitoring for both efficacy and adverse effects.

Q4: What are the appropriate routes of administration for this peptide in mice?

A4: The choice of administration route depends on the experimental goal:

  • Intravenous (IV) injection: For acute, short-term studies to assess rapid cardiovascular responses.

  • Intraperitoneal (IP) injection: A common route for systemic delivery in mice, suitable for both acute and sub-chronic studies.[2]

  • Subcutaneous (SC) injection: Provides a slower release and more sustained plasma concentration compared to IV or IP.

  • Subcutaneous osmotic minipump: The best method for chronic, continuous administration over days or weeks to maintain steady-state drug levels.[11][12][13][14][15]

  • Intracerebroventricular (ICV) infusion: For CNS-targeted studies to bypass the blood-brain barrier and directly assess effects on brain function.[2][16]

Q5: How should I properly store and handle the peptide?

A5: Peptides require careful handling to maintain their stability and activity:

  • Storage: Store the lyophilized powder at -20°C or colder for long-term stability.[17][18][19] Keep it in a desiccator, as peptides can be hygroscopic.[17][18]

  • Reconstitution: Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[17][20] Reconstitute in a sterile, appropriate solvent (e.g., sterile water, saline, or a buffer at pH 5-6).[19] Sonication can help dissolve the peptide, but avoid excessive heating.[17]

  • Solution Storage: Peptide solutions have limited shelf life.[18][19] For storage, aliquot the solution into single-use vials and freeze at -20°C or colder.[17][18] Avoid repeated freeze-thaw cycles.[18][19]

Troubleshooting Guides

Issue 1: I am not observing the expected antivasopressor effect after administration.

Possible Cause Troubleshooting Step
Insufficient Dose The administered dose may be too low to effectively antagonize the V1a receptors. Perform a dose-escalation study to find the effective dose range.
Peptide Degradation The peptide may have degraded due to improper storage or handling. Review storage and reconstitution protocols.[17][18][19] Use freshly prepared solutions for each experiment.
Route of Administration The chosen route may result in poor bioavailability. For acute cardiovascular studies, IV administration is preferred over IP or SC to ensure direct and rapid systemic delivery.
Compensatory Mechanisms The animal's physiological systems might be compensating for the V1a blockade. Measure other vasoactive hormones or assess baroreflex sensitivity.

Issue 2: There is high variability in my blood pressure readings between mice.

Possible Cause Troubleshooting Step
Stress-Induced Hypertension Handling and restraint for tail-cuff measurements can cause stress, leading to variable blood pressure. Habituate the mice to the procedure for several consecutive days before starting the experiment.[11][21][22]
Improper Measurement Technique Ensure consistent placement of the tail cuff and proper warming of the mouse to detect the tail pulse accurately.[11][22][23] Perform measurements at the same time each day.[21]
Anesthesia Effects If using anesthetized models, the type and depth of anesthesia can significantly impact cardiovascular parameters. Ensure consistent and stable anesthesia throughout the measurement period.
Individual Animal Variation Biological variability is inherent. Increase the number of animals per group (n) to improve statistical power and account for individual differences.

Issue 3: The peptide solution appears cloudy or has precipitated.

Possible Cause Troubleshooting Step
Poor Solubility The peptide may have low solubility in the chosen solvent. Refer to the manufacturer's data sheet for recommended solvents. If not available, try adding a small amount of acetic acid for basic peptides or ammonium hydroxide for acidic peptides.[19]
Incorrect pH The pH of the solution may be at the peptide's isoelectric point, causing it to precipitate. Adjust the pH of the buffer away from the isoelectric point.
Concentration Too High You may be trying to dissolve the peptide at a concentration above its solubility limit. Prepare a more dilute stock solution.

Data Presentation: Representative Tables

The following tables contain hypothetical, yet realistic, data to serve as a template for presenting experimental results.

Table 1: Representative Dose-Response Data for Mean Arterial Pressure (MAP) Following Acute IV Challenge with Vasopressin

Treatment GroupDose (mg/kg, IV)nBaseline MAP (mmHg)MAP after AVP (1 µg/kg) (mmHg)% Inhibition of AVP Pressor Response
Vehicle (Saline)-895 ± 4135 ± 60%
Compound X0.01894 ± 5128 ± 517.5%
Compound X0.1896 ± 4110 ± 662.5%
Compound X1.0895 ± 598 ± 492.5%
Data are presented as Mean ± SEM.

Table 2: Representative Data for Chronic (7-day) Subcutaneous Infusion on Water Intake and Urine Osmolality

Treatment GroupDose (µg/kg/day)nDaily Water Intake (mL/24h)Daily Urine Output (mL/24h)Urine Osmolality (mOsm/kg)
Vehicle (Saline)-104.5 ± 0.31.8 ± 0.22200 ± 150
Compound X10104.7 ± 0.41.9 ± 0.32150 ± 180
Compound X100105.0 ± 0.52.1 ± 0.22000 ± 160
Data are presented as Mean ± SEM.

Table 3: Representative Receptor Binding Affinity Profile (Ki in nM)

CompoundV1a ReceptorV2 ReceptorOxytocin Receptor
Arginine Vasopressin (AVP)0.81.27.5
Compound X2.5850450
Selective V2 Antagonist12001.5900
Lower Ki values indicate higher binding affinity.

Experimental Protocols

Protocol 1: Acute Intravenous (IV) Antivasopressor Assay

  • Animal Preparation: Anesthetize adult male C57BL/6 mice with an appropriate anesthetic (e.g., isoflurane). Place the mouse on a heating pad to maintain body temperature.

  • Catheterization: Surgically implant a catheter into the carotid artery for blood pressure monitoring and another into the jugular vein for substance administration.

  • Stabilization: Allow the animal to stabilize for at least 30 minutes post-surgery until blood pressure is steady.

  • Compound Administration: Administer a bolus IV injection of the V1a antagonist or vehicle. Wait for 10-15 minutes for the compound to circulate.

  • AVP Challenge: Administer a bolus IV injection of a submaximal pressor dose of Arginine Vasopressin (e.g., 1 µg/kg).

  • Data Acquisition: Continuously record arterial blood pressure throughout the procedure. Calculate the peak pressor response to AVP in both vehicle and antagonist-treated groups.

Protocol 2: Chronic Subcutaneous (SC) Infusion via Osmotic Minipump

  • Minipump Preparation: Following the manufacturer's instructions, fill an osmotic minipump (e.g., Alzet model 1007D) with the sterile peptide solution or vehicle under aseptic conditions.[24] Incubate the filled pumps in sterile saline at 37°C for several hours to ensure immediate pumping upon implantation.[24]

  • Surgical Implantation: Anesthetize the mouse. Shave and sterilize the skin on the back, slightly posterior to the scapulae.[12][13][14]

  • Pocket Creation: Make a small midline incision in the skin. Using a hemostat, create a subcutaneous pocket large enough to accommodate the pump.[14][15]

  • Pump Insertion: Insert the minipump into the pocket, delivery portal first.[12][14]

  • Wound Closure: Close the incision with wound clips or sutures.[12][13]

  • Post-Operative Care: Administer analgesics as per IACUC guidelines and monitor the animal's recovery.[12][13] House the mice in metabolic cages to monitor water intake, urine output, and collect samples for osmolality analysis.

Mandatory Visualizations

Vasopressin_Signaling cluster_V1a V1a Receptor Pathway (Vasoconstriction) cluster_V2 V2 Receptor Pathway (Antidiuresis) AVP1 AVP Analog V1aR V1a Receptor AVP1->V1aR Gq Gq/11 V1aR->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC PKC Activation DAG->PKC SMC Smooth Muscle Contraction Ca->SMC PKC->SMC AVP2 AVP Analog V2R V2 Receptor AVP2->V2R Gs Gs V2R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP ↑ cAMP AC->cAMP produces PKA PKA cAMP->PKA activates AQP2 AQP2 Vesicles PKA->AQP2 phosphorylates Membrane Apical Membrane Insertion AQP2->Membrane Water Water Reabsorption Membrane->Water

Caption: Vasopressin V1a and V2 receptor signaling pathways.

Experimental_Workflow cluster_planning Phase 1: Pre-clinical & Planning cluster_acute Phase 2: Acute Dose-Finding (IV/IP) cluster_chronic Phase 3: Chronic Efficacy & Tolerance (SC Pump) cluster_analysis Phase 4: Data Analysis & Optimization p1 In Vitro Characterization (Receptor Binding Assays) p3 Dose Range Selection (Based on Ki/IC50) p1->p3 p2 Peptide Synthesis & QC p2->p1 a1 Single Dose Escalation Study in Mice (n=6-8/group) p3->a1 a2 Monitor Cardiovascular Effects (Blood Pressure, Heart Rate) a1->a2 a4 Observe for Acute Toxicity a1->a4 a3 Determine ED50 for Antivasopressor Effect a2->a3 c1 Select 2-3 Doses Based on Acute Study Results a3->c1 c2 Osmotic Minipump Implantation (7-28 day study) c1->c2 c3 Monitor Physiological Parameters (Metabolic Cages, Behavior) c2->c3 c4 Terminal Blood/Tissue Collection (PK/PD Analysis) c3->c4 d1 Analyze Dose-Response Curves c4->d1 d2 Establish Therapeutic Window d1->d2 d3 Select Optimal Dose for Further Studies d2->d3

Caption: Experimental workflow for dose optimization in mice.

References

(d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin, a synthetic vasopressin V1a receptor-specific antagonist. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and optimal performance of the peptide in experimental settings.

Frequently Asked Questions (FAQs)

Q1: How should lyophilized this compound be stored?

A1: Lyophilized this compound should be stored at -20°C. Under these conditions, the powder is stable for up to three years.[1] It is important to keep the vial tightly sealed to protect it from moisture.[1]

Q2: What is the recommended procedure for reconstituting the lyophilized peptide?

A2: To reconstitute the peptide, use a sterile, appropriate solvent. The choice of solvent may depend on the experimental requirements, but sterile water or a specific buffer are common choices.[1][2][3] Allow the vial to warm to room temperature before opening to prevent moisture condensation.[4] Gently add the solvent to the vial, avoiding vigorous shaking which can cause aggregation or degradation of the peptide.[2][4] Swirl the vial gently until the powder is completely dissolved.[1][4]

Q3: How should the reconstituted peptide solution be stored?

A3: Once reconstituted, the peptide solution should be stored at -80°C for long-term storage, where it can be stable for up to one year.[1] For short-term storage, 2-8°C is acceptable for a few days, though this should be minimized to prevent degradation.[5] It is highly recommended to aliquot the reconstituted solution into single-use volumes to avoid repeated freeze-thaw cycles, which can compromise the peptide's integrity.[5]

Q4: What are the potential signs of peptide degradation?

A4: Signs of degradation can include a decrease in biological activity, changes in solubility, or the appearance of additional peaks in analytical chromatography (e.g., HPLC). Visual inspection for discoloration or precipitation can also indicate instability.

Q5: What is the optimal pH for the stability of vasopressin analogs in solution?

A5: Studies on Arginine-Vasopressin (AVP) have shown that maximum stability in solution is achieved at a pH of 3.35.[4] While this specific analog may have a slightly different optimal pH, maintaining a mildly acidic pH is generally recommended for vasopressin peptides to minimize degradation.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of Biological Activity Improper storage (e.g., incorrect temperature, repeated freeze-thaw cycles).Degradation due to pH instability.Contamination.Ensure storage at -80°C for reconstituted aliquots.Prepare fresh solutions and aliquot to minimize freeze-thaw cycles.Check the pH of the solution and adjust if necessary, keeping it in the acidic range.Use sterile techniques during reconstitution and handling to prevent microbial contamination.
Peptide Aggregation or Precipitation High concentration.Inappropriate solvent or pH.Vigorous shaking during reconstitution.Try diluting the peptide to a lower concentration.Experiment with different biocompatible solvents or adjust the pH.Reconstitute by gentle swirling or inversion instead of vigorous shaking.[2][4]
Inconsistent Experimental Results Inaccurate peptide concentration due to incomplete dissolution or degradation.Variability in handling and storage between experiments.Ensure the peptide is fully dissolved before use.Use freshly prepared solutions or properly stored single-use aliquots for each experiment.Maintain consistent experimental protocols for handling the peptide.

Stability and Storage Conditions Summary

Form Storage Temperature Duration Notes
Lyophilized Powder -20°CUp to 3 years[1]Keep vial tightly sealed and protected from moisture.[1]
Reconstituted Solution -80°CUp to 1 year[1]Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles.[5]
2-8°C2-7 days[6][7]For short-term use only.
Room Temperature (20-25°C)Unstable, use immediatelySignificant degradation can occur.

Experimental Protocols

Protocol for Reconstitution of Lyophilized this compound
  • Equilibration: Remove the vial of lyophilized peptide from the -20°C freezer and allow it to sit at room temperature for 15-30 minutes before opening. This prevents condensation from forming inside the vial.[4]

  • Solvent Preparation: Prepare the desired sterile solvent (e.g., sterile water, PBS, or other buffer). Ensure the solvent is of high purity.

  • Reconstitution: Using a sterile pipette, slowly add the calculated volume of the solvent to the vial. Aim the solvent stream against the side of the vial to gently wash down any powder.

  • Dissolution: Gently swirl the vial or invert it several times to dissolve the peptide completely. Avoid vigorous shaking or vortexing.[2][4] Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting and Storage: Once fully dissolved, immediately aliquot the solution into single-use, sterile microcentrifuge tubes. Store the aliquots at -80°C.

Protocol for a Basic Stability Assessment using HPLC

This protocol outlines a general procedure for assessing the stability of the reconstituted peptide under different temperature conditions.

  • Sample Preparation: Reconstitute the peptide to a known concentration (e.g., 1 mg/mL) in a suitable buffer (consider a pH around 3.5 for initial studies).

  • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the solution by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to determine the initial purity and peak area of the intact peptide.

  • Incubation: Store aliquots of the reconstituted peptide at the desired stability testing temperatures (e.g., 4°C, 25°C, and 40°C).

  • Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month), remove an aliquot from each temperature condition and analyze it by RP-HPLC.

  • Data Analysis: Compare the peak area of the intact peptide at each time point to the initial peak area (T=0). Calculate the percentage of the remaining peptide. A decrease in the main peak area and the appearance of new peaks indicate degradation.

Visualizations

cluster_storage Storage Conditions cluster_handling Handling & Troubleshooting Lyophilized Lyophilized Minus_20C -20°C Lyophilized->Minus_20C Up to 3 years Reconstitution Reconstitution Lyophilized->Reconstitution Add Solvent Reconstituted Reconstituted Minus_80C -80°C Reconstituted->Minus_80C Up to 1 year Four_C 2-8°C Reconstituted->Four_C Short-term RT Room Temp Reconstituted->RT Immediate Use Degradation Degradation Reconstituted->Degradation Improper Storage Reconstitution->Reconstituted Loss_of_Activity Loss of Activity Degradation->Loss_of_Activity Aggregation Aggregation Degradation->Aggregation

Caption: Decision workflow for storage and handling of this compound.

Start Start Reconstitute Reconstitute Peptide Start->Reconstitute T0_Analysis T=0 HPLC Analysis Reconstitute->T0_Analysis Incubate Incubate at Different Temperatures T0_Analysis->Incubate Time_Point Collect Aliquots at Time Points Incubate->Time_Point HPLC_Analysis HPLC Analysis Time_Point->HPLC_Analysis HPLC_Analysis->Time_Point Next Time Point Data_Analysis Compare Peak Areas to T=0 HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a temperature stability study of the vasopressin analog.

Peptide This compound Hydrolysis Hydrolysis (Acid/Base catalysis) Peptide->Hydrolysis Oxidation Oxidation Peptide->Oxidation Deamidation Deamidation (Gln, Asn residues) Peptide->Deamidation Disulfide_Scrambling Disulfide Bond Scrambling Peptide->Disulfide_Scrambling Aggregation Aggregation Peptide->Aggregation Degradation_Products Inactive or Altered Peptide Fragments Hydrolysis->Degradation_Products Oxidation->Degradation_Products Deamidation->Degradation_Products Disulfide_Scrambling->Degradation_Products Aggregation->Degradation_Products

Caption: Potential degradation pathways for vasopressin analogs.

References

Technical Support Center: (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin, a specific antagonist of the vasopressin V1a receptor.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a synthetic peptide that acts as a specific and potent antagonist of the vasopressin V1a receptor.[1] It is a valuable tool for studying the physiological and pathological roles of the V1a receptor.

Q2: What is the primary mechanism of action for this antagonist?

A2: This compound competitively blocks the binding of the endogenous ligand, arginine vasopressin (AVP), to the V1a receptor.[2] This inhibition prevents the activation of the Gq protein-coupled signaling cascade, which would normally lead to the activation of phospholipase C (PLC) and subsequent downstream effects like increases in intracellular calcium.

Q3: What are the key quantitative parameters for this antagonist?

A3: The antagonist activity of this compound is characterized by a pA2 value of 6.71 in rat vasopressor assays.[1][3] The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Q4: What are the potential off-target effects?

A4: While designed to be specific for the V1a receptor, high concentrations of peptide-based vasopressin antagonists may exhibit cross-reactivity with other related receptors, such as the oxytocin receptor. For a similar compound, (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin, antagonism of oxytocin-induced responses has been observed, though at a lower potency than for vasopressin-induced responses.[4][5] It is crucial to perform dose-response experiments and include appropriate controls to assess selectivity in your specific experimental system.

Quantitative Data Summary

ParameterValueSpecies/AssayReference
pA26.71Rat Vasopressor Assay[1][3]

Experimental Protocols

Detailed Methodology: In Vivo Rat Vasopressor Antagonist Assay

This protocol is a representative method for determining the antagonist potency (pA2) of this compound, based on the type of bioassay cited for this compound.[6][7]

1. Animal Preparation:

  • Male Sprague-Dawley rats (250-350g) are anesthetized with an appropriate anesthetic (e.g., urethane).
  • The trachea is cannulated to ensure a clear airway.
  • The jugular vein is cannulated for intravenous administration of compounds.
  • The carotid artery is cannulated and connected to a pressure transducer to monitor blood pressure.
  • Body temperature is maintained at 37°C using a heating pad.

2. Experimental Procedure:

  • Allow the animal's blood pressure to stabilize after surgery.
  • Administer a standard dose of the V1a receptor agonist, Arginine Vasopressin (AVP), and record the pressor (blood pressure increase) response. This serves as the baseline agonist response.
  • Once the blood pressure returns to baseline, administer a single intravenous dose of this compound.
  • After a predetermined time for the antagonist to take effect (e.g., 15 minutes), re-administer the same dose of AVP and record the pressor response.
  • To determine the pA2 value, this procedure is repeated in different animals with varying doses of the antagonist. A dose-response curve for the agonist is generated in the presence of a fixed concentration of the antagonist.

3. Data Analysis:

  • The magnitude of the pressor response to AVP is measured in the absence and presence of the antagonist.
  • The dose ratio (the ratio of the agonist concentration required to produce the same response in the presence and absence of the antagonist) is calculated.
  • A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.
  • The pA2 value is the intercept of the regression line with the x-axis.

Troubleshooting Guide

Issue 1: Inconsistent or no antagonist activity observed.

  • Question: My experiment with this compound shows variable or no inhibition of the AVP-induced response. What could be the cause?

  • Answer:

    • Solubility and Aggregation: Peptide antagonists can be prone to poor solubility and aggregation, which significantly reduces their effective concentration and activity.[8][9][10][11]

      • Troubleshooting Steps:

        • Proper Solubilization: Ensure the peptide is fully dissolved before use. For peptide powders, it is recommended to first dissolve them in a small amount of a suitable organic solvent (e.g., DMSO, DMF) and then slowly dilute with your aqueous experimental buffer while vortexing.[8]

        • Avoid Repeated Freeze-Thaw Cycles: Aliquot the stock solution to minimize freeze-thaw cycles, which can promote aggregation.

        • Sonication: Brief sonication of the stock solution can help to break up small aggregates.

        • Visual Inspection: Visually inspect the solution for any precipitates before use.

    • Peptide Stability: Peptides can degrade in solution, especially at non-optimal pH or due to protease activity.[12][13]

      • Troubleshooting Steps:

        • Freshly Prepared Solutions: Prepare solutions fresh for each experiment whenever possible.

        • pH of Buffer: Ensure the pH of your experimental buffer is compatible with the peptide's stability.

        • Protease Inhibitors: If using cell lysates or tissue preparations, consider adding a protease inhibitor cocktail.

    • Incorrect Dosing: Ensure accurate calculation of the antagonist concentration and proper administration in your experimental setup.

Issue 2: High background signal or non-specific effects.

  • Question: I am observing a high background signal or what appear to be non-specific effects in my assay. How can I address this?

  • Answer:

    • Antagonist Concentration: Using excessively high concentrations of the antagonist can lead to off-target effects.

      • Troubleshooting Steps:

        • Dose-Response Curve: Perform a full dose-response curve for the antagonist to determine the optimal concentration range for specific V1a receptor blockade.

        • Control Experiments: Include control groups that are treated with the vehicle used to dissolve the antagonist to account for any vehicle effects.

    • Receptor Specificity:

      • Troubleshooting Steps:

        • Use of Different Agonists: Test the antagonist's effect on responses induced by agonists for other receptors to confirm its selectivity for the V1a pathway.

        • Use of a Different V1a Antagonist: If possible, compare the results with another structurally different V1a antagonist to confirm that the observed effect is due to V1a receptor blockade.

Issue 3: Difficulty replicating pA2 values.

  • Question: I am having trouble consistently replicating the reported pA2 value of 6.71. What factors could contribute to this variability?

  • Answer:

    • Experimental Conditions: The pA2 value can be influenced by the specific experimental conditions.

      • Troubleshooting Steps:

        • Agonist Concentration: Ensure that the agonist concentrations used are appropriate for generating a full dose-response curve.

        • Equilibration Time: Allow sufficient time for the antagonist to equilibrate with the tissue or cells before adding the agonist. The dissociation of peptide antagonists can be slow.[14]

        • Assay System: Be aware that pA2 values can vary between different tissues or cell lines due to differences in receptor density and signaling pathways.

    • Data Analysis:

      • Troubleshooting Steps:

        • Schild Plot Analysis: Ensure that the slope of the Schild plot is not significantly different from unity, which is a prerequisite for a competitive antagonist. If the slope deviates, it may indicate a non-competitive mechanism or other complexities.

Visualizations

V1a_Signaling_Pathway cluster_cell Cell Membrane AVP Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR Binds & Activates Antagonist (d(CH2)51,Tyr(Me)2,Dab5,Arg8) -Vasopressin Antagonist->V1aR Binds & Blocks Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Vasoconstriction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: V1a receptor signaling pathway and the inhibitory action of the antagonist.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_antagonist Prepare Antagonist Stock Solution (e.g., in DMSO) prep_buffer Prepare Experimental Buffer prep_antagonist->prep_buffer Dilute to working concentrations prep_agonist Prepare Agonist (AVP) Stock Solution prep_agonist->prep_buffer Dilute to working concentrations add_antagonist Add Antagonist to Assay System (e.g., tissue bath, cell plate) prep_buffer->add_antagonist incubate Incubate for Equilibration add_antagonist->incubate add_agonist Add Agonist (AVP) incubate->add_agonist measure Measure Response (e.g., blood pressure, Ca²⁺ signal) add_agonist->measure dose_response Generate Dose-Response Curves measure->dose_response schild_plot Construct Schild Plot dose_response->schild_plot calc_pa2 Calculate pA2 Value schild_plot->calc_pa2

Caption: General experimental workflow for determining antagonist potency.

Troubleshooting_Logic start Inconsistent/No Antagonist Activity check_solubility Check Peptide Solubility & Aggregation start->check_solubility check_stability Check Peptide Stability start->check_stability check_dosing Verify Dosing & Concentration start->check_dosing solution1 Improve Solubilization Protocol (e.g., use organic solvent first, sonicate) check_solubility->solution1 solution2 Prepare Fresh Solutions, Check Buffer pH, Use Protease Inhibitors check_stability->solution2 solution3 Recalculate Concentrations, Verify Pipetting Accuracy check_dosing->solution3

Caption: Troubleshooting logic for lack of antagonist activity.

References

Technical Support Center: (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin, a specific antagonist of the vasopressin V1a receptor.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound, particularly in receptor binding assays.

Issue 1: High Non-Specific Binding in Radioligand Binding Assays

Question: I am observing high non-specific binding in my competitive radioligand binding assay for the V1a receptor using a radiolabeled ligand and this compound as the competitor. What are the potential causes and solutions?

Answer:

High non-specific binding (NSB) can obscure the specific binding signal and lead to inaccurate determination of binding affinity (Ki) or IC50 values. Here are the common causes and troubleshooting steps:

  • Suboptimal Assay Buffer Composition: The composition of your assay buffer can significantly influence non-specific interactions.

    • Recommendation:

      • Include a blocking agent: Bovine Serum Albumin (BSA) is commonly used to reduce non-specific binding to the assay tubes, filter plates, and cell membranes. Start with a concentration of 0.1% (w/v) and optimize if necessary.

      • Adjust ionic strength: Increasing the salt concentration in your buffer (e.g., with NaCl) can help minimize electrostatic interactions that contribute to NSB.

      • Optimize pH: Ensure the pH of your buffer is optimal for V1a receptor binding, typically around 7.4.

  • Hydrophobic Interactions: this compound is a peptide with hydrophobic modifications, which can lead to its non-specific adsorption to plasticware and cell membranes.

    • Recommendation:

      • Use low-binding plates: Utilize polypropylene or other low-protein-binding microplates for your assays.

      • Include a non-ionic detergent: A low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Tween-20 or Triton X-100 in the assay buffer can help reduce hydrophobic interactions.

  • Inadequate Washing Steps: Insufficient washing after incubation can leave unbound radioligand trapped, leading to artificially high background signal.

    • Recommendation:

      • Increase wash volume and number of washes: Ensure you are using an adequate volume of ice-cold wash buffer and perform multiple wash steps (typically 3-5) to effectively remove unbound radioligand.

      • Optimize wash buffer composition: The wash buffer should be at the same pH and ionic strength as the assay buffer but should not contain the blocking agent if it interferes with your detection method.

  • Radioligand Issues: The radioligand itself can contribute to high NSB.

    • Recommendation:

      • Check radioligand purity: Ensure the radioligand has not degraded.

      • Use an appropriate radioligand concentration: Ideally, the concentration of the radioligand should be at or below its Kd for the receptor to maximize the specific binding window.

Issue 2: Poor Reproducibility Between Experiments

Question: My results for the binding affinity of this compound vary significantly between experiments. How can I improve reproducibility?

Answer:

Poor reproducibility can stem from several factors related to reagent handling, experimental setup, and data analysis.

  • Inconsistent Reagent Preparation:

    • Recommendation: Prepare fresh dilutions of the peptide antagonist and radioligand for each experiment from a concentrated stock solution. Ensure all buffers and solutions are prepared consistently and stored correctly.

  • Variability in Cell/Membrane Preparations:

    • Recommendation: Use a consistent protocol for preparing cell membranes or for culturing and harvesting cells. If using membrane preparations, ensure they are aliquoted and stored at -80°C to minimize freeze-thaw cycles. Perform a protein concentration assay (e.g., BCA assay) on each batch of membranes to ensure consistent amounts are used in each assay.

  • Incubation Time and Temperature Fluctuations:

    • Recommendation: Ensure that the incubation time is sufficient to reach equilibrium. This should be determined experimentally. Use a calibrated incubator or water bath to maintain a constant temperature throughout the incubation period.

  • Pipetting Errors:

    • Recommendation: Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions of the antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a specific antagonist of the vasopressin V1a receptor. The V1a receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand arginine vasopressin (AVP), couples to Gq/11 proteins. This coupling activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C (PKC), respectively, leading to various physiological responses such as vasoconstriction. As an antagonist, this compound binds to the V1a receptor but does not elicit this signaling cascade, thereby blocking the effects of AVP.

Q2: What is a typical pA2 value for this compound, and how does it relate to its potency?

A2: this compound has a reported pA2 value of 6.71. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates a more potent antagonist.

Q3: What are the physicochemical properties of vasopressin analogs that might influence their non-specific binding?

A3: Vasopressin analogs are peptides, and their physicochemical properties can influence their behavior in assays. A related compound, (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin, has a molecular weight of 1151.4 g/mol and is soluble in water up to 2 mg/mL. The calculated XLogP3 value for this related analog is -2.1, suggesting it is relatively hydrophilic. However, the presence of the cyclopentamethylene group (d(CH2)5) and the methylated tyrosine (Tyr(Me)2) introduces hydrophobic character, which can increase the likelihood of non-specific binding to hydrophobic surfaces like plasticware and the lipid bilayers of cell membranes.

Quantitative Data

Table 1: Binding Affinities of Various Ligands for the Vasopressin V1a Receptor

LigandLigand TypeBinding Affinity (Ki)
This compound Antagonist pA2 = 6.71
Arginine Vasopressin (AVP)Agonist1.8 ± 0.4 nM
Relcovaptan (SR-49059)Antagonist1.3 ± 0.2 nM
Phenylacetyl-D-Tyr(Et)-Phe-Gln-Asn-Lys-Pro-Arg-NH2Antagonist1.2 ± 0.2 nM
Phenylacetyl-D-Tyr(Et)-Phe-Val-Asn-Lys-Pro-Tyr-NH2Antagonist3.0 ± 0.5 nM

Note: pA2 is a measure of antagonist potency, while Ki represents the inhibition constant. Lower Ki values indicate higher binding affinity.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for the V1a Receptor

This protocol is a general guideline for a competitive binding assay using cell membranes expressing the V1a receptor. Optimization of specific conditions is recommended for each experimental system.

1. Materials and Reagents:

  • Cell membranes expressing the V1a receptor
  • Radiolabeled V1a receptor ligand (e.g., [3H]-Arginine Vasopressin)
  • This compound
  • Unlabeled Arginine Vasopressin (for determination of non-specific binding)
  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4
  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 (ice-cold)
  • 96-well low-protein-binding plates
  • Glass fiber filter mats (pre-soaked in 0.5% polyethyleneimine)
  • Scintillation cocktail
  • Microplate scintillation counter

2. Procedure:

  • Preparation of Reagents:
  • Prepare serial dilutions of this compound in Assay Buffer.
  • Prepare a solution of the radiolabeled ligand in Assay Buffer at a concentration of approximately its Kd value.
  • Prepare a solution of unlabeled Arginine Vasopressin at a high concentration (e.g., 10 µM) for determining non-specific binding.
  • Assay Setup:
  • In a 96-well plate, add the following to each well in triplicate:
  • Total Binding: 50 µL Assay Buffer, 50 µL radiolabeled ligand, 150 µL cell membrane suspension.
  • Competitor Wells: 50 µL of each dilution of this compound, 50 µL radiolabeled ligand, 150 µL cell membrane suspension.
  • Non-Specific Binding (NSB): 50 µL unlabeled Arginine Vasopressin (10 µM), 50 µL radiolabeled ligand, 150 µL cell membrane suspension.
  • Incubation:
  • Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
  • Filtration and Washing:
  • Rapidly filter the contents of each well through the pre-soaked glass fiber filter mat using a cell harvester.
  • Wash the filters 3-5 times with ice-cold Wash Buffer.
  • Detection:
  • Dry the filter mats.
  • Add scintillation cocktail to each filter.
  • Count the radioactivity in a microplate scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the average CPM of all other wells.
  • Plot the percentage of specific binding as a function of the log concentration of this compound.
  • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

V1a_Signaling_Pathway cluster_membrane Cell Membrane cluster_antagonist AVP Arginine Vasopressin (AVP) or This compound V1aR V1a Receptor (GPCR) AVP->V1aR Binds to AVP->V1aR Gq11 Gq/11 Protein V1aR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release from ER IP3->Ca2_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Response Physiological Response (e.g., Vasoconstriction) Ca2_release->Response PKC_activation->Response Block Blocks Activation

Caption: V1a Receptor Signaling Pathway and Antagonist Action.

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup cluster_incubation 3. Incubation cluster_separation 4. Separation cluster_detection 5. Detection cluster_analysis 6. Data Analysis reagents Prepare Reagents: - Serial dilutions of Antagonist - Radiolabeled Ligand - Cell Membranes plate Add to 96-well plate: - Total Binding wells - Non-Specific Binding wells - Competitor wells reagents->plate incubate Incubate to reach equilibrium (e.g., 60 min at 30°C) plate->incubate filter Filter and wash to separate bound from free radioligand incubate->filter count Add scintillation cocktail and count radioactivity filter->count analyze Calculate specific binding, plot dose-response curve, determine IC50 and Ki count->analyze

Caption: Workflow for a Competitive Radioligand Binding Assay.

Technical Support Center: (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for researchers using (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin. This guide provides answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed technical data to ensure the successful application of this compound in your research.

This compound is a specific antagonist of the vasopressin V1a receptor, with a reported pA2 of 6.71.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

A1: The primary target is the vasopressin V1a receptor (V1aR). The compound acts as a specific antagonist, blocking the receptor and preventing its activation by the endogenous agonist, arginine vasopressin (AVP). Its antagonist potency is quantified by a pA2 value of 6.71.[1][2][3]

Q2: Are there any known off-target effects for this compound?

A2: Direct off-target screening data for this compound is not extensively published. However, a very closely related analog, (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin, which lacks the Dab5 substitution, has been shown to have antagonist activity at the oxytocin receptor (OTR).[4] Given the structural similarity, users should be aware of potential cross-reactivity with the oxytocin receptor.

Q3: I am observing a physiological response that is not consistent with V1a receptor antagonism. What could be the cause?

A3: This could be due to several factors:

  • Oxytocin Receptor Antagonism: The unexpected effect may be mediated by the blockade of oxytocin receptors, the most likely off-target. Consider using a selective oxytocin receptor agonist or antagonist to confirm if this pathway is involved.

  • Experimental System: Your model system (cell line, tissue) may express other vasopressin receptor subtypes (V1b, V2) or have unique signaling pathways. Characterize the receptor expression profile of your system.

  • Compound Purity/Integrity: Verify the purity and stability of your compound stock. Degradation can lead to loss of activity or generation of active fragments.

Q4: How does this compound differ from Selepressin (FE 202158)?

A4: This is a critical point of clarification. While both are vasopressin analogs, they have opposite effects.

  • This compound is a V1a receptor ANTAGONIST .[1][2]

  • Selepressin (FE 202158) is a selective V1a receptor AGONIST that was investigated for treating septic shock.[5][6][7] It is crucial not to confuse these two compounds in experimental design or interpretation.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

Problem Potential Cause Recommended Action
Lower than expected potency (low pA2 or high IC50) 1. Compound degradation. 2. Issues with agonist concentration in the assay. 3. Low V1a receptor expression in the model system.1. Prepare fresh solutions from a new aliquot. Verify storage conditions (-20°C). 2. Ensure the agonist (e.g., AVP) is used at its EC80 concentration for competitive antagonist assays. 3. Confirm V1aR expression via qPCR, Western blot, or radioligand binding.
Inconsistent results between experimental repeats 1. Compound solubility issues. 2. Variability in cell passage number or tissue preparation. 3. Pipetting errors with serial dilutions.1. Ensure the compound is fully dissolved. The related analog is soluble in water up to 2 mg/ml. 2. Standardize cell culture conditions and use cells within a consistent passage range. 3. Use freshly prepared, carefully validated dilution series for each experiment.
Apparent partial agonist activity observed 1. Off-target effects on a different receptor that produces a similar downstream signal. 2. Presence of an impurity in the compound sample.1. Pre-treat with a selective antagonist for the suspected off-target receptor (e.g., an OTR antagonist) to see if the effect is blocked. 2. Check the certificate of analysis for your compound batch and consider sourcing from a different supplier if purity is a concern.

Quantitative Data on Off-Target Effects

The following data is for the closely related analog (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin . Due to the high structural similarity, these values can serve as an estimate for the potential cross-reactivity of this compound.

TargetAssay TypeEffectPotency (IC50)Reference
Vasopressin V1a Receptor Calcium MobilizationAntagonist5 nM[4]
Oxytocin Receptor Calcium MobilizationAntagonist30 nM[4]

Selectivity Ratio:

  • Oxytocin Receptor / V1a Receptor ≈ 6-fold selectivity for V1aR.

Experimental Protocols

Protocol: Functional Assessment of Off-Target Activity via Calcium Mobilization Assay

This protocol describes a common method to determine the IC50 of an antagonist at its on-target (V1aR) and potential off-target (OTR) receptors.

  • Cell Culture: Culture cells stably expressing either human V1aR or OTR (e.g., HEK293 or CHO cell lines) in appropriate media until they reach ~90% confluency in 96-well black-walled, clear-bottom plates.

  • Dye Loading:

    • Aspirate the culture medium.

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution (e.g., HBSS) for 1 hour at 37°C, according to the manufacturer's instructions.

  • Compound Preparation:

    • Prepare a stock solution of this compound.

    • Perform a serial dilution to create a range of concentrations (e.g., from 1 nM to 10 µM).

    • Prepare agonist solutions (Arginine Vasopressin for V1aR, Oxytocin for OTR) at a concentration that elicits ~80% of the maximal response (EC80).

  • Assay Procedure:

    • Wash the cells gently with buffer to remove excess dye.

    • Add the various concentrations of the antagonist this compound to the wells and incubate for 15-30 minutes.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Measure the baseline fluorescence for ~20 seconds.

    • Add the respective agonist (AVP or Oxytocin) to all wells and immediately measure the change in fluorescence (calcium flux) for an additional 2-3 minutes.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data, setting the response with agonist alone as 100% and the response with no agonist as 0%.

    • Plot the normalized response against the logarithm of the antagonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced response.

Visualizations

Signaling Pathways and Workflows

V1aR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol V1aR V1a Receptor Gq Gαq/11 V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Contraction) PKC->Response Ca_release Ca²⁺ Release ER->Ca_release Ca_release->Response AVP Vasopressin (Agonist) AVP->V1aR Activates Antagonist (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-VP (Antagonist) Antagonist->V1aR Blocks

Caption: Canonical V1a receptor signaling pathway blocked by the antagonist.

Off_Target_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Culture V1aR- and OTR- expressing cells in 96-well plates A3 Load cells with Ca²⁺ sensitive dye A1->A3 A2 Prepare serial dilutions of (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-VP B1 Pre-incubate cells with antagonist dilutions A2->B1 A3->B1 B2 Add agonist (AVP or Oxytocin) to stimulate cells B1->B2 B3 Measure fluorescence change in a plate reader B2->B3 C1 Normalize fluorescence data B3->C1 C2 Plot dose-response curve C1->C2 C3 Calculate IC50 for V1aR and OTR C2->C3 C4 Determine Selectivity Ratio C3->C4

Caption: Experimental workflow for assessing off-target receptor activity.

Troubleshooting_Workflow Start Unexpected Experimental Result (e.g., non-V1aR effect) Q_OTR Is the effect blocked by a selective OTR antagonist? Start->Q_OTR A_OTR_Yes Likely an off-target effect mediated by OTR Q_OTR->A_OTR_Yes Yes A_OTR_No Effect is independent of OTR Q_OTR->A_OTR_No No Q_Purity Check Certificate of Analysis. Is compound purity >95%? A_OTR_No->Q_Purity A_Purity_No Source compound from a different vendor or re-purify Q_Purity->A_Purity_No No A_Purity_Yes Consider other possibilities: - Different off-target - Unique model system biology Q_Purity->A_Purity_Yes Yes Investigate Perform broader off-target screening (e.g., receptor panel) A_Purity_Yes->Investigate

Caption: Troubleshooting logic for unexpected experimental results.

References

Technical Support Center: Enhancing the In-Vivo Efficacy of (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the in vivo efficacy of the vasopressin V1a receptor antagonist, (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic peptide analog that acts as a specific and selective antagonist of the vasopressin V1a receptor.[1][2][3] Its primary mechanism of action is to block the binding of the endogenous hormone arginine vasopressin (AVP) to the V1a receptor, thereby inhibiting AVP-induced physiological responses such as vasoconstriction.

Q2: What are the main challenges affecting the in vivo efficacy of peptide-based drugs like this compound?

Like many peptide-based therapeutics, the in vivo efficacy of this compound can be limited by several factors:

  • Rapid Enzymatic Degradation: Peptides are susceptible to degradation by proteases and peptidases present in the bloodstream and tissues, leading to a short plasma half-life.[4][5]

  • Poor Membrane Permeability: The hydrophilic nature and size of peptides can hinder their ability to cross biological membranes, affecting their absorption and distribution.

  • Low Oral Bioavailability: Due to enzymatic degradation in the gastrointestinal tract and poor absorption, the oral bioavailability of most peptides is typically very low.[6][7][8]

  • Rapid Renal Clearance: Small peptides are often quickly filtered and cleared by the kidneys.[4]

Q3: What general strategies can be employed to improve the in vivo efficacy of this vasopressin antagonist?

Several strategies can be utilized to enhance the in vivo performance of peptide drugs:

  • Chemical Modifications: Introducing unnatural amino acids, modifying the N- or C-terminus, or cyclizing the peptide can increase resistance to enzymatic degradation.[4][9]

  • Polymer Conjugation (PEGylation): Covalently attaching polyethylene glycol (PEG) chains can increase the hydrodynamic size of the peptide, reducing renal clearance and shielding it from enzymatic degradation.[10][11]

  • Formulation in Delivery Systems: Encapsulating the peptide in liposomes or other nanoparticles can protect it from degradation and potentially improve its pharmacokinetic profile.[12][13][14]

  • Fusion to Larger Proteins: Fusing the peptide to a larger, more stable protein like albumin can significantly extend its circulating half-life.

Troubleshooting Guides

Issue 1: Rapid In Vivo Clearance and Short Half-Life

Symptoms:

  • Requirement for frequent administration to maintain therapeutic levels.

  • Low plasma concentrations of the peptide shortly after administration.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Enzymatic Degradation 1. Amino Acid Substitution: Replace susceptible L-amino acids with D-amino acids or other unnatural amino acids at known cleavage sites.[9] 2. Terminal Modifications: Acetylate the N-terminus or amidate the C-terminus to block exopeptidases.[4] 3. PEGylation: Conjugate with PEG to sterically hinder protease access.[10]
Rapid Renal Filtration 1. Increase Hydrodynamic Size: Utilize PEGylation or fusion to a larger carrier protein like albumin to exceed the renal filtration threshold.
Issue 2: Low Bioavailability After Administration

Symptoms:

  • Discrepancy between in vitro potency and in vivo efficacy.

  • Requirement for high doses to achieve a therapeutic effect.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Poor Solubility 1. Formulation with Solubilizing Agents: For hydrophobic peptides, consider using a small amount of a biocompatible organic solvent like DMSO before dilution in aqueous buffers. 2. pH Adjustment: Determine the isoelectric point (pI) of the peptide and formulate at a pH away from the pI to increase solubility.
Poor Membrane Permeability 1. Lipid-Based Formulations: Encapsulate the peptide in liposomes to facilitate transport across cell membranes.[13] 2. Use of Permeation Enhancers: Co-administer with agents that transiently increase membrane permeability (use with caution and thorough toxicity testing).
First-Pass Metabolism (for non-intravenous routes) 1. Alternative Routes of Administration: Consider subcutaneous or intraperitoneal injection to bypass the hepatic first-pass effect. 2. Protective Formulations: Use of mucoadhesive polymers or enzyme inhibitors for oral delivery attempts can offer some protection.[6]

Quantitative Data Summary

While specific in vivo pharmacokinetic data for this compound is limited in publicly available literature, the following table summarizes typical improvements seen with various peptide modification strategies.

Modification StrategyParameterTypical ImprovementReference
PEGylation Plasma Half-life5 to 100-fold increase[11]
Renal ClearanceSignificantly reduced[10]
Liposomal Formulation Bioavailability (Oral)5 to 15-fold increase[13]
In Vivo StabilityEnhanced protection from degradation[12]
Amino Acid Substitution Enzymatic StabilityIncreased resistance to specific proteases[9]

Key Experimental Protocols

Protocol 1: General Procedure for In Vivo Administration in a Rodent Model (Mouse)
  • Preparation of Dosing Solution:

    • Aseptically reconstitute lyophilized this compound in sterile, pyrogen-free saline or a suitable buffer (e.g., PBS, pH 7.4).

    • The final concentration should be calculated based on the desired dose (e.g., in mg/kg) and the average weight of the animals, ensuring the injection volume is appropriate (typically 100-200 µL for a mouse).

  • Animal Handling and Dosing:

    • Acclimatize animals to the experimental conditions.

    • For subcutaneous (s.c.) injection, lift the skin on the back to form a tent and insert the needle at the base.

    • For intraperitoneal (i.p.) injection, restrain the animal and inject into the lower right or left quadrant of the abdomen, avoiding the midline.

    • For intravenous (i.v.) injection, use a tail vein and an appropriate-sized needle. This route provides 100% bioavailability.

  • Post-Administration Monitoring:

    • Observe animals for any adverse reactions.

    • Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes) via tail vein or retro-orbital bleeding for pharmacokinetic analysis.

    • Perform pharmacodynamic assessments relevant to V1a receptor antagonism (e.g., measurement of blood pressure in response to a vasopressin challenge).

Protocol 2: Conceptual Protocol for PEGylation of this compound

This is a conceptual protocol and requires optimization for the specific peptide.

  • Peptide Modification for Site-Specific PEGylation (if necessary):

    • If the native peptide lacks a suitable reactive group for site-specific PEGylation (e.g., a free cysteine), it may need to be re-synthesized with an additional amino acid carrying a unique functional group.

  • PEGylation Reaction:

    • Dissolve the peptide in a suitable reaction buffer (e.g., phosphate buffer, pH 7.0-8.0).

    • Add a molar excess of an activated PEG reagent (e.g., maleimide-PEG for reaction with a cysteine thiol, or NHS-ester-PEG for reaction with a primary amine like the N-terminus or a lysine side chain).

    • Allow the reaction to proceed at room temperature or 4°C with gentle mixing for a specified time (e.g., 2-24 hours).

  • Purification of the PEGylated Peptide:

    • Stop the reaction by adding a quenching agent if necessary.

    • Purify the PEGylated peptide from unreacted peptide and PEG using techniques such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

  • Characterization:

    • Confirm the identity and purity of the PEGylated product using SDS-PAGE, MALDI-TOF mass spectrometry, and HPLC.

    • Assess the in vitro activity of the PEGylated peptide to ensure it retains its V1a receptor antagonist properties.

Visualizations

V1a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol V1aR V1a Receptor Gq Gq Protein V1aR->Gq PLC Phospholipase C PIP2 PIP2 PLC->PIP2 cleaves Gq->PLC AVP Vasopressin (AVP) AVP->V1aR Antagonist (d(CH2)51,Tyr(Me)2,Dab5,Arg8) -Vasopressin Antagonist->V1aR Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER releases PKC Protein Kinase C DAG->PKC activates Ca2 Ca²⁺ Ca2->PKC activates Physiological_Response Physiological Response (e.g., Vasoconstriction) PKC->Physiological_Response ER->Ca2

Caption: Vasopressin V1a Receptor Signaling Pathway and Antagonist Action.

Experimental_Workflow cluster_strategies Efficacy Improvement Strategies start Start: Low in vivo efficacy of This compound chem_mod Chemical Modification (e.g., PEGylation) start->chem_mod formulation Formulation Strategy (e.g., Liposomes) start->formulation characterization In Vitro Characterization (Receptor Binding Assay, Stability) chem_mod->characterization formulation->characterization in_vivo In Vivo Testing in Animal Model (Pharmacokinetics & Pharmacodynamics) characterization->in_vivo analysis Data Analysis and Comparison (Half-life, Bioavailability, Efficacy) in_vivo->analysis decision Efficacy Improved? analysis->decision decision->start No end_success End: Optimized Peptide Analog decision->end_success Yes end_fail Re-evaluate Strategy

Caption: Experimental Workflow for Improving Peptide In Vivo Efficacy.

References

(d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin half-life in plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Selepressin (FE 202158), a selective vasopressin V1A receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is the plasma half-life of Selepressin (FE 202158)?

The plasma half-life of Selepressin varies depending on the species and the clinical context. In preclinical studies, the half-life was approximately 20 minutes in rats and 30 minutes in dogs.[1][2] In septic shock patients, Selepressin exhibits two-compartment kinetics with an initial distribution half-life of about 10 minutes and an effective half-life of approximately 1 to 2.5 hours.[1][3]

Q2: What is the mechanism of action of Selepressin?

Selepressin is a potent and selective agonist for the vasopressin V1A receptor.[4] Its mechanism of action involves the activation of V1A receptors on vascular smooth muscle cells, leading to vasoconstriction and an increase in blood pressure. Unlike the endogenous hormone arginine vasopressin (AVP), Selepressin has markedly less activity at the V2 receptor, which is responsible for the antidiuretic effects of vasopressin.[5][6]

Q3: What are the main differences between Selepressin and Arginine Vasopressin (AVP)?

The key difference lies in their receptor selectivity. Selepressin is highly selective for the V1A receptor, whereas AVP is a non-selective agonist, activating V1A, V1B, and V2 receptors.[5] This selectivity gives Selepressin a more targeted therapeutic profile, primarily causing vasoconstriction without the significant antidiuretic and procoagulant effects associated with V2 receptor activation.[6] Additionally, Selepressin has a shorter half-life compared to AVP's distribution half-life of 10-35 minutes, allowing for more rapid dose titration.[1]

Troubleshooting Guide

Issue 1: Inconsistent vasopressor response in animal models.

  • Possible Cause 1: Peptide Degradation. Like many peptides, Selepressin can be susceptible to degradation by proteases in plasma and tissues.

    • Troubleshooting Tip: Ensure proper storage of the compound at -20°C.[7] For in vivo experiments, prepare fresh solutions daily and keep them on ice. Consider the use of protease inhibitors in ex vivo preparations if degradation is suspected.

  • Possible Cause 2: Species-specific differences in receptor affinity or metabolism. The pharmacokinetics and pharmacodynamics of Selepressin can differ between species.

    • Troubleshooting Tip: Review literature for established effective dose ranges in your specific animal model. The half-life has been reported to be ~20 minutes in rats and ~30 minutes in dogs.[1][2] Dose-response curves should be generated to determine the optimal dose for your experimental conditions.

Issue 2: Unexpected antidiuretic effects observed.

  • Possible Cause: Off-target effects at high concentrations. While Selepressin is highly selective for the V1A receptor, extremely high concentrations might lead to some interaction with V2 receptors.

    • Troubleshooting Tip: Verify the concentration of your stock solution and the final administered dose. Perform a dose-response study to ensure you are using the lowest effective dose that elicits the desired vasopressor effect without engaging V2 receptors. The selectivity ratio of Selepressin for V1a over V2 is reported to be 1107:1.[5]

Quantitative Data Summary

Table 1: Plasma Half-Life of Selepressin (FE 202158)

Species/ConditionHalf-LifeCitation(s)
Rats~20 minutes[1][2]
Dogs~30 minutes[1][2]
Septic Shock Patients (distribution phase)~10 minutes[1][3]
Septic Shock Patients (effective)~1 - 2.5 hours[1][3]

Experimental Protocols

Protocol 1: Determination of Plasma Half-Life in an Animal Model (e.g., Rat)

  • Animal Preparation: Anesthetize the animal and insert catheters into the femoral artery (for blood sampling) and femoral vein (for drug administration).

  • Drug Administration: Administer a single intravenous (IV) bolus of Selepressin at a predetermined dose.

  • Blood Sampling: Collect serial blood samples from the arterial catheter at various time points (e.g., 0, 2, 5, 10, 20, 30, 60, and 90 minutes) post-injection into tubes containing an anticoagulant and a protease inhibitor.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of Selepressin in the plasma samples using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Analysis: Plot the plasma concentration of Selepressin versus time on a semi-logarithmic scale. The terminal elimination half-life (t½) can be calculated from the slope of the terminal log-linear phase of the concentration-time curve.

Visualizations

experimental_workflow cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Anesthetize Animal prep2 Insert Arterial & Venous Catheters prep1->prep2 admin Administer IV Bolus of Selepressin prep2->admin sample Collect Serial Blood Samples admin->sample separate Separate Plasma via Centrifugation sample->separate quantify Quantify Selepressin by LC-MS separate->quantify calculate Calculate Half-Life quantify->calculate

Caption: Workflow for determining the plasma half-life of Selepressin.

signaling_pathway selepressin Selepressin v1ar V1A Receptor selepressin->v1ar Binds to gq11 Gq/11 Protein v1ar->gq11 Activates plc Phospholipase C gq11->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C dag->pkc Activates ca2 Ca2+ Release er->ca2 contraction Smooth Muscle Contraction ca2->contraction pkc->contraction

Caption: Simplified signaling pathway of Selepressin via the V1A receptor.

References

Technical Support Center: Vasopressin Antagonists in Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vasopressin antagonists.

Frequently Asked Questions (FAQs)

Q1: What are the different types of vasopressin receptors and their primary signaling pathways?

A1: Vasopressin exerts its effects through three main G protein-coupled receptors (GPCRs): V1a, V1b (also known as V3), and V2.[1][2][3]

  • V1a Receptors: Primarily coupled to Gq/11, leading to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium and activates protein kinase C (PKC). These receptors are found on vascular smooth muscle cells, mediating vasoconstriction.[3][4]

  • V1b (V3) Receptors: Also coupled to Gq/11 and the PLC pathway. They are predominantly located in the anterior pituitary and are involved in ACTH release.[3][4]

  • V2 Receptors: Coupled to Gs, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and activation of protein kinase A (PKA).[3][5] These receptors are mainly found in the principal cells of the kidney's collecting ducts, where they mediate the antidiuretic effects of vasopressin.[2][3][5]

Q2: My vasopressin antagonist is not dissolving properly. What solvents should I use?

A2: Poor solubility is a common issue with non-peptide vasopressin antagonists. Most are sparingly soluble in aqueous buffers. The recommended approach is to first dissolve the compound in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol to create a stock solution. This stock can then be diluted into your aqueous experimental buffer. Be aware that we do not recommend storing aqueous solutions for more than one day.[1][6][7]

Q3: I am observing inconsistent results in my cell-based assays. What could be the cause?

A3: Inconsistent results can stem from several factors:

  • Receptor Expression Levels: Ensure your cell line expresses the vasopressin receptor subtype of interest at sufficient and consistent levels. Receptor density can influence signaling pathways.[8]

  • Compound Stability: As mentioned, aqueous solutions of vasopressin antagonists can be unstable. Prepare fresh dilutions for each experiment from a frozen stock.

  • Cell Culture Conditions: Variations in cell passage number, confluency, and serum batches can all impact receptor expression and cell signaling. Standardize these parameters as much as possible.

  • Agonist Concentration: The concentration of vasopressin or other agonists used to stimulate the cells should be carefully optimized to be in the linear range of the dose-response curve.

Q4: Are there known off-target effects of commonly used vasopressin antagonists?

A4: Yes, some vasopressin antagonists can interact with other cellular components. For example:

  • Tolvaptan: Has been shown to be an in vitro inhibitor of the breast cancer resistance protein (BCRP) transporter. Its metabolite, DM-4013, can inhibit the organic anion transport polypeptide (OATP)1B1 and organic anion transporter (OAT)3.[9]

  • Conivaptan: Is metabolized by and can inhibit the cytochrome P450 enzyme CYP3A4. This can lead to drug-drug interactions if other compounds in your experiment are also metabolized by this enzyme.[10]

Q5: What are the typical starting doses for in vivo experiments in mice?

A5: Dosing can vary significantly based on the specific antagonist, the mouse model, and the route of administration. However, some published starting points include:

  • OPC-31260 (a V2 antagonist): Administered in the feed at concentrations of 0.05% to 0.1% in studies on polycystic kidney disease in mice.[11] Some studies have explored dose titration up to 0.8%.[12]

  • Arginine Vasopressin (Agonist control): Intraperitoneal injections of 0.1 mg/kg have been used to induce antinociception in mice.[13]

It is crucial to perform dose-response studies to determine the optimal dose for your specific experimental conditions.

Troubleshooting Guides

Problem 1: Low or No Antagonist Activity in a Cell-Based Assay
Possible Cause Troubleshooting Step
Poor Compound Solubility Prepare a high-concentration stock solution in 100% DMSO. When diluting into aqueous media, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells. Vortex thoroughly.
Compound Degradation Prepare fresh dilutions from your DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Do not store compounds in aqueous buffers for extended periods.
Low Receptor Expression Verify the expression of the target vasopressin receptor subtype in your cell line using qPCR or Western blot. Consider using a commercially available cell line with guaranteed high expression.[14]
Incorrect Assay Conditions Optimize agonist concentration, incubation times, and cell density. Ensure your assay buffer is compatible with the antagonist and does not contain components that may interfere with its activity.
Inactive Compound Verify the purity and identity of your antagonist compound with the supplier's certificate of analysis. If possible, test its activity in a validated, secondary assay.
Problem 2: High Variability in In Vivo Efficacy Studies
Possible Cause Troubleshooting Step
Inconsistent Drug Administration For oral gavage, ensure consistent volume and technique. For administration in feed, monitor food intake to ensure all animals are receiving a similar dose. Consider the stability of the compound in the food matrix over time.
Pharmacokinetic Variability Animal-to-animal variability in absorption, distribution, metabolism, and excretion (ADME) can be significant. Increase group sizes to improve statistical power. Consider measuring plasma drug concentrations if possible.
Physiological Compensation Antagonism of one vasopressin receptor can sometimes lead to compensatory upregulation of other pathways.[15] Monitor physiological parameters like water intake, urine output, and blood pressure to understand the systemic response.
Timing of Dosing and Measurement The onset and duration of action can vary. Conduct a time-course experiment to determine the optimal time point for measuring your desired endpoint after antagonist administration.

Data Presentation

Table 1: Solubility of Common Vasopressin Antagonists
CompoundSolventApproximate SolubilityReference
LixivaptanEthanol~10 mg/mL[1]
DMSO~30 mg/mL[1]
1:2 DMSO:PBS (pH 7.2)~0.33 mg/mL[1]
Mozavaptan (HCl)Ethanol~25 mg/mL[6]
DMSO~30 mg/mL[6]
1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mL[6]
Ornipressin (acetate)DMSO~10 mg/mL[2]
PBS (pH 7.2)~20 mg/mL[2]
Desmopressin (TFA salt)DMSO~5 mg/mL[7]
PBS (pH 7.2)~2 mg/mL[7]
TolvaptanAqueous BuffersPoorly soluble[9]
Table 2: Receptor Binding Affinities of Selected Vasopressin Antagonists
CompoundReceptorAffinity (Ki or IC50)SpeciesReference
LixivaptanV2Ki = 2.3 nMNot Specified[1]
MozavaptanV2Ki = 9.42 nMHuman[6]
V1IC50 = 1,200 nMRat[6]
V2IC50 = 14 nMRat[6]
ConivaptanV1AKi = 6.3 nMHuman[16][17]
V2Ki = 1.1 nMHuman[16][17]
TolvaptanV229-fold selective over V1aHuman[18]
Desmopressin (Agonist)V1aKi = 62.4 nMHuman[7]
V1bKi = 5.8 nMHuman[7]
V2Ki = 23.3 nMHuman[7]

Experimental Protocols

Methodology for a Radioligand Binding Assay

This protocol provides a general framework for determining the binding affinity of a vasopressin antagonist. Specific conditions may need to be optimized.

  • Cell Culture and Membrane Preparation:

    • Culture cells stably expressing the human vasopressin receptor of interest (e.g., V1a, V1b, or V2) in appropriate media.[8]

    • Harvest the cells and homogenize them in a cold buffer to isolate cell membranes.

    • Centrifuge the homogenate and resuspend the membrane pellet in an assay buffer. Determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, add increasing concentrations of the unlabeled vasopressin antagonist.

    • Add a constant, low concentration of a radiolabeled vasopressin agonist (e.g., [3H]AVP).

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

    • To determine non-specific binding, include control wells with a high concentration of unlabeled vasopressin.

  • Incubation and Filtration:

    • Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with cold assay buffer to remove non-specifically bound radioligand.

  • Detection and Analysis:

    • Allow the filters to dry, then add scintillation fluid.

    • Count the radioactivity in each well using a scintillation counter.

    • Subtract non-specific binding from total binding to get specific binding.

    • Analyze the data using non-linear regression to calculate the Ki or IC50 value for the antagonist.

Methodology for a cAMP Functional Assay

This protocol outlines the steps to assess the functional antagonism of V2 receptors.

  • Cell Culture:

    • Plate HEK293T cells or another suitable cell line transiently or stably expressing the human V2 receptor in a 96-well plate and allow them to attach overnight.[5]

  • Compound Incubation:

    • Prepare serial dilutions of the V2 receptor antagonist.

    • Pre-incubate the cells with the antagonist for a defined period (e.g., 30 minutes) at 37°C.

  • Agonist Stimulation:

    • Add a fixed concentration of vasopressin (or a selective V2 agonist like desmopressin) to the wells. This concentration should be at the EC80 to ensure a robust signal.

    • Incubate for an additional 30 minutes at 37°C.[5]

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).[5]

  • Data Analysis:

    • Normalize the data with 0% stimulation (agonist alone) and 100% inhibition (basal levels).

    • Plot the normalized response against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Vasopressin_Signaling_Pathways cluster_V1 V1a / V1b Receptor Signaling cluster_V2 V2 Receptor Signaling AVP1 Vasopressin V1R V1a/V1b Receptor AVP1->V1R Gq Gq/11 V1R->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response1 Vasoconstriction, ACTH Release, etc. Ca->Response1 PKC->Response1 AVP2 Vasopressin V2R V2 Receptor AVP2->V2R Gs Gs V2R->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA AQP2 AQP2 Insertion PKA->AQP2 Response2 Water Reabsorption AQP2->Response2

Caption: Vasopressin Receptor Signaling Pathways.

Experimental_Workflow_Binding_Assay A Prepare Cell Membranes (Expressing Receptor) B Incubate Membranes with Radioligand & Antagonist A->B C Separate Bound/Free Ligand (Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis (Calculate Ki/IC50) D->E

Caption: Workflow for a Radioligand Binding Assay.

Troubleshooting_Logic Start Experiment Fails (e.g., No Activity) Check_Solubility Is the compound fully dissolved? Start->Check_Solubility Troubleshoot_Solubility Prepare fresh stock in DMSO. Verify final concentration. Check_Solubility->Troubleshoot_Solubility No Check_Stability Are you using freshly prepared aqueous solutions? Check_Solubility->Check_Stability Yes Troubleshoot_Solubility->Check_Stability Troubleshoot_Stability Prepare new dilutions from stock for each experiment. Check_Stability->Troubleshoot_Stability No Check_Cells Is receptor expression confirmed and consistent? Check_Stability->Check_Cells Yes Troubleshoot_Stability->Check_Cells Troubleshoot_Cells Validate receptor expression (qPCR/Western). Standardize culture. Check_Cells->Troubleshoot_Cells No Success Problem Resolved Check_Cells->Success Yes Troubleshoot_Cells->Success

Caption: Troubleshooting Logic for Failed In Vitro Experiments.

References

Technical Support Center: (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic peptide that acts as a specific antagonist of the vasopressin V1a receptor.[1][2] Its primary mechanism is to block the binding of the endogenous ligand, arginine vasopressin (AVP), to the V1a receptor, thereby inhibiting the downstream signaling cascade. The V1a receptor is a G protein-coupled receptor (GPCR) that, upon activation by AVP, couples to Gq/11 proteins. This activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, resulting in various physiological responses, including vasoconstriction. By blocking this initial binding step, this compound prevents the mobilization of intracellular calcium.

Q2: What are the key differences between this compound and other vasopressin analogs?

The key differentiator for vasopressin analogs is their selectivity and potency for the different vasopressin receptor subtypes (V1a, V1b, and V2) and the structurally related oxytocin receptor (OTR). This compound is designed for specificity towards the V1a receptor.[1][2] A closely related compound, (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin, has been shown to be a selective V1a receptor antagonist with some cross-reactivity for the oxytocin receptor.[3] The selectivity of vasopressin analogs is crucial for isolating specific physiological effects in research and for minimizing off-target effects in therapeutic applications.

Q3: How should I properly store and handle this compound?

For long-term storage, the lyophilized powder should be stored at -20°C. Once reconstituted in a solvent, it is recommended to store the solution at -80°C for up to one year to maintain its stability and activity.[2] Repeated freeze-thaw cycles should be avoided.

Q4: In what types of in vitro assays is this compound typically used?

This antagonist is primarily used in in vitro functional assays to study the role of the V1a receptor. The most common application is in calcium mobilization assays, where it is used to inhibit the increase in intracellular calcium induced by a V1a receptor agonist like arginine vasopressin. It can also be used in receptor binding assays to determine its affinity (Ki) for the V1a receptor. To assess its selectivity, it can be tested in cAMP assays, which measure the activity of the V2 receptor, where it should show no significant antagonistic effect.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and a closely related analog.

CompoundParameterReceptorValueReference
This compoundpA2Vasopressin V1a6.71[1][2]
(d(CH2)51,Tyr(Me)2,Arg8)-VasopressinIC50Vasopressin-induced Ca2+ mobilization5 nM[3]
(d(CH2)51,Tyr(Me)2,Arg8)-VasopressinIC50Oxytocin-induced Ca2+ mobilization30 nM[3]

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.

Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization Assay to Determine Antagonist Potency

This protocol outlines a general procedure to measure the inhibitory effect of this compound on agonist-induced intracellular calcium mobilization in a cell line expressing the V1a receptor.

Materials:

  • Cells expressing the human V1a receptor (e.g., CHO-K1 or HEK293 cells)

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Probenecid

  • Arginine Vasopressin (AVP) (agonist)

  • This compound (antagonist)

  • 96- or 384-well black, clear-bottom assay plates

  • Fluorescence plate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR, FlexStation)

Methodology:

  • Cell Preparation:

    • Plate the V1a receptor-expressing cells in the assay plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare the dye loading solution containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM), Pluronic F-127 (e.g., 0.02%), and probenecid (e.g., 2.5 mM) in assay buffer.

    • Remove the cell culture medium from the plates and add the dye loading solution to each well.

    • Incubate the plates at 37°C for 1 hour, followed by 30 minutes at room temperature, protected from light.

  • Antagonist Pre-incubation:

    • Prepare serial dilutions of this compound in assay buffer.

    • After the dye loading incubation, wash the cells with assay buffer.

    • Add the antagonist dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation and Data Acquisition:

    • Prepare the AVP agonist solution in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).

    • Place the assay plate in the fluorescence plate reader.

    • Set the instrument to record baseline fluorescence for a short period (e.g., 10-20 seconds).

    • The instrument's liquid handler should then add the AVP solution to all wells simultaneously.

    • Continue to record the fluorescence intensity kinetically for at least 60-120 seconds.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each well.

    • Plot the peak response against the concentration of the antagonist.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

Protocol 2: In Vitro cAMP Assay to Assess V2 Receptor Selectivity

This protocol provides a conceptual framework for testing the antagonist's effect on the V2 receptor signaling pathway.

Materials:

  • Cells expressing the human V2 receptor

  • Assay buffer

  • Arginine Vasopressin (AVP) or a selective V2 agonist (e.g., Desmopressin)

  • This compound

  • cAMP assay kit (e.g., LANCE Ultra cAMP, HTRF cAMP)

Methodology:

  • Cell Stimulation:

    • Pre-incubate the V2 receptor-expressing cells with various concentrations of this compound.

    • Stimulate the cells with a V2 receptor agonist at its EC80 concentration.

  • cAMP Measurement:

    • Following stimulation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis:

    • A selective V1a antagonist should not significantly inhibit the agonist-induced cAMP production mediated by the V2 receptor. The resulting dose-response curve should be flat, indicating no antagonistic activity at the V2 receptor.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or low signal in calcium mobilization assay - Cell viability is low.- Inefficient dye loading.- Low receptor expression.- Agonist is degraded or at too low a concentration.- Check cell health and passage number.- Optimize dye loading time and concentration.- Confirm receptor expression via a positive control with a known potent agonist.- Use a fresh agonist stock and test a range of concentrations to confirm its potency.
High background fluorescence - Autofluorescence from the compound.- Cell death leading to dye leakage.- Incomplete removal of dye loading solution.- Run a control with the antagonist alone to check for autofluorescence.- Ensure cells are healthy and not over-confluent.- Perform a gentle wash step after dye loading.
Variability between replicate wells - Inconsistent cell plating.- Pipetting errors.- Edge effects in the assay plate.- Ensure a homogenous cell suspension when plating.- Use calibrated pipettes and consider using automated liquid handlers.- Avoid using the outer wells of the plate or fill them with buffer to maintain humidity.
Antagonist shows weak or no inhibition - Antagonist concentration is too low.- Antagonist is degraded.- Incubation time is insufficient.- Test a wider range of antagonist concentrations.- Use a fresh stock of the antagonist.- Optimize the pre-incubation time of the antagonist with the cells.
Unexpected agonist activity of the antagonist - The compound may have partial agonist properties.- Run the assay with the antagonist alone (without the agonist) to check for any stimulation of calcium mobilization.
Inconsistent IC50 values - Assay conditions are not standardized.- Agonist concentration is not optimal.- Keep all incubation times, temperatures, and reagent concentrations consistent between experiments.- Use an agonist concentration at or near its EC80 for optimal sensitivity in an antagonist assay.

Visualizations

V1a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AVP Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR Binds & Activates Antagonist (d(CH2)51,Tyr(Me)2,Dab5,Arg8) -Vasopressin Antagonist->V1aR Binds & Blocks Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_cyto Ca2+ ER->Ca_cyto Ca2+ Release Ca_ER Ca2+ Response Cellular Response (e.g., Vasoconstriction) Ca_cyto->Response Leads to

Caption: V1a Receptor Signaling Pathway and Point of Antagonism.

V2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AVP Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds & Activates Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2 Aquaporin-2 Vesicles PKA->AQP2 Phosphorylates Response Insertion of AQP2 into Apical Membrane AQP2->Response

Caption: Vasopressin V2 Receptor Signaling Pathway.

Experimental_Workflow start Start plate_cells Plate V1a-expressing cells in assay plate start->plate_cells dye_load Load cells with calcium-sensitive dye plate_cells->dye_load antagonist_incubation Pre-incubate with This compound dye_load->antagonist_incubation read_baseline Read baseline fluorescence antagonist_incubation->read_baseline add_agonist Add AVP (agonist) read_baseline->add_agonist read_response Read fluorescence response (kinetic) add_agonist->read_response analyze Analyze data and calculate IC50 read_response->analyze end End analyze->end

Caption: Experimental Workflow for V1a Antagonist Testing.

References

Technical Support Center: Troubleshooting Unexpected Results with Vasopressin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with the vasopressin analog (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin . Due to the novelty of this specific peptide, this resource also draws on data from structurally similar and well-characterized vasopressin analogs to provide a broader context for interpreting unexpected findings.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My assay shows low or no binding of this compound to the expected vasopressin receptor subtype. What could be the cause?

A1: Several factors could contribute to low or absent receptor binding. Consider the following troubleshooting steps:

  • Receptor Subtype Specificity: This analog may have a different receptor selectivity profile than anticipated. For example, while native arginine vasopressin (AVP) binds to V1a, V1b, and V2 receptors, synthetic analogs can be highly selective. The modifications in this peptide, particularly the diaminobutyric acid (Dab) at position 5, may confer selectivity for a different receptor or even an unrelated receptor class.

  • Ligand Integrity: Verify the purity and concentration of your peptide stock. Degradation can occur with improper storage or multiple freeze-thaw cycles. It is recommended to aliquot the peptide upon reconstitution and store it at -20°C or lower.

  • Assay Conditions: Ensure your binding buffer composition is optimal. Divalent cations like Mg2+ and Ca2+ can be crucial for vasopressin receptor binding. Also, confirm the pH of your buffer is within the optimal range for the receptor (typically 7.4).

  • Cell Line/Tissue Preparation: If using cell lines, verify the expression level of the target receptor via a control experiment with a known ligand (e.g., Arginine Vasopressin). For tissue preparations, receptor degradation by proteases can be a concern. The inclusion of a protease inhibitor cocktail is advisable.

Q2: I am observing a functional response (e.g., calcium mobilization) in my cells, but it doesn't correlate with the expected signaling pathway for the targeted vasopressin receptor. Why is this happening?

A2: This scenario suggests either off-target effects or biased agonism.

  • Off-Target Effects: The analog might be acting on an endogenous receptor in your cell line that is not a vasopressin receptor but can elicit a similar downstream signal. To test for this, use a selective antagonist for the suspected off-target receptor in conjunction with your vasopressin analog.

  • Biased Agonism: Your analog could be a "biased agonist," meaning it preferentially activates one signaling pathway over another, downstream of the same receptor. For instance, a V2 receptor typically signals through Gs/cAMP. A biased agonist might instead promote β-arrestin recruitment or even Gq coupling, leading to calcium mobilization, which is canonical for V1 receptors. Comparing the response to a reference agonist (like AVP) across different signaling readouts (cAMP accumulation, calcium flux, β-arrestin recruitment) can reveal a biased signaling profile.

Q3: The potency of this compound in my functional assay is significantly different from published data for similar analogs. What could be the reason?

A3: Discrepancies in potency are common and can stem from variations in experimental systems.

  • Assay-Specific Parameters: The choice of cell line, receptor expression level, and the specific functional assay (e.g., FRET vs. BRET for cAMP) can all influence the measured potency (EC50).

  • Species Homologs: If you are using a non-human receptor (e.g., rat, mouse), be aware that ligand affinity and potency can vary significantly between species homologs due to differences in amino acid sequences at the binding pocket.

  • Data Normalization: Ensure your data is properly normalized. For agonists, this typically means normalizing to the maximum response of a full agonist. For antagonists, the Schild analysis is the gold standard for determining affinity (Kb).

Pharmacological Data of Related Vasopressin Analogs

To provide a reference point, the following table summarizes the binding affinities (Ki) of a well-characterized selective V1a antagonist, SR49059, and the non-selective native ligand, Arginine Vasopressin (AVP), across different vasopressin receptor subtypes.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Species
SR49059 V1a0.46 ± 0.05Human
V1b103 ± 21Human
V256 ± 7Human
Arginine Vasopressin (AVP) V1a1.3 ± 0.2Human
V1b1.0 ± 0.1Human
V22.3 ± 0.4Human

Data is illustrative and compiled from various sources for comparison.

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol is designed to determine the binding affinity of an unlabeled ligand (like this compound) by measuring its ability to compete off a radiolabeled ligand.

  • Cell Membrane Preparation: Harvest cells expressing the vasopressin receptor subtype of interest and homogenize in ice-cold buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Centrifuge at low speed to remove nuclei, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the membrane pellet in binding buffer.

  • Assay Setup: In a 96-well plate, add:

    • Cell membranes (20-40 µg protein/well).

    • A fixed concentration of a suitable radioligand (e.g., [3H]-Arginine Vasopressin) at a concentration near its Kd.

    • Increasing concentrations of the unlabeled competitor ligand (your vasopressin analog).

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.

  • Termination & Filtration: Rapidly filter the reaction mixture through a glass fiber filter (e.g., GF/B) using a cell harvester. Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor ligand. Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol measures the ability of a ligand to stimulate or inhibit the production of cyclic AMP, a key second messenger for V2 receptors.

  • Cell Culture: Plate cells expressing the V2 receptor in a suitable multi-well plate and grow to near confluency.

  • Assay Initiation: Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (to prevent cAMP degradation).

  • Ligand Addition: Add varying concentrations of your vasopressin analog or a control ligand (e.g., AVP for stimulation, or a V2 antagonist followed by AVP for inhibition).

  • Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or LANCE (Lanthanide-based) assay, following the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the log concentration of the ligand. For agonists, fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

Diagrams

G cluster_v1 V1a/V1b Receptor Pathway V1_Agonist V1 Agonist (e.g., AVP) V1_Receptor V1a/V1b Receptor V1_Agonist->V1_Receptor Gq_11 Gq/11 V1_Receptor->Gq_11 Activates PLC PLC Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release (from ER) IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates

Caption: Canonical Gq signaling pathway for V1 vasopressin receptors.

G cluster_v2 V2 Receptor Pathway V2_Agonist V2 Agonist (e.g., AVP, dDAVP) V2_Receptor V2 Receptor V2_Agonist->V2_Receptor Gs Gs V2_Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates AQP2 Aquaporin-2 Trafficking PKA->AQP2 Phosphorylates

Caption: Canonical Gs signaling pathway for V2 vasopressin receptors.

G Start Unexpected Result (e.g., Low Potency) Check_Ligand Step 1: Verify Ligand - Purity - Concentration - Storage Start->Check_Ligand Is ligand OK? Check_Ligand->Start No, remake/re-verify Check_Assay Step 2: Review Assay - Buffer components (ions, pH) - Incubation time/temp - Control compounds Check_Ligand->Check_Assay Yes Check_Assay->Start No, optimize assay Check_System Step 3: Evaluate System - Receptor expression level - Cell line passage number - Species homolog Check_Assay->Check_System Yes Check_System->Start No, validate system Consider_Pharm Step 4: Consider Pharmacology - Biased agonism? - Off-target effect? - Allosteric modulation? Check_System->Consider_Pharm Yes Result_OK Problem Resolved Consider_Pharm->Result_OK Hypothesis Confirmed

(d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin dose-response curve issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the vasopressin V1a receptor antagonist, (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as d(CH2)5[Tyr(Me)2, Dab5]AVP, is a synthetic peptide that acts as a specific and selective antagonist of the vasopressin V1a receptor.[1][2] It is a valuable tool for studying the physiological and pathological roles of the V1a receptor.

Q2: What is the mechanism of action of this compound?

A2: This compound competitively blocks the binding of the endogenous ligand, arginine vasopressin (AVP), to the V1a receptor. The V1a receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers ultimately increase intracellular calcium concentrations, resulting in various physiological responses such as vasoconstriction. By blocking this initial binding event, this compound inhibits these downstream effects.

Q3: What are the primary applications of this antagonist in research?

A3: Due to its selectivity for the V1a receptor, this antagonist is used to investigate the role of V1a-mediated signaling in various physiological processes, including the regulation of blood pressure, social behavior, and stress responses. It is also a tool in the development of new therapeutic agents targeting conditions where the vasopressin system is dysregulated.

Q4: What is the typical purity of commercially available this compound?

A4: Commercially available synthetic peptides like this antagonist are typically sold with a purity of 95% or higher, as determined by High-Performance Liquid Chromatography (HPLC).[3] It is crucial to be aware of the potential impact of the remaining impurities on experimental outcomes.

Dose-Response Curve Troubleshooting Guide

Issue 1: Higher than expected IC50/pA2 value (Lower Potency)

Q: My dose-response curve for this compound shows a rightward shift, indicating lower than expected potency. What are the possible causes?

A: Several factors could contribute to an apparent decrease in the potency of the antagonist. Consider the following possibilities:

  • Peptide Quality and Handling:

    • Purity: The presence of inactive or less active peptide-related impurities from the synthesis process can lead to an overestimation of the active peptide concentration, resulting in a calculated IC50 value that is artificially high.[4] Always obtain a certificate of analysis with HPLC and mass spectrometry data for each batch.

    • Degradation: Improper storage or repeated freeze-thaw cycles can lead to the degradation of the peptide. Store the lyophilized powder at -20°C or as recommended by the supplier and prepare fresh stock solutions.

    • Solubility: The peptide may not be fully dissolved in the assay buffer. Incomplete solubilization will result in a lower effective concentration. Consider using a small amount of a co-solvent like DMSO for the initial stock solution before further dilution in aqueous buffer.

  • Assay Conditions:

    • Agonist Concentration: In a competitive antagonist assay, the apparent potency of the antagonist (IC50) is dependent on the concentration of the agonist used. A higher agonist concentration will require a higher concentration of the antagonist to achieve the same level of inhibition, thus shifting the dose-response curve to the right. Ensure you are using a consistent and appropriate agonist concentration (e.g., EC50 or EC80) across experiments.

    • Incubation Time: Insufficient incubation time for the antagonist to reach binding equilibrium with the receptor can result in an underestimation of its potency. Ensure that the pre-incubation period with the antagonist before the addition of the agonist is adequate.

Issue 2: Incomplete or Shallow Dose-Response Curve

Q: The dose-response curve for my antagonist does not reach 100% inhibition, or the slope of the curve is very shallow. What could be the problem?

A: A shallow or incomplete dose-response curve can be indicative of several issues:

  • Peptide Properties:

    • Partial Agonism/Antagonism: While characterized as an antagonist, under certain assay conditions or with specific receptor subtypes, the compound might exhibit partial agonist activity at higher concentrations. This can lead to a U-shaped or bell-shaped dose-response curve where the response starts to increase again at high antagonist concentrations.

    • Aggregation: At high concentrations, peptides can form aggregates, which may have reduced activity or interfere with the assay. Visually inspect your stock solutions for any signs of precipitation.

  • Assay System:

    • Receptor Subtype Specificity: While this antagonist is selective for the V1a receptor, ensure your cellular system does not express other vasopressin receptor subtypes (V1b, V2) or the oxytocin receptor, for which it may have some off-target effects.

    • Assay Window: A small assay window (the difference between the signal in the presence and absence of the agonist) can make it difficult to resolve a full dose-response curve. Optimize your assay to maximize the signal-to-background ratio.

  • Non-Competitive Antagonism:

    • Although this is a competitive antagonist, under certain conditions (e.g., very slow off-rate), it might exhibit "non-competitive" behavior in a functional assay. This can result in a depression of the maximal response of the agonist rather than a parallel rightward shift of the dose-response curve.

Issue 3: High Variability Between Experiments

Q: I am observing significant variability in my dose-response data for this compound from one experiment to the next. How can I improve reproducibility?

A: High variability can be frustrating and can often be traced back to inconsistencies in experimental procedures or reagents.

  • Reagent Consistency:

    • Batch-to-Batch Variability: Synthetic peptides can have batch-to-batch differences in purity and impurity profiles.[4] If you switch to a new batch of the antagonist, it is good practice to re-run a full dose-response curve to confirm its potency.

    • Cell Culture: Ensure your cells are healthy and are at a consistent passage number. Receptor expression levels can change with prolonged passaging.

  • Procedural Precision:

    • Pipetting: Inaccurate pipetting, especially when preparing serial dilutions, can introduce significant errors. Use calibrated pipettes and proper technique.

    • Timing: Be consistent with all incubation times.

    • Cell Density: Plate cells at a consistent density for each experiment, as this can affect the overall response.

Data Presentation

Table 1: Pharmacological Data for this compound and Related Analogs

CompoundReceptor TargetAssay TypeReported ValueReference
This compoundVasopressin V1aFunctional AssaypA2 = 6.71[1][2]
(d(CH2)51,Tyr(Me)2,Arg8)-VasopressinVasopressin V1aCa2+ Influx AssayIC50 = 5 nM[5]
(d(CH2)51,Tyr(Me)2,Arg8)-VasopressinOxytocinCa2+ Influx AssayIC50 = 30 nM[5]

Experimental Protocols

Key Experiment 1: V1a Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the V1a receptor.

Methodology:

  • Cell Culture: Use a cell line stably expressing the human V1a receptor (e.g., CHO-K1 or HEK293 cells). Culture cells to ~80-90% confluency.

  • Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation. Resuspend the membrane pellet in a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Radioligand Binding:

    • Set up a competitive binding assay in a 96-well plate.

    • Each well will contain:

      • A fixed concentration of a suitable radiolabeled V1a receptor antagonist (e.g., [3H]-Arginine Vasopressin).

      • Increasing concentrations of the unlabeled antagonist, this compound.

      • Cell membranes.

    • For non-specific binding, include wells with a high concentration of unlabeled Arginine Vasopressin.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the antagonist. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Key Experiment 2: V1a Receptor Functional Assay (Calcium Mobilization)

Objective: To determine the functional potency (IC50) of this compound in inhibiting agonist-induced calcium mobilization.

Methodology:

  • Cell Culture: Plate V1a receptor-expressing cells in a 96-well black-walled, clear-bottom plate and grow overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Antagonist Addition: Add increasing concentrations of this compound to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Add a fixed concentration of Arginine Vasopressin (e.g., EC80) to all wells simultaneously to stimulate the cells.

  • Signal Detection: Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist response against the log concentration of the antagonist. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

V1a Receptor Signaling Pathway

V1a_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AVP Arginine Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR Binds & Activates Antagonist This compound Antagonist->V1aR Binds & Blocks Gq Gq/11 Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Vasoconstriction) Ca_release->Response PKC->Response Troubleshooting_Workflow Start Dose-Response Curve Issue (e.g., Low Potency, Incomplete Curve, High Variability) Check_Peptide Step 1: Verify Peptide Quality & Handling Start->Check_Peptide Purity Purity (HPLC/MS) Check_Peptide->Purity Check Solubility Solubility Check_Peptide->Solubility Check Storage Storage & Handling Check_Peptide->Storage Check Consult Consult Literature / Technical Support Check_Peptide->Consult If all verified Check_Assay Step 2: Review Assay Conditions Agonist_Conc Agonist Concentration Check_Assay->Agonist_Conc Check Incubation_Time Incubation Time Check_Assay->Incubation_Time Check Check_Assay->Consult If all verified Check_System Step 3: Evaluate Assay System Cell_Health Cell Health & Passage No. Check_System->Cell_Health Check Receptor_Specificity Receptor Specificity Check_System->Receptor_Specificity Check Assay_Window Assay Window Check_System->Assay_Window Check Check_System->Consult If all verified Purity->Check_Assay Solubility->Check_Assay Storage->Check_Assay Agonist_Conc->Check_System Incubation_Time->Check_System Resolve Issue Resolved Cell_Health->Resolve Receptor_Specificity->Resolve Assay_Window->Resolve

References

Validation & Comparative

A Comparative Guide to the Antagonistic Activity of (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the vasopressin V1a receptor antagonist, (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin, with a notable non-peptide alternative, SR 49059 (Relcovaptan). The information presented herein is supported by experimental data from publicly available scientific literature to assist researchers in evaluating these compounds for their studies.

Introduction to Vasopressin V1a Receptor Antagonism

The vasopressin V1a receptor, a G-protein coupled receptor (GPCR), plays a crucial role in regulating various physiological processes, including vasoconstriction, platelet aggregation, and social behaviors.[1][2] Antagonists of the V1a receptor are valuable research tools and hold therapeutic potential for conditions such as hypertension, heart failure, and certain psychiatric disorders.[3][4] This guide focuses on the characterization of a peptide-based antagonist, this compound, and compares its antagonistic activity with the well-characterized non-peptide antagonist, SR 49059.

Comparative Antagonistic Activity

The antagonistic potency of this compound and SR 49059 at the V1a receptor has been determined through various in vitro assays. The following tables summarize the key quantitative data for these two antagonists.

Table 1: Antagonistic Potency at the Vasopressin V1a Receptor

CompoundTypepA2Kᵢ (nM)Source(s)
This compoundPeptide6.71N/A[5][6][7]
SR 49059 (Relcovaptan)Non-peptide9.421.4[8]

Disclaimer: The pA2 and Kᵢ values presented are from different studies and may not be directly comparable due to potential variations in experimental conditions.

Experimental Protocols

To facilitate the replication and validation of the antagonistic activity of these compounds, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Kᵢ) of a compound to the V1a receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Kᵢ) of the test compound for the V1a receptor.

Materials:

  • Membrane preparations from cells expressing the human V1a receptor.

  • Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP).

  • Test compounds: this compound, SR 49059.

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-AVP (typically at its Kₔ value), and varying concentrations of the test compound. For determination of non-specific binding, a high concentration of unlabeled arginine vasopressin is used instead of the test compound.

  • Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a V1a receptor agonist.

Objective: To determine the functional antagonistic potency (pA2) of the test compound.

Materials:

  • Cells stably expressing the human V1a receptor (e.g., CHO-K1, HEK293).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • V1a receptor agonist: Arginine Vasopressin (AVP).

  • Test compounds: this compound, SR 49059.

  • Fluorescence plate reader with injection capabilities.

Procedure:

  • Cell Plating: Seed the cells in a black-walled, clear-bottom 96-well plate and grow to near confluence.

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Antagonist Incubation: Add varying concentrations of the antagonist to the cells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Calcium Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence.

  • Agonist Injection: Inject a fixed concentration of the agonist (AVP) into the wells and immediately begin recording the fluorescence signal over time. The V1a receptor is coupled to the Gq protein, and its activation leads to an increase in intracellular calcium.[9]

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. The ability of the antagonist to inhibit this response is quantified. The pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the same response, is calculated using the Schild regression analysis.

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided.

G Vasopressin V1a Receptor Signaling Pathway AVP Arginine Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR Binds to Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Response (e.g., Vasoconstriction) Ca2->CellularResponse Mediates PKC->CellularResponse Phosphorylates targets leading to Antagonist This compound or SR 49059 Antagonist->V1aR Blocks

Caption: Vasopressin V1a Receptor Signaling Pathway.

G Experimental Workflow for V1a Antagonist Validation cluster_0 Binding Affinity Determination cluster_1 Functional Antagonism Assessment A1 Prepare V1a Receptor Membrane Homogenates A2 Radioligand Binding Assay ([³H]-AVP displacement) A1->A2 A3 Data Analysis: Calculate IC₅₀ and Kᵢ A2->A3 End End A3->End B1 Culture V1a-expressing Cells B2 Load Cells with Calcium-sensitive Dye (Fura-2 AM) B1->B2 B3 Incubate with Antagonist B2->B3 B4 Stimulate with AVP and Measure Calcium Mobilization B3->B4 B5 Data Analysis: Schild Analysis to determine pA2 B4->B5 B5->End Start Start Start->A1 Start->B1

Caption: Workflow for V1a Antagonist Validation.

Conclusion

This guide provides a comparative overview of the peptide antagonist this compound and the non-peptide antagonist SR 49059. While both are potent and selective for the V1a receptor, the non-peptide antagonist SR 49059 exhibits a higher pA2 value in the cited studies. The choice of antagonist will depend on the specific requirements of the research, including the desired chemical properties (peptide vs. non-peptide) and the experimental context. The detailed experimental protocols and workflow diagrams provided herein are intended to support researchers in their efforts to validate and utilize these important pharmacological tools.

References

A Comparative Guide to (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin and Other V1a Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the vasopressin V1a receptor antagonist (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin with other notable V1a antagonists. The information presented is curated from publicly available experimental data to assist researchers in selecting the appropriate antagonist for their specific needs.

Introduction to V1a Receptor Antagonism

The vasopressin V1a receptor, a G-protein coupled receptor (GPCR), plays a crucial role in mediating the physiological effects of arginine vasopressin (AVP), including vasoconstriction, neurotransmission, and social behavior. Antagonists of the V1a receptor are valuable research tools and hold therapeutic potential for various cardiovascular and central nervous system disorders. This guide focuses on the peptidic antagonist this compound and compares its performance with a selection of non-peptidic antagonists.

Comparative Performance of V1a Antagonists

The following table summarizes the binding affinities and selectivity of this compound and other selected V1a antagonists for the human vasopressin and oxytocin receptors.

CompoundTypeV1a Ki (nM)V1b Ki (nM)V2 Ki (nM)Oxytocin Receptor Ki (nM)Selectivity (V1a vs V1b/V2/OTR)
This compound Peptide~20 (pA2 = 6.71)[1][2][3]---Specific for V1a
Relcovaptan (SR-49059) Non-peptide0.4 - 1.530 - 100>100030 - 100High for V1a
Conivaptan (YM-087) Non-peptide0.61[4]-0.66 - 3.04[4]-Dual V1a/V2 antagonist
Pecavaptan Non-peptide0.5[5]-0.6[5]-Dual V1a/V2 antagonist
SRX246 Non-peptide0.3[6]>1000[6]>1000[6]>1000Highly selective for V1a
Tolvaptan Non-peptide~35-1.2>1000Selective for V2 over V1a
Lixivaptan (VPA-985) Non-peptide>1000-1.2[7]>1000Highly selective for V2

Note on pA2 and Ki: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. The Ki value, or inhibition constant, represents the concentration of a competitive antagonist that would occupy 50% of the receptors at equilibrium in the absence of the agonist[6][8]. While both are measures of antagonist potency, Ki is an absolute value, whereas IC50 values can vary with experimental conditions[8]. The Cheng-Prusoff equation can be used to convert IC50 to Ki: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant[4][6][8]. For this compound, a pA2 of 6.71 corresponds to a KB (approximating Ki for a competitive antagonist) of approximately 20 nM.

V1a Receptor Signaling Pathway

The V1a receptor primarily signals through the Gq/11 family of G-proteins. Upon agonist binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including smooth muscle contraction. V1a antagonists competitively block the binding of vasopressin to the receptor, thereby inhibiting this signaling pathway.

V1a_Signaling_Pathway cluster_membrane Cell Membrane cluster_antagonist Antagonist Action cluster_downstream Intracellular Signaling AVP Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR Binds to Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Antagonist This compound or other V1a Antagonists Antagonist->V1aR Blocks Binding IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: V1a receptor signaling pathway and the mechanism of antagonist action.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are generalized protocols for key assays used to characterize V1a antagonists.

Radioligand Binding Assay (for determining Ki)

This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

Materials:

  • Membrane preparations from cells expressing the human V1a receptor.

  • Radioligand (e.g., [3H]-Arginine Vasopressin).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Unlabeled V1a antagonist (test compound).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate membrane preparations with a fixed concentration of radioligand and varying concentrations of the unlabeled test compound in the assay buffer.

  • Allow the binding to reach equilibrium (e.g., 60-120 minutes at 25°C).

  • Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membranes V1a Receptor Membranes Incubate Incubate to Equilibrium Membranes->Incubate Radioligand Radioligand ([³H]-AVP) Radioligand->Incubate Antagonist Test Antagonist (Varying Conc.) Antagonist->Incubate Filtration Rapid Filtration Incubate->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

In Vitro Functional Assay: Calcium Mobilization (for determining functional antagonism)

This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium.

Materials:

  • Cells stably expressing the human V1a receptor (e.g., CHO-K1 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • V1a agonist (e.g., Arginine Vasopressin).

  • V1a antagonist (test compound).

  • Fluorescence plate reader.

Procedure:

  • Plate cells in a multi-well plate and allow them to attach overnight.

  • Load the cells with a calcium-sensitive fluorescent dye.

  • Pre-incubate the cells with varying concentrations of the test antagonist.

  • Stimulate the cells with a fixed concentration of the V1a agonist (e.g., EC80 concentration).

  • Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, using a fluorescence plate reader.

  • Determine the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response (IC50).

Calcium_Mobilization_Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement_analysis Measurement & Analysis Plate_Cells Plate V1a-expressing cells Load_Dye Load with Calcium Dye Plate_Cells->Load_Dye Preincubate Pre-incubate with Antagonist Load_Dye->Preincubate Stimulate Stimulate with AVP Preincubate->Stimulate Measure_Fluorescence Measure Fluorescence Stimulate->Measure_Fluorescence Determine_IC50 Determine Functional IC50 Measure_Fluorescence->Determine_IC50

Caption: Workflow for an in vitro calcium mobilization assay.

In Vivo Efficacy Model: Rat Pressor Assay

This assay evaluates the ability of a V1a antagonist to inhibit the pressor (blood pressure increasing) response to AVP in an animal model.

Materials:

  • Male rats (e.g., Sprague-Dawley).

  • Anesthetic.

  • Catheters for intravenous administration and blood pressure measurement.

  • Arginine Vasopressin (AVP).

  • V1a antagonist (test compound).

  • Blood pressure monitoring system.

Procedure:

  • Anesthetize the rat and insert catheters into a femoral vein (for drug administration) and a carotid or femoral artery (for blood pressure measurement).

  • Allow the animal to stabilize.

  • Administer a dose of AVP that elicits a submaximal pressor response and record the change in mean arterial pressure.

  • Administer the test V1a antagonist intravenously.

  • After a suitable pre-treatment time, administer the same dose of AVP again and record the pressor response.

  • The percentage inhibition of the AVP-induced pressor response is calculated to determine the in vivo efficacy of the antagonist.

In_Vivo_Pressor_Assay cluster_animal_prep Animal Preparation cluster_procedure Experimental Procedure cluster_analysis_vivo Data Analysis Anesthetize Anesthetize Rat Catheterize Insert Catheters Anesthetize->Catheterize Stabilize Stabilize Animal Catheterize->Stabilize AVP_challenge1 Administer AVP (Challenge 1) Stabilize->AVP_challenge1 Record_BP1 Record Blood Pressure AVP_challenge1->Record_BP1 Administer_Antagonist Administer Test Antagonist Record_BP1->Administer_Antagonist Calculate_Inhibition Calculate % Inhibition of Pressor Response Record_BP1->Calculate_Inhibition AVP_challenge2 Administer AVP (Challenge 2) Administer_Antagonist->AVP_challenge2 Record_BP2 Record Blood Pressure AVP_challenge2->Record_BP2 Record_BP2->Calculate_Inhibition

Caption: Workflow for an in vivo rat pressor assay.

Conclusion

This compound is a specific peptidic antagonist of the V1a receptor. Its performance, particularly its selectivity, can be compared to a range of non-peptidic antagonists, some of which exhibit high potency and selectivity for the V1a receptor (e.g., SRX246), while others have dual antagonist activity (e.g., Conivaptan, Pecavaptan) or are selective for the V2 receptor (e.g., Tolvaptan, Lixivaptan). The choice of antagonist will depend on the specific requirements of the research, including the desired selectivity profile, route of administration, and the experimental model being used. The provided experimental protocols offer a foundation for the in vitro and in vivo characterization of these compounds.

References

A Comparative Analysis of Vasopressin Analogues for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the receptor pharmacology and pharmacokinetic profiles of key vasopressin analogues, including Arginine Vasopressin, Terlipressin, Desmopressin, and Selepressin.

This guide provides a comprehensive comparison of commonly used vasopressin analogues, offering a valuable resource for researchers, scientists, and professionals involved in drug development. By presenting key performance data, detailed experimental methodologies, and visual representations of signaling pathways, this document aims to facilitate an objective assessment of these compounds for various research and therapeutic applications.

Introduction to Vasopressin and its Receptors

Vasopressin, also known as antidiuretic hormone (ADH), is a nine-amino acid peptide hormone that plays a critical role in regulating water balance, blood pressure, and various social behaviors. Its physiological effects are mediated through three distinct G protein-coupled receptors (GPCRs): V1a, V1b, and V2.[1][2]

  • V1a Receptors: Primarily located on vascular smooth muscle cells, V1a receptors mediate vasoconstriction through the Gq/11-phospholipase C signaling pathway, leading to an increase in intracellular calcium.[1][3]

  • V1b Receptors: Found predominantly in the anterior pituitary, V1b receptors are also coupled to the Gq/11 pathway and are involved in the regulation of adrenocorticotropic hormone (ACTH) release.[1]

  • V2 Receptors: Located on the basolateral membrane of renal collecting duct cells, V2 receptors are coupled to the Gs-adenylyl cyclase pathway.[1] Activation of V2 receptors leads to an increase in cyclic AMP (cAMP), which promotes the insertion of aquaporin-2 water channels into the apical membrane, thereby increasing water reabsorption.[1]

The development of synthetic vasopressin analogues has been driven by the need for greater receptor selectivity and improved pharmacokinetic profiles to target specific physiological responses while minimizing off-target effects. This guide focuses on a comparative analysis of four key analogues: Arginine Vasopressin (the endogenous hormone), Terlipressin, Desmopressin, and Selepressin.

Comparative Data on Vasopressin Analogues

The following tables summarize the available quantitative data for the receptor binding affinity, functional potency, and pharmacokinetic properties of the selected vasopressin analogues.

Table 1: Receptor Binding Affinity (Ki, nM) and Functional Potency (EC50, nM) of Vasopressin Analogues

AnalogueV1a ReceptorV1b ReceptorV2 Receptor
Arginine Vasopressin (AVP) Ki: 0.39 nM EC50: 1.13 nMKi: 0.25 nM EC50: 0.90 nMKi: 1.21 nM EC50: 2.22 nM[4]
Terlipressin Ki: ~234 nM EC50: Partial AgonistNot AvailableKi: ~847 nM EC50: Full Agonist
Desmopressin (DDAVP) Low Affinity[5]Binds to V1bHigh Selectivity[6][7]
Selepressin Selective V1a Agonist[8][9][10]No Interaction[8]No Interaction[8]

Note: Data for Terlipressin is derived from a study that reported binding affinities relative to AVP and LVP. The provided values are estimations based on these relative affinities. Data for Desmopressin and Selepressin is primarily qualitative based on available literature.

Table 2: Pharmacokinetic Properties of Vasopressin Analogues

AnalogueHalf-lifeVolume of Distribution (Vd)ClearancePrimary Route of Metabolism/Elimination
Arginine Vasopressin (AVP) 10-20 minutes[11]Not AvailableNot AvailablePredominantly in the liver and kidneys[11]
Terlipressin Terlipressin: 0.9 hr Lysine-vasopressin: 3 hr[12]6.3 L/kg[13]Terlipressin: 27.4 L/hr Lysine-vasopressin: 318 L/hr[13]Cleaved to active metabolite, lysine-vasopressin, which is metabolized by tissue peptidases[12]
Desmopressin (DDAVP) IV: 2.8-3.1 hours[14][15] Oral: 2-3.11 hours[6]Oral: 0.2 – 0.32 L/kg[6]Not AvailableMainly excreted unchanged in the urine[6][16]
Selepressin Not AvailableNot AvailableNot AvailableInformation not readily available.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular mechanisms and experimental approaches used in the characterization of these analogues, the following diagrams illustrate the primary signaling pathways and a typical experimental workflow.

Vasopressin_Signaling_Pathways cluster_V1 V1a / V1b Receptor Signaling cluster_V2 V2 Receptor Signaling AVP1 Vasopressin / Analogue V1R V1a / V1b Receptor AVP1->V1R Gq11 Gq/11 V1R->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response1 Vasoconstriction (V1a) ACTH Release (V1b) Ca->Response1 PKC->Response1 AVP2 Vasopressin / Analogue V2R V2 Receptor AVP2->V2R Gs Gs V2R->Gs AC Adenylyl Cyclase (AC) Gs->AC ATP ATP AC->ATP cAMP ↑ cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA AQP2 Aquaporin-2 Vesicles PKA->AQP2 Membrane Apical Membrane Insertion AQP2->Membrane Response2 Water Reabsorption Membrane->Response2

Caption: Vasopressin Receptor Signaling Pathways.

Experimental_Workflow cluster_0 Phase 1: Receptor Binding Affinity cluster_1 Phase 2: Functional Potency A1 Prepare cell membranes expressing V1a, V1b, or V2 receptors A2 Incubate membranes with radiolabeled vasopressin and varying concentrations of test analogue A1->A2 A3 Separate bound and free radioligand (e.g., filtration) A2->A3 A4 Quantify bound radioactivity A3->A4 A5 Determine Ki value from competition binding curve A4->A5 B1 Culture cells expressing V1a, V1b, or V2 receptors B2_V1 For V1a/V1b: Load cells with Ca²⁺ indicator dye B1->B2_V1 B2_V2 For V2: Prepare for cAMP measurement B1->B2_V2 B3 Stimulate cells with varying concentrations of test analogue B2_V1->B3 B2_V2->B3 B4_V1 Measure intracellular Ca²⁺ mobilization B3->B4_V1 B4_V2 Measure cAMP accumulation B3->B4_V2 B5 Determine EC50 value from dose-response curve B4_V1->B5 B4_V2->B5

Caption: Experimental Workflow for Vasopressin Analogue Characterization.

Detailed Experimental Protocols

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of vasopressin analogues for V1a, V1b, and V2 receptors.

Methodology: Competitive radioligand binding assays are a standard method.

  • Membrane Preparation:

    • Culture cells stably expressing the human vasopressin receptor subtype of interest (V1a, V1b, or V2).

    • Harvest the cells and homogenize them in a cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a multi-well plate, add the cell membrane preparation to each well.

    • Add a fixed concentration of a radiolabeled vasopressin analogue (e.g., [³H]-Arginine Vasopressin) to each well.

    • Add increasing concentrations of the unlabeled test analogue to compete with the radioligand for receptor binding.

    • Incubate the plate at a controlled temperature (e.g., 25-30°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Separation and Quantification:

    • Rapidly separate the receptor-bound radioligand from the free radioligand using vacuum filtration through glass fiber filters.

    • Wash the filters with cold assay buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Objective: To determine the functional potency (EC50) of vasopressin analogues at V1a, V1b, and V2 receptors.

1. V1a and V1b Receptor Functional Assay (Calcium Mobilization):

  • Cell Culture: Plate cells expressing V1a or V1b receptors in a multi-well plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.

  • Stimulation: Add varying concentrations of the vasopressin analogue to the wells.

  • Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Plot the change in fluorescence against the logarithm of the analogue concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

2. V2 Receptor Functional Assay (cAMP Accumulation):

  • Cell Culture: Plate cells expressing V2 receptors in a multi-well plate.

  • Assay Preparation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Stimulation: Add varying concentrations of the vasopressin analogue to the wells and incubate for a defined period.

  • Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the analogue concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

This comparative guide provides a detailed overview of the pharmacological and pharmacokinetic properties of key vasopressin analogues. The data presented herein, along with the outlined experimental protocols and signaling pathways, offer a valuable resource for researchers and drug development professionals. The distinct receptor selectivity profiles of these analogues—the broad activity of arginine vasopressin, the V1 preference of terlipressin, the high V2 selectivity of desmopressin, and the V1a specificity of selepressin—underscore their diverse therapeutic potential. A thorough understanding of these differences is crucial for the rational design and application of these compounds in both preclinical research and clinical settings.

References

A Comparative Guide to Two Potent Vasopressin V1a Receptor Antagonists: (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin and SR 49059

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two widely used vasopressin V1a receptor antagonists: the peptide-based compound (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin and the non-peptide molecule SR 49059. Both are recognized for their high affinity and selectivity for the V1a receptor, a key player in various physiological processes, including blood pressure regulation, social behavior, and stress responses. This document summarizes their performance based on available experimental data, outlines the methodologies used in key experiments, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Performance Comparison

The following tables summarize the binding affinities and functional potencies of this compound and SR 49059 at the vasopressin V1a receptor. It is important to note that the data are derived from different studies and experimental setups, which may influence the absolute values.

Compound Parameter Species Tissue/Cell Line Value Reference
SR 49059 Ki (nM)RatLiver membranes1.6 ± 0.2[1]
Ki (nM)HumanPlatelets1.1 - 6.3[1]
This compound pA2Not SpecifiedNot Specified6.71[2][3][4][5]
SR 49059 pA2RatCaudal artery9.42[1]

Note on Quantitative Data:

  • Ki (Inhibition Constant): Represents the concentration of the antagonist that occupies 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.

  • pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency in a functional assay.

A direct comparison of potency based on these values should be made with caution due to the different methodologies employed. The Ki values for SR 49059 were determined through radioligand binding assays, which measure the direct interaction of the compound with the receptor. The pA2 value for this compound and SR 49059 were determined through functional assays, which measure the antagonist's ability to inhibit a biological response.

Signaling Pathways and Experimental Visualization

The vasopressin V1a receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. The following diagrams illustrate this signaling cascade and a typical experimental workflow for determining antagonist potency.

V1a_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AVP Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR Binds & Activates Antagonist This compound or SR 49059 Antagonist->V1aR Binds & Blocks Gq11 Gq/11 V1aR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Ca2+ ER->Ca2_cyto Releases Ca2+ Ca2_ER Ca2+ Ca2_cyto->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca2_cyto->Cellular_Response Mediates PKC->Cellular_Response Phosphorylates Target Proteins

Caption: V1a Receptor Signaling Pathway.

pA2_Determination_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_tissue Isolate Tissue (e.g., rat caudal artery) mount_tissue Mount in Organ Bath prep_tissue->mount_tissue equilibrate Equilibrate Tissue mount_tissue->equilibrate add_agonist Generate Cumulative Concentration-Response Curve to Agonist (AVP) equilibrate->add_agonist wash Wash Tissue add_agonist->wash add_antagonist Incubate with Antagonist ((d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vp or SR 49059) wash->add_antagonist add_agonist_again Generate Second Concentration-Response Curve to Agonist (AVP) add_antagonist->add_agonist_again plot_curves Plot Concentration- Response Curves add_agonist_again->plot_curves calculate_dr Calculate Dose Ratio (DR) plot_curves->calculate_dr schild_plot Construct Schild Plot (log(DR-1) vs. log[Antagonist]) calculate_dr->schild_plot determine_pa2 Determine pA2 value schild_plot->determine_pa2

Caption: Experimental Workflow for pA2 Determination.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the information available in the referenced publications.

Radioligand Binding Assay for SR 49059 (Serradeil-Le Gal et al., 1993)
  • Objective: To determine the binding affinity (Ki) of SR 49059 for the rat V1a receptor.

  • Materials:

    • Rat liver plasma membranes

    • [3H]Arginine Vasopressin ([3H]AVP) as the radioligand

    • SR 49059

    • Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% bovine serum albumin (BSA), and a cocktail of protease inhibitors.

    • Wash buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • Procedure:

    • Rat liver plasma membranes (containing V1a receptors) are prepared by differential centrifugation.

    • In a final volume of 250 µL, the membranes (typically 50-100 µg of protein) are incubated with a fixed concentration of [3H]AVP and varying concentrations of the unlabeled antagonist, SR 49059.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled AVP (e.g., 1 µM).

    • The incubation is carried out at 25°C for 60 minutes.

    • The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in 0.5% polyethylenimine.

    • The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis:

    • The concentration of SR 49059 that inhibits 50% of the specific binding of [3H]AVP (IC50) is determined by non-linear regression analysis of the competition binding data.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assay for pA2 Determination (General Protocol based on Serradeil-Le Gal et al., 1993)
  • Objective: To determine the functional potency (pA2) of a V1a receptor antagonist.

  • Materials:

    • Isolated tissue expressing V1a receptors (e.g., rat caudal artery).

    • Physiological salt solution (e.g., Krebs-Henseleit solution) gassed with 95% O2 and 5% CO2, maintained at 37°C.

    • Vasopressin (AVP) as the agonist.

    • The V1a receptor antagonist (this compound or SR 49059).

    • Organ bath setup with force-displacement transducers to measure tissue contraction.

  • Procedure:

    • The isolated tissue is mounted in an organ bath containing the physiological salt solution and allowed to equilibrate under a resting tension.

    • A cumulative concentration-response curve to the agonist (AVP) is generated by adding increasing concentrations of AVP to the organ bath and recording the resulting contraction.

    • The tissue is then washed repeatedly to remove the agonist and allowed to return to its baseline tension.

    • The tissue is incubated with a fixed concentration of the antagonist for a predetermined period (e.g., 30-60 minutes).

    • A second cumulative concentration-response curve to AVP is then generated in the presence of the antagonist.

    • This procedure is repeated with several different concentrations of the antagonist.

  • Data Analysis:

    • The concentration-response curves for AVP in the absence and presence of the antagonist are plotted.

    • The dose ratio (DR) is calculated for each antagonist concentration. The DR is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

    • A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.

    • The pA2 value is the x-intercept of the Schild regression line. For a competitive antagonist, the slope of the Schild plot should be close to 1.

Conclusion

Both this compound and SR 49059 are potent and selective antagonists of the vasopressin V1a receptor. SR 49059, a non-peptide molecule, exhibits high nanomolar binding affinity for both rat and human V1a receptors.[1] The peptide-based antagonist, this compound, also demonstrates high functional potency.[2][3][4][5] The choice between these two antagonists may depend on the specific experimental requirements, such as the desired route of administration (SR 49059 is orally active), the need for a peptide versus a non-peptide structure, and the specific species and tissue being investigated. The detailed experimental protocols provided in this guide should aid researchers in designing and interpreting studies involving these important pharmacological tools.

References

A Comparative Analysis of (d(CH2)5¹,Tyr(Me)²,Dab⁵,Arg⁸)-Vasopressin's Cross-reactivity with Oxytocin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the vasopressin antagonist, (d(CH2)5¹,Tyr(Me)²,Dab⁵,Arg⁸)-Vasopressin, focusing on its cross-reactivity with oxytocin receptors. The information presented is supported by experimental findings to provide an objective assessment of the compound's selectivity.

Introduction

(d(CH2)5¹,Tyr(Me)²,Dab⁵,Arg⁸)-Vasopressin is a synthetic analog of arginine vasopressin (AVP) designed to be a selective antagonist of the vasopressin V1a receptor. Understanding its cross-reactivity with the structurally similar oxytocin receptor is crucial for its application as a specific pharmacological tool and for the development of therapeutic agents with minimal off-target effects.

Quantitative Data Summary

The following table summarizes the available quantitative data for the interaction of (d(CH2)5¹,Tyr(Me)²,Dab⁵,Arg⁸)-Vasopressin and a closely related compound with vasopressin V1a and oxytocin receptors.

CompoundReceptorParameterValueReference
(d(CH2)5¹,Tyr(Me)²,Dab⁵,Arg⁸)-Vasopressin Vasopressin V1apA26.71[1][2][3]
(d(CH2)5¹,Tyr(Me)²,Dab⁵,Arg⁸)-Vasopressin OxytocinActivityDevoid of anti-oxytocic activity[4]
(d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin (for comparison)Vasopressin V1aIC505 nM[5]
(d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin (for comparison)OxytocinIC5030 nM[5]

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.

A key study demonstrated that the isosteric replacement of asparagine at position 5 with diaminobutyric acid (Dab) in the V1a antagonist d(CH2)5[Tyr(Me)2]AVP rendered the resulting analog devoid of any anti-oxytocic activity[4]. This indicates a high degree of selectivity for the V1a receptor over the oxytocin receptor. For comparison, the closely related analog without the Dab⁵ modification, (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin, exhibits a 6-fold lower potency at the oxytocin receptor compared to the vasopressin V1a receptor, as indicated by their respective IC50 values in a calcium mobilization assay[5].

Signaling Pathways

Both vasopressin V1a and oxytocin receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G-proteins. Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores.

cluster_receptor Cell Membrane cluster_gprotein G-Protein Activation cluster_downstream Downstream Signaling AVP Vasopressin (AVP) or Oxytocin (OT) Receptor V1aR or OTR (GPCR) AVP->Receptor Binds to Gq_GDP Gq (inactive) GDP-bound Receptor->Gq_GDP Activates Gq_GTP Gq (active) GDP-bound Gq_GDP->Gq_GTP GDP/GTP Exchange PLC Phospholipase C (PLC) Gq_GTP->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC

Caption: V1a and Oxytocin Receptor Signaling Pathway

Experimental Protocols

The determination of a compound's receptor binding affinity and functional activity involves standardized in vitro assays.

Radioligand Binding Assay (for determining binding affinity, Ki)

This assay measures the direct interaction of a compound with its receptor.

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing V1aR or OTR Incubate Incubate membranes, radioligand, and test compound to reach equilibrium Membrane_Prep->Incubate Radioligand Radiolabeled Ligand (e.g., [³H]-AVP or [³H]-OT) Radioligand->Incubate Test_Compound (d(CH2)5¹,Tyr(Me)²,Dab⁵,Arg⁸)-Vasopressin (varying concentrations) Test_Compound->Incubate Filter Separate bound from free radioligand via vacuum filtration Incubate->Filter Count Quantify bound radioactivity using scintillation counting Filter->Count Analyze Generate competition binding curve and calculate IC50 and Ki values Count->Analyze

Caption: Radioligand Binding Assay Workflow

Detailed Methodology:

  • Membrane Preparation: Cell membranes from a cell line recombinantly expressing either the human vasopressin V1a receptor or the human oxytocin receptor are prepared by homogenization and centrifugation.

  • Competition Binding: A constant concentration of a radiolabeled ligand (e.g., [³H]-Arginine Vasopressin for V1aR or [³H]-Oxytocin for OTR) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound, (d(CH2)5¹,Tyr(Me)²,Dab⁵,Arg⁸)-Vasopressin.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters, which trap the cell membranes.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Calcium Mobilization Assay (for determining functional activity, IC50/pA2)

This assay measures the ability of a compound to inhibit the intracellular calcium release triggered by an agonist.

Detailed Methodology:

  • Cell Culture: Cells stably expressing the V1a or oxytocin receptor are plated in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The test compound, (d(CH2)5¹,Tyr(Me)²,Dab⁵,Arg⁸)-Vasopressin, is added to the wells at various concentrations and incubated for a short period.

  • Agonist Stimulation: An agonist (e.g., Arginine Vasopressin for V1aR or Oxytocin for OTR) is added to the wells to stimulate the receptors.

  • Signal Detection: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium signal is quantified. For antagonists, the IC50 is the concentration that inhibits 50% of the maximal agonist response. The pA2 value can be calculated from the Schild equation by measuring the shift in the agonist dose-response curve at different antagonist concentrations.

Conclusion

The available evidence strongly indicates that (d(CH2)5¹,Tyr(Me)²,Dab⁵,Arg⁸)-Vasopressin is a highly selective antagonist for the vasopressin V1a receptor with negligible cross-reactivity at the oxytocin receptor. The key structural modification of substituting asparagine at position 5 with diaminobutyric acid appears to be critical for eliminating its affinity for the oxytocin receptor. This high selectivity makes it an excellent tool for specifically probing the physiological and pathological roles of the V1a receptor without the confounding effects of oxytocin receptor blockade.

References

A Head-to-Head Comparison of Synthetic Vasopressin Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of synthetic vasopressin antagonists, supported by available experimental and clinical data. Vasopressin antagonists, or "vaptans," are a class of drugs that target the vasopressin receptors (V1a, V1b, and V2), playing crucial roles in regulating water balance, blood pressure, and various neurological functions. Their therapeutic potential in conditions like hyponatremia, heart failure, and polycystic kidney disease has led to the development of several synthetic antagonists with distinct pharmacological profiles.

Introduction to Vasopressin Receptors and Antagonism

Vasopressin, also known as antidiuretic hormone (ADH), exerts its effects through three G protein-coupled receptor subtypes:

  • V1a Receptors: Primarily located on vascular smooth muscle cells, platelets, and hepatocytes. Activation of V1a receptors leads to vasoconstriction, platelet aggregation, and glycogenolysis through the Gq/11-phospholipase C (PLC) signaling pathway, which results in an increase in intracellular calcium.[1][2]

  • V1b (or V3) Receptors: Predominantly found in the anterior pituitary gland, where they mediate the release of adrenocorticotropic hormone (ACTH) in response to vasopressin.[3][4] Similar to V1a receptors, they couple to the Gq/11-PLC pathway.[1]

  • V2 Receptors: Mainly expressed in the principal cells of the kidney's collecting ducts. V2 receptor activation stimulates the Gs-adenylyl cyclase pathway, leading to an increase in cyclic AMP (cAMP). This cascade promotes the insertion of aquaporin-2 (AQP2) water channels into the apical membrane, increasing water reabsorption.[5]

Synthetic vasopressin antagonists are classified based on their selectivity for these receptors. Non-selective antagonists block both V1a and V2 receptors, while selective antagonists primarily target the V2 receptor.[5]

Quantitative Performance Comparison

The following tables summarize the available quantitative data for key synthetic vasopressin antagonists.

Table 1: Receptor Binding Affinity (Ki in nM) of Synthetic Vasopressin Antagonists
AntagonistV1a ReceptorV1b ReceptorV2 ReceptorOxytocin ReceptorReference(s)
Conivaptan 0.41.30.1 - 2.98.7[6]
Tolvaptan 1000>10000.32 - 1.1>1000[7]
Lixivaptan 230-1.2 - 2.3-[8]
Satavaptan 400-0.6-[9]
Relcovaptan 1.3 ± 0.2---[2]
Table 2: Head-to-Head Clinical Trial Data (Conivaptan vs. Tolvaptan) for Hyponatremia
ParameterConivaptan (Intravenous)Tolvaptan (Oral)Study PopulationKey FindingsReference(s)
Efficacy Increase in serum sodium ≥4 mEq/L in 24h: 64.3%Increase in serum sodium ≥4 mEq/L in 24h: 70%Neurocritically ill patientsBoth were effective in increasing serum sodium levels with no significant difference in the primary efficacy outcome.[10]
Rate of Sodium Correction Median change in serum sodium at 24h: 5 mEq/LMedian change in serum sodium at 24h: 7 mEq/LNeurocritically ill patientsTolvaptan showed a numerically higher median change, but the difference was not statistically significant.[10]
Safety Overcorrection (>12 mEq/L in 24h): 7.1%Overcorrection (>12 mEq/L in 24h): 15%Neurocritically ill patientsThe rate of overcorrection was not significantly different between the two groups.[10]
Table 3: Clinical Trial Data for Lixivaptan and Satavaptan in Hyponatremia
AntagonistDosageStudy PopulationKey Efficacy FindingsKey Safety FindingsReference(s)
Lixivaptan 100 mg and 400 mg dailyPatients with euvolemic or hypervolemic hyponatremiaDose-dependent increase in serum sodium concentration.Generally well-tolerated.[9]
Satavaptan 5, 12.5, or 25 mg once dailyCirrhosis patients with ascites and hyponatremiaDose-dependent improvement in serum sodium and reduction in body weight.Thirst was the most common adverse event.[11]
Satavaptan 25 or 50 mg dailyPatients with dilutional hyponatremiaSignificantly higher response rate (serum sodium ≥135 mmol/L or increase of ≥5 mmol/L) compared to placebo.Higher rates of adverse events, including rapid correction of hyponatremia, at the 50 mg/day dose.[12]

Experimental Protocols

Detailed experimental protocols are often proprietary or vary between laboratories. However, the following sections describe the general methodologies used for key experiments in the characterization of vasopressin antagonists.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki or Kd) of a synthetic antagonist for a specific vasopressin receptor subtype.

General Protocol:

  • Membrane Preparation: Cell lines stably expressing the human vasopressin receptor of interest (e.g., V1a, V1b, or V2) are cultured and harvested. The cells are then lysed, and the cell membranes containing the receptors are isolated through centrifugation.

  • Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [3H]-Arginine Vasopressin) is incubated with the prepared cell membranes in the presence of varying concentrations of the unlabeled synthetic antagonist.

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competing antagonist. The IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[13]

In Vitro Functional Assays (cAMP Accumulation for V2 Receptors)

Objective: To determine the functional potency (IC50 or EC50) of a synthetic antagonist in inhibiting the signaling cascade of a vasopressin receptor.

General Protocol for V2 Receptor Antagonism:

  • Cell Culture: A cell line expressing the human V2 receptor (e.g., HEK293 or CHO cells) is cultured in appropriate media.

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the synthetic vasopressin antagonist.

  • Agonist Stimulation: The cells are then stimulated with a fixed concentration of a V2 receptor agonist, such as arginine vasopressin (AVP) or desmopressin, to induce cAMP production.

  • cAMP Measurement: After a defined incubation period, the reaction is stopped, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).

  • Data Analysis: The cAMP levels are plotted against the concentration of the antagonist. The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production, is determined using non-linear regression analysis.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways of the vasopressin receptors.

V1a_V1b_Signaling_Pathway AVP Vasopressin (AVP) V1_Receptor V1a / V1b Receptor AVP->V1_Receptor Binds Gq_11 Gq/11 V1_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response (e.g., Vasoconstriction, ACTH Release) Ca_release->Cellular_Response PKC->Cellular_Response

V1a/V1b Receptor Signaling Pathway

V2_Signaling_Pathway AVP Vasopressin (AVP) V2_Receptor V2 Receptor AVP->V2_Receptor Binds Gs Gs V2_Receptor->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Vesicles AQP2 Vesicles PKA->Vesicles Phosphorylates Membrane_Insertion Membrane Insertion Vesicles->Membrane_Insertion Water_Reabsorption Increased Water Reabsorption Membrane_Insertion->Water_Reabsorption

V2 Receptor Signaling Pathway

Experimental_Workflow_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Prep Receptor Membrane Preparation Incubation Incubation to Equilibrium Receptor_Prep->Incubation Radioligand Radiolabeled Ligand ([³H]-AVP) Radioligand->Incubation Antagonist Unlabeled Antagonist (Varying Concentrations) Antagonist->Incubation Filtration Rapid Filtration (Separation of Bound/ Free Ligand) Incubation->Filtration Counting Scintillation Counting (Quantification of Bound Radioligand) Filtration->Counting Plotting Plot % Specific Binding vs. [Antagonist] Counting->Plotting IC50_Calc Determine IC₅₀ Plotting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff IC50_Calc->Ki_Calc

Radioligand Binding Assay Workflow

Conclusion

The synthetic vasopressin antagonists represent a significant advancement in the management of disorders characterized by water and electrolyte imbalances. Conivaptan, as a dual V1a/V2 antagonist, and tolvaptan, lixivaptan, and satavaptan, as selective V2 antagonists, offer distinct pharmacological profiles that may be advantageous in different clinical scenarios. The choice of antagonist depends on the desired therapeutic effect, the underlying pathophysiology of the disease, and the patient's clinical status. While head-to-head clinical data are most robust for conivaptan and tolvaptan, ongoing research and clinical trials for newer agents like lixivaptan will further refine their roles in therapy. The data and methodologies presented in this guide provide a foundation for researchers and clinicians to compare and contrast these important therapeutic agents.

References

Validating the Specificity of (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin with other vasopressin receptor antagonists, supported by experimental data and detailed protocols to validate its specificity in a new model.

This compound is a synthetic peptide analog of vasopressin, a hormone that plays a crucial role in regulating blood pressure, water reabsorption by the kidneys, and social behaviors. This analog has been identified as a specific antagonist of the vasopressin V1a receptor. Validating the specificity of this compound is critical for its use as a research tool and for potential therapeutic applications. This guide outlines the necessary experimental framework and provides comparative data against other known vasopressin antagonists.

Comparative Analysis of Vasopressin Receptor Antagonists

To objectively assess the specificity of this compound, its binding affinity and functional activity are compared with a selection of other vasopressin receptor antagonists. These include the V1a-selective antagonist Relcovaptan (SR49059), the V2-selective antagonist Tolvaptan, and the non-selective V1a/V2 antagonist Conivaptan.

CompoundTypeV1a Receptor Affinity (Ki, nM)V1b Receptor Affinity (Ki, nM)V2 Receptor Affinity (Ki, nM)
This compound V1a-selective antagonistpA2 = 6.71[1][2][3]Data not availableData not available
Relcovaptan (SR49059)V1a-selective antagonist1.3 ± 0.2[4]>1000>1000
TolvaptanV2-selective antagonist1340Data not available1.3
ConivaptanNon-selective V1a/V2 antagonist0.4313.92.3

Functional Specificity

In addition to binding affinity, functional assays are essential to confirm the antagonistic properties and specificity of the compound.

CompoundFunctional AssayReceptorPotency (IC50, nM)
This compound Inhibition of Vasopressin-induced intracellular Ca2+ increaseV1a5[5][6]
This compound Inhibition of Oxytocin-induced intracellular Ca2+ increaseOxytocin Receptor30[5][6]

These data demonstrate that this compound is a potent inhibitor of V1a receptor-mediated signaling, with a 6-fold higher selectivity for the V1a receptor over the structurally related oxytocin receptor.

Experimental Protocols

To validate the specificity of this compound in a new experimental model, the following detailed methodologies are recommended.

Radioligand Binding Assay

This assay directly measures the affinity of the antagonist for the different vasopressin receptor subtypes.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for human V1a, V1b, and V2 receptors.

Materials:

  • Cell lines stably expressing human V1a, V1b, or V2 receptors (e.g., CHO-K1 or HEK293 cells).

  • Membrane preparation from these cells.

  • Radioligands: [3H]-Arginine Vasopressin (AVP) or a selective radiolabeled antagonist for each receptor subtype.

  • This compound and other competing ligands.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Culture the cells to a high density, harvest, and homogenize them in a cold buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration of the membrane preparation.

  • Competition Binding: In a 96-well plate, add a fixed concentration of the radioligand, the cell membrane preparation, and varying concentrations of the unlabeled antagonist (this compound).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay assesses the ability of the antagonist to block the V1a receptor-mediated signaling pathway.

Objective: To determine the potency of this compound in inhibiting AVP-induced intracellular calcium mobilization in cells expressing the V1a receptor.

Materials:

  • Cell line stably expressing the human V1a receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Arginine Vasopressin (AVP).

  • This compound.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader capable of kinetic reading.

Procedure:

  • Cell Plating: Plate the V1a-expressing cells in a 96-well black-walled, clear-bottom plate and allow them to attach overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specific time (e.g., 60 minutes) at 37°C.

  • Washing: Wash the cells with the assay buffer to remove excess dye.

  • Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a short period.

  • Signal Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then inject a fixed concentration of AVP (the agonist) and record the change in fluorescence over time.

  • Data Analysis: Determine the peak fluorescence response for each antagonist concentration. Plot the percentage of inhibition of the AVP response against the logarithm of the antagonist concentration to determine the IC50 value.

cAMP Accumulation Assay

This functional assay is used to assess the antagonist's activity at the V2 receptor.

Objective: To determine if this compound has any antagonistic effect on AVP-induced cyclic AMP (cAMP) accumulation in cells expressing the V2 receptor.

Materials:

  • Cell line stably expressing the human V2 receptor.

  • Arginine Vasopressin (AVP).

  • This compound.

  • A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • A commercial cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

  • Cell Plating: Plate the V2-expressing cells in a suitable multi-well plate.

  • Antagonist and Agonist Treatment: Pre-incubate the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor. Then, stimulate the cells with a fixed concentration of AVP.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Measurement: Measure the intracellular cAMP levels using the chosen assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration. A lack of inhibition of the AVP-induced cAMP response would confirm the specificity of the antagonist for the V1a receptor over the V2 receptor.

Visualizing Experimental Logic and Signaling Pathways

To further clarify the experimental design and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Receptor Subtypes Receptor Binding Assays Receptor Binding Assays V1a V1a Receptor Binding Assays->V1a Determine Ki V1b V1b Receptor Binding Assays->V1b Determine Ki V2 V2 Receptor Binding Assays->V2 Determine Ki Functional Assays Functional Assays Functional Assays->V1a Calcium Mobilization (IC50) Functional Assays->V2 cAMP Accumulation (IC50) Specificity Specificity V1a->Specificity V1b->Specificity V2->Specificity

Caption: Workflow for validating antagonist specificity.

Vasopressin_Signaling cluster_V1a V1a Receptor Signaling cluster_V2 V2 Receptor Signaling AVP Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR V2R V2 Receptor AVP->V2R Gq_11 Gq/11 V1aR->Gq_11 PLC Phospholipase C Gq_11->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release Ca2+ Release IP3_DAG->Ca_release PKC Protein Kinase C IP3_DAG->PKC Cellular_Response_V1a Vasoconstriction, Glycogenolysis Ca_release->Cellular_Response_V1a PKC->Cellular_Response_V1a Gs Gs V2R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA AQP2 Aquaporin-2 Insertion PKA->AQP2 Cellular_Response_V2 Water Reabsorption AQP2->Cellular_Response_V2 Antagonist This compound Antagonist->V1aR Blocks

Caption: Vasopressin signaling pathways and antagonist action.

By following these experimental protocols and utilizing the provided comparative data, researchers can confidently validate the specificity of this compound in their specific models, ensuring the reliability and accuracy of their findings.

References

Comparative Guide to the Reproducibility of V1a Receptor Antagonism by (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the vasopressin V1a receptor antagonist, (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin, with other commonly used alternatives. The information presented is curated from publicly available experimental data to facilitate the assessment of experimental reproducibility and guide the selection of appropriate research tools.

Introduction to this compound

This compound is a synthetic peptide analog of vasopressin that acts as a specific and potent antagonist of the vasopressin V1a receptor. The V1a receptor, a G-protein coupled receptor (GPCR), plays a crucial role in various physiological processes, including vasoconstriction, glycogenolysis, and social behaviors. Its antagonists are valuable tools for investigating these processes and hold therapeutic potential for conditions such as hypertension, Raynaud's disease, and certain psychiatric disorders.

Performance Comparison with Alternative V1a Antagonists

The efficacy and reproducibility of a V1a antagonist are determined by its binding affinity (Ki or Kd), functional potency (pA2 or IC50), and selectivity over other vasopressin and oxytocin receptors. This section compares this compound with other well-characterized V1a antagonists.

Table 1: Comparison of V1a Receptor Antagonist Binding Affinities and Potencies

CompoundReceptor Affinity (Ki/Kd, nM)Functional Potency (pA2 / IC50)Species/TissueReference
This compound Not explicitly foundpA2 = 6.71[1] / IC50 = 1.55 nMRat Caudal Artery--INVALID-LINK-- / --INVALID-LINK--
SR49059 (Relcovaptan)Ki = 1.1 ± 0.1 nMpA2 = 9.42 / IC50 = 3.7 ± 0.4 nM (human platelet aggregation)Rat Liver / Rat Caudal Artery / Human Platelets--INVALID-LINK--
OPC-21268Ki = 0.8 ± 0.1 nMpA2 = 8.13 / IC50 > 20,000 nM (human platelet aggregation)Rat Liver / Rat Caudal Artery / Human Platelets--INVALID-LINK--
SRX246High affinity (not quantified)Not explicitly foundHuman--INVALID-LINK--
BalovaptanHigh affinity (not quantified)Not explicitly foundHuman--INVALID-LINK--

Note: Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

To ensure the reproducibility of experiments using V1a antagonists, it is crucial to follow well-defined and standardized protocols. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive)

This assay measures the ability of a test compound to displace a radiolabeled ligand from the V1a receptor, allowing for the determination of its binding affinity (Ki).

Materials:

  • Membrane Preparation: Crude membrane preparations from cells or tissues expressing the V1a receptor (e.g., rat liver, CHO-K1 cells stably expressing human V1aR).

  • Radioligand: Typically [3H]-Arginine Vasopressin ([3H]-AVP) or a radioiodinated antagonist like 125I-d(CH2)5[Tyr(Me)2, Tyr(NH2)9]AVP.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EDTA, and 0.1% BSA.

  • Test Compound: this compound or other antagonists at various concentrations.

  • Non-specific Binding Control: A high concentration of a non-labeled V1a ligand (e.g., 1 µM AVP).

  • Filtration System: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.

  • Scintillation Counter.

Procedure:

  • Incubation: In a 96-well plate, combine the membrane preparation, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or control.

  • Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation: Rapidly filter the incubation mixture through the glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (concentration of antagonist that inhibits 50% of specific radioligand binding) and calculate the Ki using the Cheng-Prusoff equation.

Calcium Mobilization Assay (FLIPR)

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium ([Ca2+]i) induced by a V1a receptor agonist.

Materials:

  • Cell Line: A cell line endogenously or recombinantly expressing the V1a receptor (e.g., A7r5 cells, HEK293 cells with human V1aR).

  • Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM or the FLIPR Calcium Assay Kit.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: Arginine Vasopressin (AVP).

  • Antagonist: this compound or other test compounds.

  • Fluorescence Plate Reader: A FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument.

Procedure:

  • Cell Plating: Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Incubate the cells with the calcium indicator dye in assay buffer for a specified time (e.g., 60 minutes at 37°C).

  • Antagonist Pre-incubation: Add varying concentrations of the antagonist to the wells and incubate for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Place the plate in the FLIPR instrument and add a pre-determined concentration of AVP (typically the EC80) to all wells.

  • Fluorescence Measurement: Monitor the change in fluorescence intensity over time.

  • Data Analysis: Determine the inhibitory effect of the antagonist on the AVP-induced calcium response. Plot the percentage of inhibition against the antagonist concentration to calculate the IC50.

Isolated Tissue Contraction Assay (Rat Caudal Artery)

This ex vivo assay assesses the ability of an antagonist to inhibit the contraction of vascular smooth muscle induced by a V1a agonist.

Materials:

  • Tissue: Caudal artery isolated from a male rat.

  • Organ Bath: A temperature-controlled organ bath system with a force transducer.

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2 at 37°C.

  • Agonist: Arginine Vasopressin (AVP).

  • Antagonist: this compound or other test compounds.

Procedure:

  • Tissue Preparation: Dissect the rat caudal artery and cut it into rings. Mount the rings in the organ bath containing PSS under a resting tension.

  • Equilibration: Allow the tissue to equilibrate for a period (e.g., 60-90 minutes), with periodic washing.

  • Agonist Response: Obtain a cumulative concentration-response curve for AVP to determine the EC50.

  • Antagonist Incubation: Wash the tissue and incubate with a fixed concentration of the antagonist for a set time (e.g., 30-60 minutes).

  • Shift in Agonist Response: In the presence of the antagonist, obtain a new cumulative concentration-response curve for AVP.

  • Data Analysis: Determine the dose ratio (the ratio of the EC50 of AVP in the presence and absence of the antagonist). A Schild plot can be constructed to determine the pA2 value, which is a measure of the antagonist's potency.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular mechanisms and experimental designs, the following diagrams are provided.

G V1a Receptor Signaling Pathway AVP Arginine Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR Binds to Gq11 Gq/11 Protein V1aR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Cytosolic Ca2+ (Increased) ER->Ca2_cyto Releases Ca2+ Ca2_ER Ca2+ Ca2_cyto->PKC Co-activates CellularResponse Cellular Response (e.g., Vasoconstriction) Ca2_cyto->CellularResponse Mediates PKC->CellularResponse Phosphorylates targets Antagonist (d(CH2)51,Tyr(Me)2,Dab5,Arg8) -Vasopressin Antagonist->V1aR Blocks

Caption: V1a Receptor Signaling Pathway.

G Experimental Workflow for V1a Antagonist Characterization cluster_0 In Vitro Assays cluster_1 Ex Vivo Assay cluster_2 Data Analysis & Comparison ReceptorBinding Radioligand Binding Assay (Determine Ki) DataAnalysis Calculate Potency & Affinity (Ki, IC50, pA2) ReceptorBinding->DataAnalysis CalciumAssay Calcium Mobilization Assay (Determine IC50) CalciumAssay->DataAnalysis TissueAssay Isolated Tissue Contraction Assay (Determine pA2) TissueAssay->DataAnalysis Comparison Compare with Alternative Antagonists DataAnalysis->Comparison End End Comparison->End Start Start Start->ReceptorBinding Start->CalciumAssay Start->TissueAssay

References

Safety Operating Guide

Safe Disposal of (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory and Research Professionals

This document provides a comprehensive, step-by-step guide for the proper disposal of (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin, a selective vasopressin V1a receptor-specific antagonist. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. While one Safety Data Sheet (SDS) classifies this compound as not hazardous, another for a closely related vasopressin analog indicates it is harmful if inhaled.[1][2] Therefore, it is prudent to handle and dispose of this peptide with caution, following standard protocols for chemical waste.

I. Pre-Disposal and Handling Precautions

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of the solid peptide or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation.[2]

II. Waste Classification and Segregation

Proper segregation of waste is the first step in a compliant disposal process. All materials contaminated with this compound must be treated as chemical waste. It is crucial to never dispose of peptides in regular trash or down the drain, as they can pose environmental and health risks.[3]

Table 1: Waste Stream Classification for this compound

Waste TypeDescriptionRecommended Disposal Container
Solid Peptide Waste Unused, expired, or contaminated solid this compound powder.Clearly labeled, sealed container for solid chemical waste.
Contaminated Labware Pipette tips, vials, tubes, and other disposable labware that has come into direct contact with the peptide.Puncture-resistant container labeled for solid chemical waste.
Aqueous Peptide Solutions Buffer or media solutions containing dissolved this compound.Labeled, leak-proof container for aqueous chemical waste.
Organic Solvent Waste Solvents used to dissolve or in procedures with the peptide.Labeled, leak-proof container for organic solvent waste. Segregate halogenated and non-halogenated solvents.
Contaminated PPE Gloves, bench paper, and other absorbent materials contaminated through handling.Double-bagged and placed in the solid chemical waste stream.

III. Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound.

  • Initial Deactivation (Optional but Recommended): For bulk quantities of the peptide or concentrated solutions, chemical deactivation can be considered. A common method for peptide deactivation is treatment with a 10% bleach solution, followed by neutralization. However, this should only be performed if it is in accordance with your institution's approved chemical hygiene plan.

  • Waste Collection:

    • Solids: Carefully transfer any solid peptide waste into a designated solid chemical waste container. Avoid generating dust.

    • Liquids: Pour liquid waste containing the peptide into the appropriate aqueous or organic chemical waste container.

    • Sharps and Labware: Place all contaminated sharps and disposable labware into a designated sharps or solid waste container.

  • Labeling: All waste containers must be clearly and accurately labeled with the full chemical name: "this compound" and the appropriate hazard warnings.

  • Storage: Store waste containers in a designated, secure area, segregated from incompatible materials, while awaiting pickup by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal service.

  • Final Disposal: The final disposal of the collected waste must be conducted through your institution's EHS-approved waste management vendor. Always follow your institution's specific guidelines for chemical waste disposal.[3]

IV. Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_collection Collection & Labeling cluster_final Final Disposal PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood IdentifyWaste Identify Waste Type FumeHood->IdentifyWaste SolidWaste Solid Peptide & Contaminated Labware IdentifyWaste->SolidWaste Solid LiquidWaste Aqueous & Organic Solutions IdentifyWaste->LiquidWaste Liquid PPEWaste Contaminated PPE IdentifyWaste->PPEWaste PPE CollectSolid Collect in Labeled Solid Chemical Waste Container SolidWaste->CollectSolid CollectLiquid Collect in Labeled Aqueous/Organic Waste Container LiquidWaste->CollectLiquid PPEWaste->CollectSolid LabelWaste Ensure Proper Labeling (Full Chemical Name, Hazard Info) CollectSolid->LabelWaste CollectLiquid->LabelWaste StoreWaste Store in Designated Secure Waste Area LabelWaste->StoreWaste EHS Arrange Pickup by Institutional EHS or Licensed Waste Contractor StoreWaste->EHS

Caption: Disposal workflow for this compound.

For further information, always consult your institution's specific safety protocols and the most recent Safety Data Sheet for the compound.

References

Personal protective equipment for handling (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of the selective vasopressin V1A receptor antagonist, (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin. Given the potent biological activity of vasopressin analogs and conflicting safety data sheet information, a cautious approach is mandated. One Safety Data Sheet (SDS) classifies the compound as "Not a hazardous substance or mixture"[1], while another for a closely related compound warns that it is "Harmful if inhaled"[2]. Therefore, treating this peptide as a potent compound is essential to ensure personnel safety.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is recommended to minimize exposure during handling. The following table outlines the required PPE based on the operational procedure.

Operation Required Personal Protective Equipment (PPE)
Weighing and Aliquoting (Dry Powder) - Disposable, low-linting coverall (e.g., Tyvek®)[3] - Double-gloving (nitrile or latex)[4] - N95 or higher-rated respirator[5] - Safety goggles with side shields[5][6] - Hair cover[5] - Shoe covers
Solution Preparation and Handling - Laboratory coat - Single pair of nitrile gloves - Safety glasses with side shields
Waste Disposal - Laboratory coat - Nitrile gloves - Safety glasses with side shields

Operational Handling Plan

Adherence to a strict operational plan is critical to prevent contamination and ensure user safety.

1. Preparation and Engineering Controls:

  • Designated Area: All handling of the dry compound should occur in a designated area, such as a chemical fume hood or a powder containment hood, to minimize inhalation risk[2].

  • Pre-operational Checks: Ensure all safety equipment, including eyewash stations and safety showers, are accessible and operational. The work area should be clean and free of clutter.

2. Weighing and Reconstitution Protocol:

  • Material Acclimatization: Allow the vial containing the peptide to warm to room temperature before opening to prevent condensation and moisture contamination, which can affect peptide stability[7].

  • Weighing: Carefully weigh the desired amount of the peptide in a chemical fume hood. Use anti-static weighing paper or a dedicated weigh boat.

  • Reconstitution: Add the appropriate solvent to the vial to create a stock solution. For peptides with unknown solubility, it is recommended to start with sterile distilled water or a dilute (0.1%) acetic acid solution[7]. If solubility is an issue, sonication may be used to aid dissolution[7].

3. Experimental Use:

  • Dilutions: Perform all dilutions from the stock solution in a well-ventilated area.

  • Labeling: Clearly label all solutions with the compound name, concentration, date, and your initials.

4. Post-Handling:

  • Decontamination: Wipe down the work area with an appropriate cleaning agent (e.g., 70% ethanol).

  • PPE Removal: Remove PPE in the designated area to prevent cross-contamination. Dispose of single-use items in the appropriate waste stream.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Stream Disposal Procedure
Unused Dry Compound - Treat as hazardous chemical waste. - Collect in a clearly labeled, sealed container. - Dispose of through an approved hazardous waste vendor[8].
Contaminated Labware (vials, pipette tips, etc.) - Place in a designated hazardous waste container. - Segregate from general lab waste. - Dispose of through an approved hazardous waste vendor[9].
Aqueous Solutions - Neutralize to a pH between 5 and 9 if necessary and permitted by local regulations[9]. - For non-hazardous solutions, disposal down the drain may be permissible, but always check institutional guidelines. - For potentially hazardous solutions, collect in a labeled waste container for chemical waste disposal.
Contaminated PPE - Collect in a designated biohazard or chemical waste bag. - Dispose of according to institutional guidelines for chemically contaminated waste.

Handling and Disposal Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe Enter Clean Area weigh Weigh Compound don_ppe->weigh Proceed to Handling reconstitute Reconstitute Solution weigh->reconstitute experiment Perform Experiment reconstitute->experiment decontaminate Decontaminate Work Area experiment->decontaminate Complete Experiment segregate_waste Segregate Waste decontaminate->segregate_waste doff_ppe Doff & Dispose of PPE segregate_waste->doff_ppe dispose_waste Dispose of Hazardous Waste doff_ppe->dispose_waste Final Disposal Step

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.